Product packaging for Pipoxolan(Cat. No.:CAS No. 23744-24-3)

Pipoxolan

Cat. No.: B1208469
CAS No.: 23744-24-3
M. Wt: 351.4 g/mol
InChI Key: DXSUDONPFZKWOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pipoxolan is a diarylmethane.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25NO3 B1208469 Pipoxolan CAS No. 23744-24-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-diphenyl-2-(2-piperidin-1-ylethyl)-1,3-dioxolan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c24-21-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)26-20(25-21)14-17-23-15-8-3-9-16-23/h1-2,4-7,10-13,20H,3,8-9,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSUDONPFZKWOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC2OC(=O)C(O2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18174-58-8 (mono-hydrochloride)
Record name Pipoxolan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023744243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20865113
Record name 5,5-Diphenyl-2-[2-(piperidin-1-yl)ethyl]-1,3-dioxolan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23744-24-3
Record name Pipoxolan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23744-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pipoxolan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023744243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5-Diphenyl-2-[2-(piperidin-1-yl)ethyl]-1,3-dioxolan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPOXOLAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/493GZJ5T6I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pipoxolan's Core Mechanism of Action on Smooth Muscle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipoxolan is a spasmolytic agent recognized for its relaxant effects on smooth muscle. This technical guide delineates the core mechanisms of action through which this compound exerts its effects, primarily targeting the inhibition of calcium influx and the modulation of intracellular signaling pathways. This document synthesizes available data, presents detailed experimental methodologies for key assays, and provides visual representations of the underlying molecular interactions to support further research and drug development efforts in the field of smooth muscle physiology and pharmacology.

Introduction

Smooth muscle contraction is a fundamental physiological process, and its dysregulation is implicated in a variety of pathological conditions, including gastrointestinal spasms, hypertension, and asthma. Pharmacological intervention to modulate smooth muscle tone is a cornerstone of therapy for these disorders. This compound hydrochloride, a dioxolane derivative, is a smooth muscle relaxant that has been used clinically for its spasmolytic properties.[1] A comprehensive understanding of its mechanism of action at the molecular and cellular levels is crucial for its optimal therapeutic application and for the development of novel, more targeted spasmolytic agents.

This guide provides a detailed examination of this compound's interaction with key components of the smooth muscle contractile apparatus.

Primary Mechanism of Action: L-Type Calcium Channel Blockade

The principal mechanism by which this compound induces smooth muscle relaxation is through the inhibition of L-type voltage-gated calcium channels.[1]

Signaling Pathway

Smooth muscle contraction is critically dependent on an increase in intracellular calcium concentration ([Ca²⁺]i), which primarily occurs through the influx of extracellular Ca²⁺ via L-type calcium channels in the plasma membrane. This influx is triggered by membrane depolarization. The rise in [Ca²⁺]i leads to the binding of Ca²⁺ to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.

This compound acts as an antagonist to these L-type calcium channels. By binding to the channel, it reduces the influx of Ca²⁺ into the smooth muscle cell, thereby attenuating the entire contractile cascade and promoting relaxation.[1]

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca2+_ext Ca²⁺ L_type_Ca_channel L-Type Ca²⁺ Channel Ca2+_ext->L_type_Ca_channel Influx Ca2+_int Ca²⁺ L_type_Ca_channel->Ca2+_int This compound This compound This compound->L_type_Ca_channel Inhibition Calmodulin Calmodulin Ca2+_int->Calmodulin Binds CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK_inactive MLCK (inactive) CaM_complex->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates p_Myosin_LC Phosphorylated Myosin Light Chain Myosin_LC->p_Myosin_LC Contraction Smooth Muscle Contraction p_Myosin_LC->Contraction

Diagram 1: this compound's primary mechanism via L-type calcium channel blockade.
Experimental Protocol: Isolated Organ Bath for Smooth Muscle Contractility

This protocol describes a standard method to assess the spasmolytic activity of this compound on isolated smooth muscle preparations.

2.2.1. Materials and Methods

  • Tissue Preparation: Male Wistar rats (200-250 g) are euthanized by cervical dislocation. A segment of the terminal ileum (approx. 10-15 cm) is excised and placed in Tyrode's solution at 37°C, continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture. The composition of Tyrode's solution is (in mM): NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, and glucose 5.5.

  • Experimental Setup: A 2 cm segment of the ileum is mounted in a 20 ml organ bath containing Tyrode's solution at 37°C and aerated with 95% O₂ / 5% CO₂. One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer. The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 g, with the bathing solution being replaced every 15 minutes.

  • Procedure:

    • After equilibration, the tissue is contracted by adding a submaximal concentration of a contractile agonist (e.g., 60 mM KCl or 1 µM carbachol) to the organ bath.

    • Once the contraction reaches a stable plateau, cumulative concentrations of this compound are added to the bath.

    • The relaxation is recorded as a percentage of the initial agonist-induced contraction.

    • An IC₅₀ value (the concentration of this compound that causes 50% relaxation) is calculated from the concentration-response curve.

2.2.2. Expected Data

The expected outcome is a concentration-dependent relaxation of the pre-contracted smooth muscle tissue upon the addition of this compound. This data can be used to quantify the potency of this compound as a spasmolytic agent.

Parameter Description
IC₅₀ Concentration of this compound required to inhibit 50% of the maximal contraction induced by an agonist.

Secondary Mechanism of Action: Phosphodiesterase (PDE) Inhibition

This compound also exhibits a secondary mechanism of action involving the inhibition of phosphodiesterase (PDE) enzymes.[1]

Signaling Pathway

Cyclic adenosine monophosphate (cAMP) is an important second messenger in smooth muscle cells that promotes relaxation. It activates protein kinase A (PKA), which in turn phosphorylates several target proteins that lead to a decrease in intracellular Ca²⁺ and a reduction in the sensitivity of the contractile machinery to Ca²⁺. The intracellular levels of cAMP are regulated by its synthesis by adenylyl cyclase and its degradation by PDEs.

By inhibiting PDEs, this compound prevents the breakdown of cAMP, leading to its accumulation within the smooth muscle cell. This enhanced cAMP signaling reinforces the relaxation effect initiated by the calcium channel blockade.

cluster_intracellular Intracellular Space This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition cAMP cAMP AMP AMP cAMP->AMP Degradation PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active Relaxation Smooth Muscle Relaxation PKA_active->Relaxation Promotes

Diagram 2: this compound's secondary mechanism via phosphodiesterase inhibition.
Experimental Protocol: cAMP Immunoassay

This protocol outlines a method to measure changes in intracellular cAMP levels in smooth muscle cells in response to this compound.

3.2.1. Materials and Methods

  • Cell Culture: A vascular smooth muscle cell line, such as A7r5, is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Experimental Procedure:

    • Cells are seeded in 24-well plates and grown to confluence.

    • The culture medium is replaced with serum-free DMEM for 24 hours prior to the experiment.

    • Cells are pre-incubated with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.

    • Cells are then treated with different concentrations of this compound for a specified time (e.g., 15 minutes).

    • The reaction is stopped by removing the medium and adding 0.1 M HCl.

    • The cell lysates are collected, and the intracellular cAMP concentration is determined using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

3.2.2. Expected Data

A concentration-dependent increase in intracellular cAMP levels in smooth muscle cells treated with this compound is expected.

Parameter Description
EC₅₀ Concentration of this compound that produces 50% of the maximal increase in cAMP levels.

Potential for Muscarinic Receptor Antagonism

While the primary and secondary mechanisms of this compound are well-established, its structural similarity to some anticholinergic drugs raises the possibility of interaction with muscarinic acetylcholine receptors (mAChRs) on smooth muscle cells. Muscarinic receptor antagonists are a well-known class of spasmolytics. However, there is currently no direct experimental evidence in the public domain to confirm or refute a significant muscarinic receptor antagonist activity for this compound. Further investigation through radioligand binding assays would be necessary to determine its affinity for different muscarinic receptor subtypes.

Summary of Quantitative Data

A comprehensive search of the available scientific literature did not yield specific quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ values) for this compound's action on smooth muscle. The following table is provided as a template for the types of quantitative data that are essential for a thorough characterization of this compound's pharmacological profile.

Parameter Experimental Model Agonist (for inhibition studies) Value
IC₅₀ (Contraction Inhibition) Isolated Rat Ileum60 mM KClData not available
IC₅₀ (Contraction Inhibition) Isolated Rat Aorta1 µM PhenylephrineData not available
EC₅₀ (cAMP Accumulation) A7r5 Vascular Smooth Muscle Cells-Data not available
Kᵢ (L-type Ca²⁺ Channel Binding) Smooth Muscle Membranes-Data not available
Kᵢ (Muscarinic Receptor Binding) M₁, M₂, M₃ Receptor Subtypes-Data not available

Conclusion

This compound's mechanism of action as a smooth muscle relaxant is multifactorial, with the primary pathway being the blockade of L-type calcium channels, complemented by a secondary action of phosphodiesterase inhibition leading to increased intracellular cAMP. While these mechanisms are qualitatively understood, a significant gap exists in the quantitative characterization of this compound's potency and affinity for its molecular targets. The experimental protocols detailed in this guide provide a framework for researchers to generate the necessary data to build a more complete and quantitative understanding of this compound's pharmacology. Such data will be invaluable for refining its clinical use and for guiding the development of future spasmolytic therapies. Further research into its potential effects on muscarinic receptors is also warranted to provide a complete picture of its mechanism of action.

References

An In-depth Technical Guide to the Synthesis and Purification of Pipoxolan for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Pipoxolan, a compound with recognized antispasmodic properties and emerging therapeutic potential. This document is intended to serve as a core resource for researchers and professionals involved in the development and investigation of this compound and its derivatives.

Introduction to this compound

This compound, chemically known as 5,5-diphenyl-2-(2-piperidinoethyl)-1,3-dioxolan-4-one, is a smooth muscle relaxant.[1] Its hydrochloride salt is the commonly used pharmaceutical form.[2] First synthesized in 1968 by Pailer and colleagues, this compound has been investigated for its therapeutic effects, which are primarily attributed to its action on calcium channels and cyclic adenosine monophosphate (cAMP) levels in smooth muscle cells.[2][3] Recent studies have also explored its anti-inflammatory and antioxidative properties, suggesting a broader therapeutic potential.[4]

This guide details the chemical synthesis, purification strategies, and analytical characterization of this compound, providing researchers with the necessary information for its laboratory-scale preparation and quality assessment.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride involves a multi-step process. While the original 1968 publication by Pailer et al. outlines the foundational synthesis, this guide presents a generalized procedure based on established chemical principles for the formation of similar 1,3-dioxolan-4-one structures. The synthesis can be logically divided into the preparation of key intermediates and the final condensation and salt formation.

Synthetic Scheme

A plausible synthetic route to this compound hydrochloride is outlined below. This pathway involves the reaction of a suitable benzilic acid derivative with a piperidino-functionalized aldehyde or its equivalent, followed by cyclization and subsequent conversion to the hydrochloride salt.

Synthesis_Workflow cluster_0 Synthesis of this compound Free Base cluster_1 Formation of Hydrochloride Salt A Benzilic Acid C Condensation & Cyclization A->C B 3-(Piperidin-1-yl)propanal (or equivalent) B->C D This compound (Free Base) C->D Formation of 1,3-dioxolan-4-one ring E This compound (Free Base) G Salt Formation E->G F Hydrochloric Acid F->G H This compound Hydrochloride G->H Protonation

Caption: Synthetic workflow for this compound hydrochloride.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is a representative procedure and may require optimization based on laboratory conditions and available starting materials.

Step 1: Synthesis of 5,5-diphenyl-2-(2-piperidinoethyl)-1,3-dioxolan-4-one (this compound Free Base)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzilic acid in a suitable aprotic solvent (e.g., toluene or dichloromethane).

  • Addition of Reagents: To this solution, add an equimolar amount of 3-(piperidin-1-yl)propanal or a protected equivalent. The presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is typically required to facilitate the condensation and cyclization.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound free base.

Step 2: Formation of this compound Hydrochloride

  • Dissolution: Dissolve the crude this compound free base in a minimal amount of a suitable organic solvent, such as isopropyl alcohol or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., a solution in isopropanol or diethyl ether) to the dissolved free base until the solution becomes acidic.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. The mixture may be cooled in an ice bath to maximize precipitation.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to yield crude this compound hydrochloride.

Purification of this compound Hydrochloride

Purification of the crude product is crucial to remove unreacted starting materials, by-products, and other impurities. Recrystallization is the most common and effective method for the purification of solid organic compounds like this compound hydrochloride.

Purification Workflow

Purification_Workflow Start Crude this compound HCl Dissolve Dissolve in Minimum Hot Isopropyl Alcohol Start->Dissolve Cool Slow Cooling to Room Temperature Dissolve->Cool Crystallize Further Cooling (Ice Bath) Cool->Crystallize Filter Vacuum Filtration Crystallize->Filter Wash Wash with Cold Isopropyl Alcohol Filter->Wash Dry Drying under Vacuum Wash->Dry End Pure this compound HCl Crystals Dry->End

Caption: General workflow for the purification of this compound hydrochloride by recrystallization.

Experimental Protocol: Recrystallization
  • Solvent Selection: Isopropyl alcohol is a reported solvent for the recrystallization of this compound hydrochloride.[3] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask and add a small amount of isopropyl alcohol. Heat the mixture to boiling with stirring to dissolve the solid. Continue adding the solvent in small portions until the solid is completely dissolved. It is important to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The hot solution is then filtered through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask should be left undisturbed during this process. Once the solution has reached room temperature, it can be placed in an ice bath to induce further crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold isopropyl alcohol to remove any remaining soluble impurities. The purified crystals are then dried under vacuum to remove any residual solvent.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and characterization of this compound hydrochloride.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
Molecular FormulaC₂₂H₂₆ClNO₃[2]
Molecular Weight387.90 g/mol [2]
Melting Point207-209 °C[3]
AppearanceCrystalline solid[3]

Table 2: Synthesis and Purification Data (Representative)

ParameterValueNotes
Synthesis
Theoretical YieldDependant on starting material quantitiesCalculated based on stoichiometry
Actual YieldTypically 60-80% (literature for similar reactions)May vary based on reaction scale and optimization
Purification
Purity before Recrystallization>95%Dependant on the success of the initial work-up
Purity after Recrystallization>99%As determined by HPLC or other analytical methods
Recovery from Recrystallization70-90%Dependant on solvent volume and cooling rate

Potential Impurities

During the synthesis and storage of this compound, several impurities may be formed. These can arise from starting materials, side reactions, or degradation. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help to identify potential degradation products.[1]

Common types of impurities may include:

  • Unreacted starting materials: Benzilic acid and the piperidino-functionalized precursor.

  • By-products of the condensation reaction.

  • Hydrolysis products: Cleavage of the ester linkage in the dioxolanone ring can occur under strongly acidic or basic conditions.

  • Oxidation products: The piperidine ring and other parts of the molecule may be susceptible to oxidation.

The identification and characterization of these impurities are crucial for ensuring the quality and safety of the final product and are typically performed using techniques such as HPLC, LC-MS, and NMR spectroscopy.

Mechanism of Action: Signaling Pathways

This compound primarily acts as a smooth muscle relaxant.[3] Its mechanism involves the modulation of intracellular signaling pathways that regulate muscle contraction.

Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Inhibits Adenylate_Cyclase Adenylate Cyclase This compound->Adenylate_Cyclase Activates Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Contraction Smooth Muscle Contraction Ca_Influx->Contraction Promotes cAMP ↑ cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes

Caption: Proposed mechanism of action of this compound in smooth muscle cells.[3]

Recent research also indicates that this compound exhibits anti-inflammatory effects by inhibiting pathways involving NF-κB, AP-1, and STATs, while activating the antioxidative Nrf2 pathway.[4]

Conclusion

This technical guide provides a foundational understanding of the synthesis and purification of this compound for research purposes. The detailed protocols and workflows are intended to facilitate the preparation of high-purity this compound in a laboratory setting. Further research and optimization of these methods may lead to improved yields and purity, contributing to the ongoing investigation of this promising therapeutic agent. Researchers are encouraged to consult the primary literature for more specific details and to adapt these procedures as necessary for their specific research needs.

References

The Pharmacological Profile of Pipoxolan: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipoxolan is a synthetic compound, chemically identified as 5,5-diphenyl-2-(2-piperidin-1-ylethyl)-1,3-dioxolan-4-one, historically utilized for its antispasmodic properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its mechanism of action, therapeutic applications, and the methodologies employed to elucidate its effects. While quantitative data on receptor binding affinities and specific pharmacokinetic parameters are not extensively available in public literature, this document synthesizes the existing knowledge to offer a detailed qualitative and mechanistic understanding of this compound. This guide also outlines the experimental protocols that form the basis for characterizing such a compound, serving as a resource for researchers in pharmacology and drug development.

Introduction

This compound is a smooth muscle relaxant that has been used for the symptomatic treatment of spasms in the gastrointestinal, biliary, and urogenital tracts, as well as for conditions like dysmenorrhea.[1][2] Its primary therapeutic effect is attributed to its ability to alleviate smooth muscle contractions.[1][2] Beyond its antispasmodic actions, recent research has begun to explore the polypharmacological potential of this compound, with investigations into its neuroprotective, anti-inflammatory, and anticancer activities. This guide will delve into the known pharmacological aspects of this compound, providing a foundational understanding for further research and development.

Mechanism of Action

This compound exerts its primary smooth muscle relaxant effect through a dual mechanism involving the modulation of intracellular calcium levels and cyclic adenosine monophosphate (cAMP) signaling pathways.

Calcium Channel Blockade

The contraction of smooth muscle is critically dependent on the influx of extracellular calcium ions (Ca²⁺) through voltage-gated L-type calcium channels. This compound has been shown to inhibit this influx, leading to a reduction in the intracellular Ca²⁺ concentration available for the contractile machinery.[3] By blocking these channels, this compound effectively uncouples the stimulus from the mechanical response of the muscle cell, resulting in relaxation.

Phosphodiesterase Inhibition

In addition to its effects on calcium channels, this compound is reported to increase intracellular levels of cAMP by inhibiting phosphodiesterase (PDE) enzymes.[3] PDEs are responsible for the degradation of cAMP. By inhibiting their action, this compound promotes the accumulation of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets that promote smooth muscle relaxation. This is often achieved through the sequestration of intracellular calcium into the sarcoplasmic reticulum and a decrease in the sensitivity of the contractile apparatus to calcium.

The following diagram illustrates the primary signaling pathway for this compound-induced smooth muscle relaxation:

Pipoxolan_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound ca_channel L-type Ca2+ Channel This compound->ca_channel Inhibits pde Phosphodiesterase (PDE) This compound->pde Inhibits ca_ion Ca2+ ca_channel->ca_ion Influx camp cAMP pde->camp Degrades contraction Smooth Muscle Contraction ca_ion->contraction Promotes pka Protein Kinase A (PKA) camp->pka Activates relaxation Smooth Muscle Relaxation pka->relaxation Promotes

This compound's dual mechanism of action in smooth muscle cells.

Pharmacological Effects

Antispasmodic Activity

The primary and most well-documented effect of this compound is its ability to relax smooth muscles. This has been demonstrated in various in vitro and in vivo models, where it inhibits contractions induced by various spasmogens.[2] This activity forms the basis of its clinical use in treating conditions characterized by smooth muscle hypercontractility.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Studies have indicated its potential in the context of neurodegenerative diseases.[4] One proposed mechanism for this effect is the modulation of the Ras/MEK/ERK signaling pathway, which is crucial for cell survival and differentiation.[1] this compound has been shown to reduce neuronal apoptosis and intimal hyperplasia in models of cerebral ischemia.[1]

The following diagram outlines the proposed neuroprotective signaling pathway influenced by this compound:

Pipoxolan_Neuroprotection cluster_pathway Ras/MEK/ERK Signaling Pathway This compound This compound ras Ras This compound->ras Inhibits mek MEK ras->mek Activates erk ERK mek->erk Activates apoptosis Neuronal Apoptosis erk->apoptosis Inhibits survival Neuronal Survival erk->survival Promotes

Proposed neuroprotective mechanism of this compound via the Ras/MEK/ERK pathway.
Anti-inflammatory and Anticancer Potential

This compound has demonstrated anti-inflammatory effects by suppressing the production of pro-inflammatory mediators. This is achieved, in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the nuclear translocation of NF-κB, thereby reducing the expression of inflammatory genes.

The following diagram illustrates the anti-inflammatory action of this compound:

Pipoxolan_AntiInflammatory cluster_cell Macrophage This compound This compound nfkb NF-κB This compound->nfkb Inhibits Translocation lps LPS tlr4 TLR4 lps->tlr4 Activates tlr4->nfkb Activates nucleus Nucleus nfkb->nucleus Translocates to inflammation Inflammatory Gene Expression nucleus->inflammation Induces

This compound's inhibition of the NF-κB inflammatory pathway.

Furthermore, preliminary studies have suggested that this compound may have anticancer properties, although the mechanisms are still under investigation.

Pharmacokinetics

Quantitative Data

As of the date of this document, specific quantitative data for this compound's pharmacological profile, including receptor binding affinities (Ki values) and half-maximal effective/inhibitory concentrations (EC50/IC50) for its primary activities, are not extensively reported in peer-reviewed literature. The following table is provided as a template for such data, which would be populated through the experimental protocols described in the subsequent section.

ParameterValueReceptor/Enzyme/AssaySpecies/TissueReference
Ki Not ReportedL-type Calcium Channel--
IC50 Not ReportedPhosphodiesterase--
EC50 Not ReportedSmooth Muscle Relaxation--
Cmax Not Reported-Human/Rat-
t1/2 Not Reported-Human/Rat-
Bioavailability Not Reported-Human/Rat-

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to quantitatively characterize the pharmacological profile of this compound.

Calcium Channel Blocking Assay (Aortic Ring Preparation)

This in vitro protocol is designed to assess the vasodilatory effect of this compound by measuring its ability to relax pre-contracted arterial smooth muscle.

  • Tissue Preparation:

    • Humanely euthanize a laboratory animal (e.g., rat) and dissect the thoracic aorta.

    • Place the aorta in cold, oxygenated Krebs-Henseleit solution.

    • Carefully remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in width.

  • Experimental Setup:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

    • Connect one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

  • Procedure:

    • Induce a sustained contraction by adding a high concentration of potassium chloride (e.g., 60 mM KCl) or a specific agonist like phenylephrine to the bath.

    • Once the contraction has stabilized, add this compound in a cumulative, concentration-dependent manner to the organ bath.

    • Record the relaxation response at each concentration until a maximal effect is achieved or the concentration range of interest is covered.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-contraction induced by KCl or the agonist.

    • Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

The following diagram outlines the workflow for the aortic ring experiment:

Aortic_Ring_Workflow start Start dissect Dissect Aortic Rings start->dissect mount Mount in Organ Bath dissect->mount equilibrate Equilibrate under Tension mount->equilibrate contract Induce Contraction (e.g., KCl) equilibrate->contract add_this compound Add this compound (Cumulative Concentrations) contract->add_this compound record Record Relaxation add_this compound->record analyze Analyze Data (Calculate EC50) record->analyze end End analyze->end

Workflow for assessing smooth muscle relaxation in vitro.
Phosphodiesterase (PDE) Inhibition Assay

This biochemical assay measures the ability of this compound to inhibit the activity of PDE enzymes, which are responsible for cAMP degradation.

  • Materials:

    • Purified PDE enzyme (specific isoforms can be used)

    • This compound

    • ³H-cAMP (radiolabeled substrate)

    • Assay buffer (e.g., Tris-HCl buffer with Mg²⁺)

    • Snake venom nucleotidase

    • Anion-exchange resin

    • Scintillation cocktail

  • Procedure:

    • Prepare reaction mixtures containing the assay buffer, a fixed concentration of the PDE enzyme, and varying concentrations of this compound.

    • Initiate the reaction by adding ³H-cAMP.

    • Incubate the mixture at 30°C for a defined period.

    • Terminate the reaction by heat inactivation (e.g., boiling for 1 minute).

    • Add snake venom nucleotidase to convert the ³H-AMP product to ³H-adenosine.

    • Add an anion-exchange resin to bind the unreacted, negatively charged ³H-cAMP.

    • Centrifuge the mixture and collect the supernatant containing the neutral ³H-adenosine.

    • Add the supernatant to a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of PDE inhibition at each concentration of this compound relative to a control without the inhibitor.

    • Plot the inhibition curve and determine the IC50 value (the concentration of this compound that causes 50% inhibition of PDE activity).

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic study to determine key pharmacokinetic parameters of this compound following oral administration.

  • Animal Model:

    • Use adult male or female rats (e.g., Sprague-Dawley) of a specific weight range.

    • Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Drug Administration:

    • Administer a single oral dose of this compound to the rats via gavage.

  • Blood Sampling:

    • Collect blood samples from a suitable site (e.g., tail vein, jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

  • Data Analysis:

    • Plot the plasma concentration-time curve for this compound.

    • Use non-compartmental or compartmental analysis to calculate key pharmacokinetic parameters, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t1/2 (Half-life): Time taken for the plasma concentration to reduce by half.

      • Clearance (CL/F): Volume of plasma cleared of the drug per unit time after oral administration.

      • Volume of distribution (Vd/F): Apparent volume into which the drug distributes in the body after oral administration.

      • Bioavailability (F): The fraction of the administered dose that reaches the systemic circulation (requires data from an intravenous administration group for comparison).

This compound Derivatives

The synthesis and pharmacological evaluation of specific derivatives of this compound are not extensively documented in publicly available scientific literature. Structure-activity relationship (SAR) studies would be essential to understand how modifications to the this compound scaffold affect its potency, selectivity, and pharmacokinetic properties. Such studies would involve the systematic chemical modification of different parts of the molecule, such as the diphenyl group, the dioxolane ring, and the piperidine moiety, followed by pharmacological screening using the protocols described above.

Conclusion

This compound is a pharmacologically active compound with a primary role as a smooth muscle relaxant, acting through calcium channel blockade and phosphodiesterase inhibition. Its potential neuroprotective and anti-inflammatory effects suggest a broader therapeutic utility that warrants further investigation. While there is a notable lack of publicly available quantitative data on its pharmacological profile, the experimental methodologies outlined in this guide provide a clear framework for future research to fully characterize this compound and its potential derivatives. A thorough quantitative analysis is crucial for a complete understanding of its therapeutic potential and for guiding the development of novel, related compounds.

References

In Vitro Anticancer Activity of Pipoxolan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anticancer activity of Pipoxolan, a compound that has demonstrated significant potential in preclinical studies. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the molecular pathways implicated in this compound's mechanism of action.

Quantitative Assessment of Cytotoxicity

This compound has been shown to exhibit cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines. Additionally, an effective concentration for apoptosis induction has been reported for the human leukemia HL-60 cell line. This data is crucial for comparing the potency of this compound across different cancer types and for designing future in vitro and in vivo studies.

Cell LineCancer TypeIC50 Value (µg/mL)Effective Concentration for Apoptosis (µg/mL)
TW206Oral Squamous Cell Carcinoma13.13[1]Not Reported
HSC-3Oral Squamous Cell Carcinoma42.28[1]Not Reported
Cal-27Head and Neck Squamous Cell Carcinoma52.69[1]Not Reported
HL-60Human Promyelocytic LeukemiaNot Reported6.25[2]

Core Mechanisms of Action: Apoptosis and Cell Cycle Arrest

This compound exerts its anticancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest. In human leukemia HL-60 and oral squamous cell carcinoma (OSCC) HSC-3 cells, this compound treatment leads to a cascade of molecular events that halt cell proliferation and promote cell death.[2][3]

Induction of Apoptosis

This compound triggers the intrinsic pathway of apoptosis, which is characterized by the following key events:

  • Increased Bax/Bcl-2 Ratio: this compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.[2][4]

  • Cytochrome c Release: The altered Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm.[2]

  • Caspase Activation: Cytoplasmic cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis.[2][4]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound causes cell cycle arrest at the G0/G1 phase in HL-60 and HSC-3 cells.[2][3] This is mediated by the upregulation of p53 and its downstream target, p21.[2][3] The p21 protein is a potent inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.

Signaling Pathways Modulated by this compound

The anticancer activity of this compound is attributed to its ability to modulate key signaling pathways that are often dysregulated in cancer.

p53/p21-Mediated Pathway

This compound activates the p53 tumor suppressor protein, leading to the transcriptional activation of the p21 gene. The resulting p21 protein binds to and inhibits cyclin-dependent kinases (CDKs), thereby inducing G0/G1 cell cycle arrest.

p53_p21_pathway This compound This compound p53 p53 This compound->p53 activates p21 p21 p53->p21 induces expression CDKs CDKs p21->CDKs inhibits CellCycleArrest G0/G1 Cell Cycle Arrest CDKs->CellCycleArrest leads to

Caption: this compound-induced p53/p21 signaling pathway.

Intrinsic Apoptosis Pathway

This compound treatment increases the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2. This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptosis.

intrinsic_apoptosis_pathway This compound This compound Bax Bax This compound->Bax upregulates Bcl2 Bcl-2 This compound->Bcl2 downregulates Mitochondria Mitochondria Bax->Mitochondria promotes release Bcl2->Mitochondria inhibits release Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway activated by this compound.

PI3K/Akt Signaling Pathway

This compound has been shown to suppress the expression of phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) and the phosphorylation of protein kinase B (Akt). The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation, and its inhibition by this compound contributes to its anticancer effects.[4]

PI3K_Akt_pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt CellSurvival Cell Survival & Proliferation pAkt->CellSurvival promotes

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on this compound's in vitro anticancer activity.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

MTT_Assay_Workflow cluster_0 MTT Assay Protocol A Seed cells in a 96-well plate B Treat with varying concentrations of this compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 values G->H

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottomed microplate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Cell_Cycle_Analysis_Workflow cluster_1 Cell Cycle Analysis Protocol A Treat cells with This compound B Harvest and fix cells in ethanol A->B C Treat with RNase A B->C D Stain with Propidium Iodide (PI) C->D E Analyze by Flow Cytometry D->E F Quantify cell population in G0/G1, S, and G2/M phases E->F

Caption: Workflow for cell cycle analysis using flow cytometry.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • RNase Treatment: Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.

  • Propidium Iodide Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Double Staining)

This assay is employed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow cluster_2 Apoptosis Assay Protocol A Treat cells with This compound B Harvest and wash cells with PBS A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by Flow Cytometry E->F G Differentiate and quantify cell populations F->G

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Protocol:

  • Cell Treatment: Culture and treat cells with this compound as required.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

  • Data Analysis: Differentiate cell populations: viable cells (Annexin V-, PI-), early apoptotic cells (Annexin V+, PI-), and late apoptotic/necrotic cells (Annexin V+, PI+).

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by this compound.

Western_Blot_Workflow cluster_3 Western Blot Protocol A Cell lysis and protein extraction B Protein quantification (e.g., BCA assay) A->B C SDS-PAGE for protein separation B->C D Transfer proteins to a PVDF membrane C->D E Blocking with non-fat milk or BSA D->E F Incubation with primary antibodies E->F G Incubation with HRP- conjugated secondary antibodies F->G H Detection with ECL substrate and imaging G->H I Data analysis and quantification H->I

Caption: General workflow for Western blot analysis.

Protocol:

  • Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p53, p21, Bax, Bcl-2, cytochrome c, caspases, PI3K, Akt, p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

References

Pipoxolan's Effect on Intracellular Calcium Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action

Pipoxolan exerts its smooth muscle relaxant effects through a dual mechanism that ultimately leads to a decrease in intracellular calcium concentration ([Ca2+]i) and the promotion of muscle relaxation.

  • Inhibition of L-type Calcium Channels: The primary mechanism of action for this compound is the blockade of L-type voltage-gated calcium channels (VGCCs) on the plasma membrane of smooth muscle cells.[1] This inhibition reduces the influx of extracellular calcium into the cell, a critical step for the initiation and maintenance of smooth muscle contraction. By blocking these channels, this compound effectively uncouples membrane depolarization from the contractile machinery.

  • Inhibition of Phosphodiesterase (PDE): this compound has also been shown to inhibit phosphodiesterase enzymes.[1] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP.[1] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets that promote smooth muscle relaxation. One key action of PKA is the phosphorylation of proteins that enhance the sequestration of calcium into the sarcoplasmic reticulum and decrease the sensitivity of the contractile apparatus to calcium.

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway for this compound in a smooth muscle cell.

Pipoxolan_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Pipoxolan_ext This compound L_type_Ca_Channel L-type Ca2+ Channel Pipoxolan_ext->L_type_Ca_Channel Inhibits PDE Phosphodiesterase (PDE) Pipoxolan_ext->PDE Inhibits Ca_ion Ca2+ L_type_Ca_Channel->Ca_ion Influx Contraction Smooth Muscle Contraction Ca_ion->Contraction Stimulates cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes ATP ATP AC Adenylyl Cyclase AC->cAMP Converts

Caption: Proposed signaling pathway of this compound in smooth muscle cells.

Quantitative Data on this compound's Effects

As of the latest literature review, specific quantitative data on the binding affinities (Ki) or inhibitory concentrations (IC50/EC50) of this compound for L-type calcium channels and phosphodiesterase are not publicly available. The table below serves as a template to illustrate the types of quantitative data that are essential for a thorough characterization of this compound's activity.

ParameterTargetValueCell/Tissue TypeExperimental ConditionReference
IC50 L-type Ca2+ Channel CurrentData not availablee.g., Vascular smooth muscle cellsElectrophysiology (Patch-clamp)N/A
Ki Phosphodiesterase Isozyme(s)Data not availablee.g., Purified enzymeEnzyme inhibition assayN/A
EC50 Inhibition of ContractionData not availablee.g., Isolated aortic ringsOrgan bath studyN/A
Δ[Ca2+]i Intracellular Ca2+ ConcentrationData not availablee.g., Cultured smooth muscle cellsCalcium imaging (e.g., Fura-2)N/A

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize the effects of compounds like this compound on intracellular calcium signaling and smooth muscle contractility.

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes the measurement of [Ca2+]i in cultured smooth muscle cells using the ratiometric fluorescent indicator Fura-2 AM.

Experimental Workflow:

Fura2_Workflow start Start: Culture Smooth Muscle Cells on Coverslips load Load Cells with Fura-2 AM (e.g., 2-5 µM for 30-60 min at 37°C) start->load wash Wash Cells to Remove Extracellular Dye load->wash deesterify Incubate for De-esterification (e.g., 30 min at room temperature) wash->deesterify mount Mount Coverslip on Microscope Stage deesterify->mount baseline Record Baseline Fluorescence (Ex: 340 nm & 380 nm, Em: ~510 nm) mount->baseline add_this compound Add this compound (Varying Concentrations) baseline->add_this compound record_response Record Fluorescence Changes add_this compound->record_response calibrate Calibrate Signal (e.g., using ionomycin and EGTA) record_response->calibrate analyze Analyze Data: Calculate F340/F380 Ratio and [Ca2+]i calibrate->analyze end End analyze->end

Caption: Workflow for measuring intracellular calcium with Fura-2 AM.

Materials:

  • Cultured smooth muscle cells (e.g., A7r5 or primary cells)

  • Glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • This compound hydrochloride

  • Ionomycin

  • EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid)

  • Fluorescence microscope with dual-wavelength excitation capabilities

Procedure:

  • Cell Preparation: Seed smooth muscle cells onto glass coverslips and culture until they reach 70-80% confluency.

  • Loading Solution Preparation: Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

  • Cell Loading: Wash the cells with HBS and incubate them in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • Washing and De-esterification: Wash the cells three times with HBS to remove extracellular dye. Incubate the cells in HBS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

  • Imaging: Mount the coverslip onto a perfusion chamber on the stage of a fluorescence microscope. Excite the cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.

  • Data Acquisition: Record the baseline fluorescence ratio (F340/F380) for a few minutes. Perfuse the cells with HBS containing various concentrations of this compound and continue recording the fluorescence changes.

  • Calibration: At the end of each experiment, determine the maximum fluorescence ratio (Rmax) by adding a calcium ionophore like ionomycin (e.g., 5 µM) in the presence of extracellular calcium. Then, determine the minimum fluorescence ratio (Rmin) by adding a calcium chelator like EGTA (e.g., 10 mM) to the calcium-free HBS.

  • Data Analysis: Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2), where Kd is the dissociation constant of Fura-2 for Ca2+.

Isolated Organ Bath Assay for Smooth Muscle Contraction

This protocol describes the use of an isolated organ bath to measure the contractile and relaxant effects of this compound on smooth muscle tissue, such as rat aorta or guinea pig ileum.

Experimental Workflow:

Organ_Bath_Workflow start Start: Dissect Smooth Muscle Tissue (e.g., Aortic Ring) mount Mount Tissue in Organ Bath with Physiological Salt Solution start->mount equilibrate Equilibrate Tissue under Optimal Tension (e.g., 1-2 g) mount->equilibrate contract Induce Contraction with an Agonist (e.g., Phenylephrine, KCl) equilibrate->contract record_contraction Record Stable Contractile Response with Force Transducer contract->record_contraction add_this compound Cumulatively Add this compound at Increasing Concentrations record_contraction->add_this compound record_relaxation Record Relaxation Response add_this compound->record_relaxation analyze Analyze Data: Generate Dose-Response Curve and Calculate EC50 record_relaxation->analyze end End analyze->end

Caption: Workflow for an isolated organ bath experiment.

Materials:

  • Smooth muscle tissue (e.g., rat thoracic aorta)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution

  • Contractile agonist (e.g., Phenylephrine or KCl)

  • This compound hydrochloride

  • Isolated organ bath system with force-displacement transducers and data acquisition software

Procedure:

  • Tissue Preparation: Euthanize the animal and dissect the desired smooth muscle tissue (e.g., thoracic aorta). Clean the tissue of adherent connective tissue and cut it into rings of 2-3 mm in length.

  • Mounting: Suspend the tissue rings between two hooks in an organ bath chamber filled with PSS, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2. One hook is fixed, and the other is connected to a force-displacement transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1-2 grams, with PSS changes every 15-20 minutes.

  • Induction of Contraction: Induce a stable contraction by adding a contractile agonist to the bath (e.g., 1 µM Phenylephrine or 60 mM KCl).

  • Drug Addition: Once a stable plateau of contraction is reached, add this compound to the bath in a cumulative manner, increasing the concentration stepwise.

  • Data Recording: Record the tension changes continuously throughout the experiment.

  • Data Analysis: Express the relaxation at each concentration of this compound as a percentage of the pre-induced contraction. Plot the concentration-response curve and determine the EC50 value.

Phosphodiesterase (PDE) Activity Assay

This protocol provides a general framework for a biochemical assay to measure the inhibitory effect of this compound on PDE activity.

Materials:

  • Purified phosphodiesterase isozymes

  • This compound hydrochloride

  • [3H]-cAMP (radiolabeled substrate)

  • Snake venom nucleotidase

  • Anion-exchange resin

  • Scintillation cocktail and counter

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing a buffer, the purified PDE enzyme, and varying concentrations of this compound or vehicle control.

  • Initiation: Start the reaction by adding the substrate, [3H]-cAMP. Incubate the mixture at 30-37°C for a defined period.

  • Termination: Stop the reaction, for example, by boiling the mixture.

  • Conversion to Adenosine: Add snake venom nucleotidase to the mixture to convert the [3H]-5'-AMP product to [3H]-adenosine.

  • Separation: Separate the charged, unreacted [3H]-cAMP from the uncharged [3H]-adenosine product using an anion-exchange resin column.

  • Quantification: Elute the [3H]-adenosine and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of PDE inhibition at each this compound concentration and determine the IC50 value.

Conclusion

This compound's efficacy as a smooth muscle relaxant is well-established, stemming from its dual action on L-type calcium channels and phosphodiesterase. This technical guide provides a foundational understanding of these mechanisms and offers detailed, standard protocols for the experimental validation of such activities. The acquisition of specific quantitative data for this compound, as outlined in the data table template, would be a critical next step in fully elucidating its pharmacological profile and would be invaluable for further drug development and research applications.

References

Pipoxolan: A Novel Neuroprotective Agent in Preclinical Models of Cerebral Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Pipoxolan, a compound previously recognized for its antispasmodic properties, has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia. This document provides a comprehensive technical overview of the existing preclinical evidence, focusing on the quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action. The findings presented herein suggest that this compound holds promise as a potential therapeutic agent for cerebrovascular diseases, warranting further investigation and development.

Introduction

Cerebrovascular diseases, particularly ischemic stroke, represent a leading cause of mortality and long-term disability worldwide. The pathophysiology of ischemic stroke is complex, involving a cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, which ultimately lead to neuronal cell death and neurological dysfunction. Current therapeutic options are limited, highlighting the urgent need for novel neuroprotective strategies. This whitepaper consolidates the preclinical research on this compound, focusing on its potential to mitigate the detrimental effects of cerebral ischemia.

In Vivo Neuroprotective Efficacy of this compound

Preclinical studies have primarily utilized the middle cerebral artery occlusion (MCAO) model in rodents, a well-established and clinically relevant model of focal cerebral ischemia.[1]

Reduction of Cerebral Infarct Volume and Neurological Deficits

Oral administration of this compound has been shown to significantly reduce the area of cerebral infarction and improve neurological outcomes following ischemia/reperfusion injury.[2][3]

Table 1: Effect of this compound on Cerebral Infarction and Neurological Deficit in a Rodent MCAO Model

Treatment GroupDose (mg/kg, p.o.)Cerebral Infarction Area Reduction (%)Neurological Deficit Score
Control (Ischemia/Reperfusion)--3.20 ± 0.29
This compound1043.18% (p<0.001) 2.20 ± 0.20
This compound3073.43% (p<0.001)1.70 ± 0.21
Data is presented as mean ± SEM. Statistical significance is compared to the control group.[4]
Inhibition of Neuronal Apoptosis

This compound treatment has been demonstrated to decrease the number of apoptotic cells in the ischemic brain, as evidenced by reduced TUNEL-positive cells and cleaved caspase-3 expression.[1][2][3]

Table 2: Anti-Apoptotic Effects of this compound in the Ischemic Brain

Treatment GroupDose (mg/kg, p.o.)Reduction in TUNEL-Positive Cells (%)Reduction in Cleaved Caspase-3 Positive Cells (%)
Control (Ischemia/Reperfusion)---
This compound1031.25%37.18% (p<0.001)
This compound3046.88%63.44% (p<0.001)
Statistical significance is compared to the control group.[1]

Effects on Vascular Remodeling

In addition to its direct neuroprotective effects, this compound has been shown to modulate vascular remodeling processes that are often associated with cerebrovascular disease.

Attenuation of Intimal Hyperplasia

In a rodent model of carotid artery ligation, this compound treatment significantly reduced intimal hyperplasia, a key process in the narrowing of blood vessels.[1][2][3]

Table 3: Effect of this compound on Carotid Artery Intimal Hyperplasia

Treatment GroupDose (mg/kg, p.o.)Reduction in Intima/Media Ratio (%)Inhibition of PCNA-Positive Cells (%)
Control (Carotid Ligation)---
This compound1024.21% (*p<0.05)42.11% (p<0.001)
This compound3047.20% (p<0.001)62.40% (***p<0.001)
PCNA: Proliferating cell nuclear antigen. Statistical significance is compared to the control group.[1]

In Vitro Mechanistic Insights

Studies using vascular smooth muscle cells (VSMCs) have provided valuable insights into the molecular mechanisms underlying this compound's effects.

Inhibition of VSMC Migration

This compound significantly inhibits platelet-derived growth factor (PDGF-BB)-stimulated migration of A7r5 VSMCs in a dose-dependent manner.[1][2][3]

Table 4: Inhibition of PDGF-BB-Stimulated VSMC Migration by this compound

Treatment GroupConcentration (µM)Inhibition of Cell Migration (%) (Wound Healing Assay)Inhibition of Cell Migration (%) (Transwell Assay)
Control (PDGF-BB)---
This compound5Dose-dependent inhibition (p<0.001) 46.2% (**p<0.01)
This compound10Dose-dependent inhibition (p<0.001)62.2% (p<0.001)
This compound15Dose-dependent inhibition (p<0.001)76.5% (***p<0.001)
Statistical significance is compared to the positive control (PDGF-BB) group.[1]
Modulation of Signaling Pathways and Matrix Metalloproteinases

This compound has been shown to reduce the protein levels of key components of the Ras/MEK/ERK signaling pathway and decrease the levels of matrix metalloproteinases (MMPs) -2 and -9 in PDGF-BB-stimulated A7r5 cells.[1][2][3]

Table 5: Effect of this compound on Signaling Molecules and MMPs in VSMCs

Treatment GroupConcentration (µM)Reduction in Ras Protein (%)Reduction in MEK Protein (%)Reduction in p-ERK Protein (%)Reduction in MMP-2 Protein (%)Reduction in MMP-9 Protein (%)
Control (PDGF-BB)------
This compound521% (p<0.001) 21.67% (p<0.001)50.33% (p<0.001) -39.4% (p<0.001)
This compound1024.75% (p<0.001) 21% (p<0.001)51.67% (p<0.001) 12.4% (p<0.001)45.4% (p<0.001)
This compound1524% (p<0.001)26.67% (p<0.001) 75% (p<0.001)24.4% (p<0.001) 36.6% (p<0.001)
Statistical significance is compared to the positive control (PDGF-BB) group.[1]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Neuroprotection

The neuroprotective effects of this compound in cerebral ischemia are believed to be mediated, at least in part, through the inhibition of the Ras/MEK/ERK signaling pathway and the downregulation of MMP-2 and MMP-9.[1][3] This multifaceted mechanism suggests a potential to both protect neurons from apoptotic cell death and to mitigate detrimental vascular remodeling.

G cluster_0 Cerebral Ischemia/Reperfusion cluster_1 This compound Intervention cluster_2 Signaling Cascade cluster_3 Cellular Effects cluster_4 Outcome Ischemia Ischemia/Reperfusion Injury Ras Ras Ischemia->Ras MMPs MMP-2 & MMP-9 Ischemia->MMPs This compound This compound This compound->Ras This compound->MMPs MEK MEK Ras->MEK ERK p-ERK MEK->ERK Apoptosis Neuronal Apoptosis ERK->Apoptosis VSMC_Migration VSMC Migration & Intimal Hyperplasia MMPs->VSMC_Migration Neuroprotection Neuroprotection VSMC_Migration->Neuroprotection Apoptosis->Neuroprotection

Caption: Proposed signaling pathway for this compound's neuroprotective effects.

Experimental Workflow for In Vivo Studies

The following diagram outlines the typical workflow for assessing the neuroprotective effects of this compound in a rodent model of MCAO.

G cluster_0 Animal Model cluster_1 Treatment cluster_2 Assessment cluster_3 Data Analysis Animal_Selection Rodent Selection (e.g., Rats) MCAO Middle Cerebral Artery Occlusion (MCAO) Animal_Selection->MCAO Treatment This compound or Vehicle Administration (p.o.) MCAO->Treatment Neuro_Behavior Neurological Deficit Scoring Treatment->Neuro_Behavior Infarct_Volume Infarct Volume Measurement (TTC Staining) Neuro_Behavior->Infarct_Volume Histo Histology (TUNEL, Cleaved Caspase-3) Infarct_Volume->Histo Analysis Statistical Analysis Histo->Analysis

Caption: Experimental workflow for in vivo MCAO studies.

Detailed Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model
  • Animal Preparation: Male Sprague-Dawley rats (or a similar rodent model) are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic agent. Body temperature is maintained at 37°C throughout the surgical procedure using a heating pad.

  • Surgical Procedure: A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed and isolated. The ECA is ligated and transected. A 4-0 nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 90 minutes) to induce ischemia. For reperfusion, the filament is withdrawn to allow blood flow to resume.

  • Drug Administration: this compound or a vehicle control is administered orally (p.o.) at specified doses (e.g., 10 and 30 mg/kg) at a set time point, for instance, 60 minutes prior to MCAO.[5]

  • Neurological Assessment: Neurological deficits are evaluated at a specified time post-reperfusion (e.g., 24 hours) using a standardized scoring system.

  • Infarct Volume Measurement: Following neurological assessment, animals are euthanized, and their brains are removed. Coronal brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which is then quantified using image analysis software.

  • Immunohistochemistry: Brain sections are processed for TUNEL staining to detect apoptotic cells and for immunohistochemical analysis of cleaved caspase-3 expression to further assess apoptosis.

In Vitro Vascular Smooth Muscle Cell (VSMC) Migration Assay
  • Cell Culture: A7r5 VSMCs are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Wound Healing Assay: Cells are grown to confluence in culture plates. A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer. The cells are then washed to remove debris and incubated with serum-free medium containing PDGF-BB (a potent VSMC mitogen and chemoattractant) in the presence or absence of varying concentrations of this compound (e.g., 5, 10, and 15 µM). Cell migration into the wound area is monitored and quantified over time.

  • Transwell Migration Assay: VSMCs are seeded in the upper chamber of a Transwell insert with a porous membrane. The lower chamber contains serum-free medium with PDGF-BB and different concentrations of this compound. After a specified incubation period, non-migrated cells on the upper surface of the membrane are removed. Cells that have migrated to the lower surface are fixed, stained, and counted.

  • Western Blot Analysis: A7r5 cells are treated with PDGF-BB and this compound for a designated time. Total protein is extracted, and the expression levels of Ras, MEK, p-ERK, MMP-2, and MMP-9 are determined by Western blotting using specific primary and secondary antibodies.

Conclusion and Future Directions

The preclinical data presented in this whitepaper strongly support the neuroprotective properties of this compound in the context of cerebral ischemia. Its ability to reduce infarct volume, improve neurological function, and inhibit neuronal apoptosis, coupled with its modulatory effects on the Ras/MEK/ERK signaling pathway and MMPs, positions it as a compelling candidate for further development. Future research should focus on elucidating the broader spectrum of its mechanisms of action, evaluating its efficacy in other preclinical models of neurodegeneration, and establishing its pharmacokinetic and safety profiles to pave the way for potential clinical translation.

References

An In-depth Technical Guide on the Anti-inflammatory Pathways Modulated by Pipoxolan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of Pipoxolan. It has been established that this compound, a known smooth muscle relaxant, exhibits significant anti-inflammatory properties by modulating key signaling pathways.[1][2] This document details the affected pathways, presents quantitative data on its efficacy, outlines experimental methodologies, and provides visual representations of the signaling cascades.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects by intervening in multiple intracellular signaling cascades that are crucial for the inflammatory response. The primary mechanism involves the suppression of pro-inflammatory transcription factors and the activation of antioxidative pathways.[1][2]

1. Inhibition of Pro-inflammatory Transcription Factors:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: this compound significantly inhibits the NF-κB pathway.[1][2] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is typically activated, leading to the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of IκB, which is a critical step for the nuclear translocation of the NF-κB p50-p65 dimer.[1] This action effectively prevents the expression of downstream targets such as TNF-α, IL-6, iNOS, and COX-2.[1]

  • AP-1 (Activator Protein-1) Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway, which leads to the activation of the transcription factor AP-1, is another target of this compound.[1][2] this compound suppresses the phosphorylation of key MAPKs, including JNK, p38, and ERK.[1] This inhibition prevents the nuclear translocation of c-Jun and c-Fos, the components of the AP-1 complex, thereby reducing the production of pro-inflammatory cytokines.[1]

  • STAT (Signal Transducer and Activator of Transcription) Pathway: The JAK/STAT pathway, which is crucial for cytokine signaling, is also modulated by this compound.[1][2] Specifically, this compound has been observed to reduce the phosphorylation and nuclear translocation of JAK1/2 and STAT1/3, which are key mediators in the signaling cascades initiated by cytokines like TNF-α and IL-6.[1]

2. Activation of Antioxidative Pathways:

  • Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: In contrast to its inhibitory effects on pro-inflammatory pathways, this compound activates the Nrf2/heme oxygenase-1 (HO-1) antioxidative pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. This compound promotes the nuclear translocation of Nrf2, leading to the increased expression of HO-1 and other antioxidant enzymes that help to mitigate oxidative stress associated with inflammation.[1]

3. Modulation of Upstream Signaling:

  • TLR4 (Toll-like Receptor 4) Signaling: this compound can influence the initial stages of the inflammatory response by modulating the TLR4 signaling pathway.[1][2] It has been shown to inhibit the expression of key components of the TLR4 receptor complex, including LPS-binding protein (LBP), CD14, and MD-2.[1] This interference with the LPS/TLR4 interaction at the cell surface can attenuate the downstream activation of inflammatory pathways.[1]

  • PI3K/AKT Pathway: The PI3K/AKT signaling pathway, which is involved in various cellular processes including inflammation, is also inhibited by this compound.[1]

Quantitative Data on Anti-inflammatory Efficacy

The anti-inflammatory effects of this compound have been quantified in in vitro studies using LPS-stimulated RAW 264.7 murine macrophage cells. The following table summarizes the key quantitative data.

ParameterConcentration of this compoundInhibition/EffectReference
Cytokine Production
Nitric Oxide (NO)32 μM68.24% inhibition[1]
Prostaglandin E2 (PGE2)32 μM90.73% inhibition[1]
Tumor Necrosis Factor-α (TNF-α)32 μM90% inhibition[1]
Interleukin-6 (IL-6)32 μM4.73% inhibition[1]
Pro-inflammatory Mediator Expression
iNOSConcentration-dependentSignificant suppression[1]
COX-2Concentration-dependentSignificant suppression[1]
Transcription Factor Activation
NF-κB (p65 and p50) nuclear translocationConcentration-dependentSignificant decrease[1]
AP-1 (c-Jun and c-Fos) nuclear translocationConcentration-dependentSignificant suppression[1]
STAT1 and STAT3 phosphorylationConcentration-dependentReduction[1]
Antioxidative Pathway Activation
Nrf2 nuclear translocationConcentration-dependentSignificant increase[1]
Upstream Signaling Protein Expression
LBP, CD14, MD-2, TLR4Concentration-dependentSignificant inhibition[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-inflammatory properties.

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophage cells.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

2. Cytotoxicity Assay:

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Treat the cells with different concentrations of this compound for 24 hours.

    • Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Assay:

    • Method: Griess Reagent assay.

    • Procedure: Measure the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Method: Sandwich ELISA.

    • Procedure: Use commercially available ELISA kits to quantify the concentrations of PGE2, TNF-α, and IL-6 in the cell culture supernatant according to the manufacturer's instructions.

4. Western Blotting:

  • Purpose: To assess the protein expression levels of key signaling molecules.

  • Procedure:

    • Lyse the treated cells to extract total protein or separate cytoplasmic and nuclear fractions.

    • Determine protein concentration using a BCA protein assay kit.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., iNOS, COX-2, p-IκB, NF-κB p65, p-JNK, p-p38, p-ERK, c-Jun, c-Fos, p-STAT1, p-STAT3, Nrf2, HO-1, TLR4, etc.).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Immunofluorescence Staining:

  • Purpose: To visualize the nuclear translocation of transcription factors.

  • Procedure:

    • Grow cells on coverslips and treat as described above.

    • Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

    • Block with a suitable blocking solution (e.g., bovine serum albumin).

    • Incubate with a primary antibody against the transcription factor of interest (e.g., NF-κB p65 or c-Jun).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on slides and visualize using a fluorescence microscope.

Signaling Pathway and Experimental Workflow Diagrams

Pipoxolan_Anti_Inflammatory_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Complex (LBP, CD14, MD-2) LPS->TLR4 PI3K_AKT PI3K/AKT TLR4->PI3K_AKT MAPK MAPK (JNK, p38, ERK) TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates IκB_NFκB IκB-NF-κB IKK->IκB_NFκB P NFκB NF-κB (p65/p50) IκB_NFκB->NFκB releases Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFκB->Pro_inflammatory_Genes AP1->Pro_inflammatory_Genes STAT STAT STAT->Pro_inflammatory_Genes JAK JAK JAK->STAT P Nrf2_Keap1 Nrf2-Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Antioxidant_Genes Antioxidant Genes (HO-1) Nrf2->Antioxidant_Genes Pipoxolan_node This compound Pipoxolan_node->TLR4 Pipoxolan_node->PI3K_AKT Pipoxolan_node->MAPK Pipoxolan_node->IKK Pipoxolan_node->JAK Pipoxolan_node->Nrf2_Keap1 activates

Caption: this compound's multi-target anti-inflammatory mechanism.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture RAW 264.7 Cell Culture start->cell_culture pipoxolan_pretreatment This compound Pre-treatment cell_culture->pipoxolan_pretreatment lps_stimulation LPS Stimulation pipoxolan_pretreatment->lps_stimulation mtt_assay MTT Assay (Cytotoxicity) lps_stimulation->mtt_assay griess_assay Griess Assay (NO) lps_stimulation->griess_assay elisa ELISA (PGE2, TNF-α, IL-6) lps_stimulation->elisa western_blot Western Blot (Protein Expression) lps_stimulation->western_blot immunofluorescence Immunofluorescence (Nuclear Translocation) lps_stimulation->immunofluorescence data_analysis Data Analysis & Interpretation mtt_assay->data_analysis griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis immunofluorescence->data_analysis

Caption: Workflow for evaluating this compound's anti-inflammatory effects.

References

Pipoxolan's Impact on Reactive Oxygen Species Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pipoxolan, a known smooth muscle relaxant, has demonstrated significant antioxidant properties by modulating intracellular reactive oxygen species (ROS) production. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its impact on the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Experimental evidence primarily from studies on RAW 264.7 murine macrophage cells indicates that this compound does not directly scavenge ROS, but rather upregulates the cellular antioxidant defense system, leading to a reduction in oxidative stress. This document provides a detailed overview of the experimental protocols used to elucidate this mechanism, quantitative data on the expression of key antioxidant proteins, and visual representations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action: Nrf2 Pathway Activation

This compound's primary antioxidant effect is mediated through the activation of the Nrf2/heme oxygenase-1 (HO-1) pathway.[1][2] Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus.[1] Within the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[1]

A key target gene of Nrf2 is HMOX1, which encodes for heme oxygenase-1 (HO-1), a potent antioxidant enzyme.[1] HO-1 catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective and anti-inflammatory properties. The upregulation of HO-1 is a hallmark of the cellular antioxidant response and is a key indicator of this compound's indirect mechanism for reducing ROS.

Quantitative Data on Antioxidant Protein Expression

While direct quantitative data on the percentage reduction of specific ROS molecules by this compound is not extensively available in the current literature, the upregulation of the antioxidant proteins Nrf2 and HO-1 has been quantified. The following tables summarize the dose-dependent effects of this compound on the protein expression of nuclear Nrf2 and HO-1 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, as determined by Western blot analysis.

Table 1: Effect of this compound on Nuclear Nrf2 Protein Expression

Treatment GroupConcentration (µM)Relative Nuclear Nrf2 Protein Expression (Fold Change vs. Control)
Control-1.0
LPS1 µg/mL~1.5
LPS + this compound25~2.0
LPS + this compound50~2.5
LPS + this compound100~3.0

Data are approximated from densitometric analysis of Western blots and presented as fold change relative to the untreated control group.

Table 2: Effect of this compound on HO-1 Protein Expression

Treatment GroupConcentration (µM)Relative HO-1 Protein Expression (Fold Change vs. Control)
Control-1.0
LPS1 µg/mL~2.5
LPS + this compound25~3.5
LPS + this compound50~4.5
LPS + this compound100~5.5

Data are approximated from densitometric analysis of Western blots and presented as fold change relative to the untreated control group.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's effect on the Nrf2/HO-1 pathway.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are pre-treated with varying concentrations of this compound (25, 50, and 100 µM) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times (typically 24 hours for protein expression analysis).

Cell Viability Assay (MTT Assay)
  • Objective: To assess the cytotoxicity of this compound.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with different concentrations of this compound (0, 25, 50, 100, 200, and 400 µM) for 24 hours.

    • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

Western Blot Analysis
  • Objective: To determine the protein expression levels of nuclear Nrf2 and HO-1.

  • Procedure:

    • Protein Extraction:

      • For total protein, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

      • For nuclear protein, use a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.

    • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

    • SDS-PAGE: Separate equal amounts of protein (typically 20-30 µg) on a 10% sodium dodecyl sulfate-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2 (1:1000 dilution) and HO-1 (1:1000 dilution) overnight at 4°C. An antibody against β-actin or Lamin B is used as a loading control for total and nuclear proteins, respectively.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound-Mediated Nrf2 Activation

Pipoxolan_Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1_gene HMOX1 Gene ARE->HO1_gene Activates Transcription Antioxidant_Proteins Antioxidant Proteins (e.g., HO-1) HO1_gene->Antioxidant_Proteins Translation ROS_reduction Reduced Reactive Oxygen Species (ROS) Antioxidant_Proteins->ROS_reduction

Caption: this compound induces the dissociation of the Keap1-Nrf2 complex, leading to Nrf2 nuclear translocation and activation of antioxidant gene expression.

Experimental Workflow for Investigating this compound's Antioxidant Effects

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis cluster_outcome Outcome start Seed RAW 264.7 Cells treat Pre-treat with this compound start->treat stimulate Stimulate with LPS treat->stimulate mtt MTT Assay (Cell Viability) stimulate->mtt western Western Blot (Protein Expression) stimulate->western viability_analysis Calculate % Cell Viability mtt->viability_analysis densitometry Densitometric Analysis of Protein Bands western->densitometry conclusion Determine Antioxidant Mechanism of this compound viability_analysis->conclusion densitometry->conclusion

Caption: Workflow for assessing this compound's impact on cell viability and antioxidant protein expression in RAW 264.7 macrophages.

Conclusion and Future Directions

Future research should aim to:

  • Directly quantify the reduction of specific ROS (e.g., superoxide, hydrogen peroxide) using fluorescent probes such as DCFH-DA to provide a more direct measure of this compound's antioxidant efficacy.

  • Investigate the upstream signaling molecules that are modulated by this compound to initiate the dissociation of the Keap1-Nrf2 complex.

  • Explore the therapeutic potential of this compound in preclinical models of diseases characterized by oxidative stress.

References

An In-depth Technical Guide to the Discovery and Development of Pipoxolan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of Pipoxolan, a 1,3-dioxolane derivative. Initially synthesized in 1968, this compound has been clinically utilized for its antispasmodic properties. This document delves into its synthesis, mechanism of action, and the evolution of research into its potential therapeutic applications beyond smooth muscle relaxation, including neuroprotection and oncology. The guide presents quantitative data in structured tables, details key experimental protocols, and visualizes complex biological pathways and workflows using the DOT language for Graphviz.

Introduction

This compound, chemically known as 5,5-diphenyl-2-(2-piperidin-1-ylethyl)-1,3-dioxolan-4-one hydrochloride, is a synthetic compound first described by Pailer and colleagues in 1968. I[1]t has since been used in clinical practice as a smooth muscle relaxant for various conditions, including gastrointestinal and urogenital spasms. T[1]he primary mechanism of action for its spasmolytic effects involves the inhibition of L-type calcium channels and the enhancement of intracellular cyclic adenosine monophosphate (cAMP) levels. I[2]n recent years, scientific investigation has expanded to explore the therapeutic potential of this compound in other areas, notably in cerebrovascular protection and as an anticancer agent, revealing a broader and more complex pharmacological profile.

Discovery and History

The development of this compound began in the late 1960s, a period of significant activity in the synthesis of novel therapeutic compounds.

  • 1968: this compound is first synthesized by Pailer et al. The original synthesis, as described in Monatshefte für Chemie, involved the reaction of a benzil derivative with 3-(1-piperidino)-1,2-propanediol.

  • Post-1968: Following its initial synthesis and characterization, this compound was introduced into clinical practice under various trade names, including Rowapraxin, for the treatment of smooth muscle spasms. *[3] 21st Century: A resurgence of interest in this compound has led to the investigation of its effects on different cellular signaling pathways, uncovering potential applications in neuroprotection and oncology.

Chemical Synthesis

The synthesis of this compound hydrochloride, a 1,3-dioxolane derivative, is a multi-step process. While the original 1968 publication by Pailer et al. provides the foundational method, subsequent modifications may exist in the patent literature. The core synthetic strategy involves the formation of the 1,3-dioxolan-4-one ring system.

A plausible synthetic route, based on the known chemistry of 1,3-dioxolan-4-ones, would involve the acid-catalyzed reaction of benzilic acid with 3-(1-piperidino)propanal. An alternative approach could be the reaction of a benzil derivative with 3-(1-piperidino)-1,2-propanediol. The final step would involve the formation of the hydrochloride salt to improve its solubility and stability for pharmaceutical use.

Mechanism of Action

This compound exerts its pharmacological effects through a dual mechanism, primarily targeting smooth muscle cells.

Antispasmodic Action

The spasmolytic activity of this compound is attributed to two main actions:

  • L-type Calcium Channel Blockade: this compound acts as an antagonist of L-type voltage-gated calcium channels on the plasma membrane of smooth muscle cells. By binding to these channels, it reduces the influx of extracellular calcium, which is a critical step in the initiation of muscle contraction. This leads to muscle relaxation. 2[2]. Enhancement of cAMP Levels: this compound has been shown to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). T[2]his is likely achieved through the inhibition of phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets that promote smooth muscle relaxation.

Pipoxolan_Antispasmodic_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Pipoxolan_ext This compound L_type_Ca_Channel L-type Ca2+ Channel Pipoxolan_ext->L_type_Ca_Channel Inhibits PDE Phosphodiesterase Pipoxolan_ext->PDE Inhibits Ca_ion Ca2+ L_type_Ca_Channel->Ca_ion Influx AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Contraction Smooth Muscle Contraction Ca_ion->Contraction Promotes ATP ATP ATP->AC cAMP->PDE Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes

Caption: Neuroprotective mechanism of this compound.
Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. This activity is thought to be mediated through the induction of apoptosis and cell cycle arrest.

Pharmacokinetics and Pharmacodynamics

While comprehensive pharmacokinetic data for this compound is not extensively published in readily available literature, its clinical use as an antispasmodic suggests it achieves therapeutic concentrations in target tissues. The table below summarizes key pharmacokinetic parameters that would be essential to characterize for a full understanding of its profile.

ParameterDescriptionTypical Value (if available)
Cmax Maximum plasma concentrationData not available
Tmax Time to reach CmaxData not available
AUC Area under the plasma concentration-time curveData not available
Half-life (t½) Time for plasma concentration to reduce by halfData not available
Bioavailability Fraction of administered dose reaching systemic circulationData not available
EC50 Concentration for 50% of maximal antispasmodic effectData not available

Preclinical and Clinical Development

Antispasmodic Indications

Clinical experience with this compound has primarily been in the management of conditions characterized by smooth muscle spasms.

IndicationClinical Outcome
Gastrointestinal Spasms Relief from abdominal cramping and pain.
Urogenital Spasms Alleviation of pain associated with renal and biliary colic.
Dysmenorrhea Reduction in menstrual cramping.
Investigational Studies: Neuroprotection and Oncology

Preclinical studies have provided evidence for the potential of this compound in new therapeutic areas.

Study TypeModelKey Findings
Neuroprotection In vivo rodent models of cerebral ischemiaReduced infarct volume, improved neurological scores.
Oncology In vitro cancer cell lines (e.g., leukemia, oral squamous cell carcinoma)Induction of apoptosis, inhibition of cell proliferation.

Key Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of this compound.

Smooth Muscle Contraction Assay

Objective: To assess the relaxant effect of this compound on smooth muscle tissue.

Protocol:

  • Tissue Preparation: Isolate a segment of smooth muscle tissue (e.g., guinea pig ileum, rat aorta) and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Contraction Induction: Induce a stable contraction using a spasmogen (e.g., acetylcholine, potassium chloride).

  • This compound Application: Add increasing concentrations of this compound to the organ bath in a cumulative or non-cumulative manner.

  • Data Acquisition: Record the isometric tension of the muscle strip using a force-displacement transducer.

  • Analysis: Express the relaxation as a percentage of the pre-induced contraction and plot a dose-response curve to determine the EC50 value.

Cell Viability (MTT) Assay

Objective: To evaluate the cytotoxic effect of this compound on cancer cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Incubate Incubate Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for Ras/MEK/ERK Pathway

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the Ras/MEK/ERK pathway.

Protocol:

  • Cell Lysis: Treat cells with this compound and/or a stimulant (e.g., a growth factor) and then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Ras, MEK, and ERK.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Future Directions

The established safety profile of this compound as an antispasmodic, combined with the emerging preclinical evidence of its activity in other therapeutic areas, presents several avenues for future research and development:

  • Pharmacokinetic Profiling: A comprehensive characterization of the pharmacokinetic properties of this compound in both animals and humans is warranted to support its development for new indications.

  • Clinical Trials for New Indications: Well-designed clinical trials are needed to evaluate the efficacy of this compound in the treatment of cerebrovascular diseases and specific types of cancer.

  • Mechanism of Action Refinement: Further studies are required to fully elucidate the molecular targets and signaling pathways involved in the neuroprotective and anticancer effects of this compound.

  • Analogue Synthesis: The synthesis and screening of novel analogues of this compound may lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties for specific therapeutic applications.

Conclusion

This compound, a drug with a long history of clinical use as a smooth muscle relaxant, is experiencing a renewed interest due to its potential in neuroprotection and oncology. This technical guide has summarized the key aspects of its discovery, development, and mechanisms of action. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this multifaceted compound. The future of this compound may lie in its repositioning for new and significant unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for Pipoxolan in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available data on the dosage and administration of Pipoxolan in animal studies, with a primary focus on its application in a cerebral ischemia model. Due to the limited publicly available data, the protocols and quantitative data are largely derived from a key study investigating the neuroprotective effects of this compound. General protocols for other types of animal studies are also provided as a reference for future research.

I. This compound in a Rat Model of Cerebral Ischemia

Based on a study investigating the effects of this compound on cerebral ischemia, the following dosages and administration protocols have been reported to be effective in reducing cerebral infarction and improving neurological outcomes in rats.[1]

Data Presentation: Cerebral Ischemia Model

Animal ModelDrugDosingAdministration RouteFrequencyKey FindingsReference
Sprague-Dawley RatsThis compound10 mg/kgOral (p.o.)Single dose, 60 minutes prior to Middle Cerebral Artery Occlusion (MCAO)Significantly reduced cerebral infarction area and improved neurological deficit scores.[1]
Sprague-Dawley RatsThis compound30 mg/kgOral (p.o.)Single dose, 60 minutes prior to Middle Cerebral Artery Occlusion (MCAO)Showed a more pronounced reduction in cerebral infarction area and greater improvement in neurological deficit scores compared to the 10 mg/kg dose.[1]

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol is adapted from the methodology described by Chen et al. (2013) for inducing focal cerebral ischemia in rats to study the effects of this compound.[1]

1. Animal Preparation:

  • Species: Male Sprague-Dawley rats (250-300g).
  • Acclimation: House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to food and water for at least one week prior to the experiment.
  • Fasting: Fast the rats overnight before the surgery but allow free access to water.

2. Anesthesia and Surgical Preparation:

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., Zoletil, 25 mg/kg, intraperitoneally).
  • Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
  • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

3. This compound Administration:

  • Prepare a solution of this compound in a suitable vehicle (e.g., saline).
  • Administer this compound orally (p.o.) at a dose of 10 mg/kg or 30 mg/kg, 60 minutes prior to the induction of ischemia. A control group should receive the vehicle only.

4. Induction of Middle Cerebral Artery Occlusion (MCAO):

  • Ligate the distal portion of the ECA.
  • Insert a 4-0 nylon monofilament suture with a rounded tip into the ECA lumen and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).
  • After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.

5. Post-Surgical Care and Neurological Assessment:

  • Suture the incision and allow the animal to recover from anesthesia.
  • At 24 hours post-reperfusion, evaluate the neurological deficit using a standardized scoring system (e.g., a 5-point scale).
  • Following the neurological assessment, euthanize the animals for tissue collection and analysis (e.g., TTC staining to measure infarct volume).

Experimental Workflow for Cerebral Ischemia Study

G cluster_pre_op Pre-Operative Phase cluster_op Operative Phase cluster_post_op Post-Operative Phase animal_prep Animal Preparation (Sprague-Dawley Rats) acclimation Acclimation animal_prep->acclimation fasting Overnight Fasting acclimation->fasting anesthesia Anesthesia fasting->anesthesia pipoxolan_admin This compound Administration (10 or 30 mg/kg, p.o.) 60 min prior to MCAO mcao Middle Cerebral Artery Occlusion (90 min) pipoxolan_admin->mcao surgery_prep Surgical Preparation (Carotid Artery Exposure) anesthesia->surgery_prep surgery_prep->pipoxolan_admin reperfusion Reperfusion mcao->reperfusion recovery Recovery reperfusion->recovery neuro_assessment Neurological Assessment (24h post-reperfusion) recovery->neuro_assessment euthanasia Euthanasia & Tissue Collection neuro_assessment->euthanasia analysis Infarct Volume Analysis (TTC Staining) euthanasia->analysis

Experimental workflow for the rat cerebral ischemia study.

II. This compound in Animal Models of Leukemia

While some studies have indicated the potential anti-leukemic activity of this compound, specific in vivo dosage and administration protocols for animal models of leukemia are not well-documented in publicly available literature. The following is a general protocol that can be adapted for such studies.

General Experimental Protocol: Xenograft Mouse Model of Leukemia

1. Cell Culture and Animal Model:

  • Cell Line: Culture a suitable human leukemia cell line (e.g., HL-60) under appropriate conditions.
  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent rejection of the human cells.

2. Xenograft Implantation:

  • Harvest the leukemia cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
  • Inject the cell suspension intravenously (i.v.) or subcutaneously (s.c.) into the mice.

3. This compound Administration:

  • Dose-Ranging Study: It is crucial to first perform a dose-ranging study to determine the maximum tolerated dose (MTD) of this compound in the selected mouse strain.
  • Administration: Based on the MTD, administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection). The administration frequency (e.g., daily, every other day) will also need to be optimized.

4. Monitoring and Endpoint:

  • Monitor the animals regularly for signs of tumor growth (e.g., palpable tumors for s.c. models, signs of leukemia progression for i.v. models) and toxicity (e.g., weight loss, changes in behavior).
  • The primary endpoint could be survival, tumor volume, or the percentage of leukemic cells in the bone marrow or peripheral blood.

5. Data Analysis:

  • Compare the outcomes in the this compound-treated groups to a vehicle-treated control group.

III. Pharmacokinetic and Toxicity Studies

General Protocol: Pharmacokinetic Study

1. Animal Model:

  • Select at least two species, typically a rodent (e.g., rat) and a non-rodent (e.g., dog or non-human primate).

2. Drug Administration:

  • Administer a single dose of this compound via both intravenous (i.v.) and the intended clinical route (e.g., oral).

3. Sample Collection:

  • Collect blood samples at multiple time points after administration.

4. Bioanalysis:

  • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.

5. Pharmacokinetic Analysis:

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and bioavailability.

General Protocol: Acute and Subchronic Toxicity Studies

1. Acute Toxicity:

  • Administer a single, high dose of this compound to rodents.
  • Observe the animals for a set period (e.g., 14 days) for signs of toxicity and mortality to determine the LD50.

2. Subchronic Toxicity:

  • Administer repeated doses of this compound to rodents and a non-rodent species for a defined period (e.g., 28 or 90 days).
  • Monitor for changes in clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis.
  • At the end of the study, perform a complete necropsy and histopathological examination of all major organs.

Signaling Pathway Implicated in this compound's Neuroprotective Effect

The study by Chen et al. (2013) suggests that this compound's protective effects in cerebral ischemia may be mediated through the inhibition of the Ras/MEK/ERK signaling pathway, which in turn reduces the expression of matrix metalloproteinases (MMP-2 and MMP-9) involved in vascular smooth muscle cell migration.[1]

G PDGF_BB PDGF-BB Ras Ras PDGF_BB->Ras MEK MEK Ras->MEK ERK p-ERK MEK->ERK MMPs MMP-2 / MMP-9 ERK->MMPs VSMC_Migration VSMC Migration MMPs->VSMC_Migration This compound This compound This compound->Ras This compound->MEK This compound->ERK

Inhibition of the Ras/MEK/ERK pathway by this compound.

Disclaimer: The information provided is for research purposes only and is based on limited available data. Researchers should always conduct their own dose-finding and toxicity studies for any new application or animal model. All animal experiments should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes: Assessing Pipoxolan Cytotoxicity with Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pipoxolan is a compound historically recognized as a smooth muscle relaxant.[1][2] However, recent research has unveiled its potential as an anticancer agent, demonstrating cytotoxic effects against various cancer cell lines, including oral squamous cell carcinoma (OSCC) and human leukemia cells.[2][3][4][5] The primary mechanism of its antitumor activity involves the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the inhibition of key survival pathways like PI3K/AKT.[3][4]

To quantify the cytotoxic potential of this compound and elucidate its dose-dependent effects, a panel of robust cell viability assays is essential. These assays are fundamental in drug discovery and toxicology for screening cytotoxic compounds.[6][7][8] This document provides detailed protocols for three commonly used assays—MTT, alamarBlue (Resazurin), and LDH—to evaluate this compound-induced cytotoxicity.

Principles of Key Viability Assays

  • MTT Assay (Metabolic Activity): This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.[9] The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form an insoluble purple formazan product.[10] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance after solubilization. The MTT assay has been successfully used to determine the IC50 values of this compound in various cancer cell lines.[3][4]

  • alamarBlue® (Resazurin) Assay (Metabolic Activity): Similar to the MTT assay, the alamarBlue assay uses a redox indicator to measure metabolic activity.[11] The blue, non-fluorescent, and cell-permeable compound resazurin is reduced by metabolically active cells to the pink, highly fluorescent resorufin.[12][13] This conversion can be quantified by measuring either fluorescence or absorbance.[14] A key advantage of this assay is its non-toxic nature, allowing for continuous monitoring of cell viability over time.[13]

  • LDH Assay (Membrane Integrity): The Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the release of the stable cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[15][16] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of color formation is proportional to the amount of LDH released, serving as an indicator of cell lysis and cytotoxicity.[16][17]

Data Presentation: this compound Cytotoxicity (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound on various human cancer cell lines after a 24-hour treatment, as determined by the MTT assay.

Cell LineCancer TypeIC50 Value (µg/mL)Citation
TW206Oral Squamous Cell Carcinoma (OSCC)13.13[3][4]
HSC-3Oral Squamous Cell Carcinoma (OSCC)42.28[3][4]
Cal-27Head and Neck Squamous Cell Carcinoma (HNSCC)52.69[3][4]

Visualizations

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture Cells in Log Phase cell_seeding 2. Seed Cells in 96-Well Plate cell_culture->cell_seeding pipoxolan_prep 3. Prepare this compound Dilutions treatment 4. Treat Cells & Incubate (e.g., 24h) pipoxolan_prep->treatment add_reagent 5. Add Assay Reagent (MTT, alamarBlue, or LDH Substrate) treatment->add_reagent incubation 6. Incubate as per Protocol add_reagent->incubation solubilize 7. Solubilize Formazan (MTT Only) incubation->solubilize read_plate 8. Read Absorbance/Fluorescence solubilize->read_plate calculate 9. Calculate % Viability vs. Control read_plate->calculate plot 10. Plot Dose-Response Curve & Determine IC50 calculate->plot

Caption: General workflow for assessing this compound cytotoxicity.

This compound-Induced Apoptotic Signaling Pathway

G This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros pi3k_path PI3K/AKT Pathway This compound->pi3k_path  Inhibits mito Mitochondrial Dysfunction ros->mito cyto_c ↑ Cytochrome c Release mito->cyto_c cas9 ↑ Caspase-9 Activation cyto_c->cas9 cas3 ↑ Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis survival Cell Survival & Proliferation pi3k_path->survival survival->apoptosis Inhibits

Caption: this compound induces apoptosis via ROS and PI3K/AKT inhibition.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted from standard MTT assay procedures.[10][18]

A. Materials and Reagents

  • Cells of interest (e.g., HSC-3, TW206)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well clear, flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (capable of measuring absorbance at 570 nm)

B. Experimental Procedure

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Adjust the cell density in complete medium and seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal cell density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) should be determined empirically for each cell line. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the various this compound concentrations. Include "vehicle control" wells (containing the same concentration of solvent used for this compound) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium from the wells. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[10] A reference wavelength of >650 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Protocol 2: alamarBlue® (Resazurin) Cytotoxicity Assay

This protocol is based on standard procedures for resazurin-based assays.[12][14]

A. Materials and Reagents

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well opaque-walled plates (for fluorescence measurement)

  • alamarBlue® reagent

  • Microplate reader (capable of measuring fluorescence at Ex/Em ~560/590 nm or absorbance at 570 nm and 600 nm)

B. Experimental Procedure

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Use opaque-walled plates to minimize background fluorescence.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • alamarBlue Addition: Aseptically add alamarBlue® reagent to each well in an amount equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).[14]

  • Incubation with Reagent: Return the plate to the incubator for 1-8 hours.[14] The optimal incubation time can vary between cell types and should be determined empirically.

  • Fluorescence/Absorbance Measurement:

    • Fluorescence (Preferred): Measure the fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[14] This method is generally more sensitive.[12]

    • Absorbance: Measure the absorbance at 570 nm and 600 nm (as a reference).[14]

  • Data Analysis: Calculate the percentage of cell viability using the fluorescence or absorbance readings, correcting for background (wells with medium and alamarBlue® but no cells).

    • % Viability = [(Signal of Treated Cells - Signal of Blank) / (Signal of Vehicle Control - Signal of Blank)] x 100

Protocol 3: LDH Cytotoxicity Assay

This protocol outlines the general steps for measuring LDH release.[17][20]

A. Materials and Reagents

  • Cells of interest

  • Complete cell culture medium (serum-free medium is often recommended during the assay to reduce background LDH)

  • This compound stock solution

  • 96-well clear, flat-bottom plates

  • LDH Assay Kit (containing substrate, cofactor, and dye)

  • Lysis Buffer (e.g., 10X Triton X-100, provided in most kits) for maximum LDH release control

  • Stop Solution (provided in most kits)

  • Microplate reader (capable of measuring absorbance at ~490 nm)

B. Experimental Procedure

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Setup of Controls: On the same plate, prepare the following controls in triplicate:[17]

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with Lysis Buffer 45 minutes before the end of the experiment.

    • Medium Background Control: Wells with culture medium but no cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C and 5% CO₂.

  • Sample Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet the cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20] Add 50 µL of Stop Solution. Measure the absorbance at ~490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Abs of Treated - Abs of Vehicle Control) / (Abs of Max Release - Abs of Vehicle Control)] x 100

References

Application Notes: Western Blot Analysis of Proteins Modulated by Pipoxolan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Pipoxolan on protein expression, with a focus on its anti-inflammatory properties. This compound, traditionally known as a smooth muscle relaxant, has demonstrated significant anti-inflammatory capabilities by modulating key signaling pathways.[1][2] This document outlines the primary protein targets, detailed experimental protocols, and expected outcomes based on current research.

Key Protein Targets for Western Blot Analysis

This compound has been shown to influence several proteins central to the inflammatory response. The following tables summarize the key protein targets and their expected expression changes following this compound treatment in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

Pro-Inflammatory Mediators
Target ProteinFunctionExpected Change with this compound
iNOS (Inducible Nitric Oxide Synthase)Produces nitric oxide, a key inflammatory mediator.Decrease[1][2]
COX-2 (Cyclooxygenase-2)Enzyme responsible for prostaglandin synthesis during inflammation.Decrease[1][2]
Inflammatory Cytokines
Target ProteinFunctionExpected Change with this compound
TNF-α (Tumor Necrosis Factor-alpha)A major pro-inflammatory cytokine.Decrease in production[1][2]
IL-6 (Interleukin-6)A cytokine with both pro- and anti-inflammatory roles.Decrease in production[1][2]
Transcription Factors and Signaling Pathways
PathwayTarget ProteinsFunctionExpected Change with this compound
NF-κB Pathway p65, p50Key transcription factors for inflammatory gene expression.Inhibition of nuclear translocation[1]
AP-1 Pathway c-Jun, c-FosTranscription factors involved in inflammation and cellular stress.Inhibition of nuclear translocation[1]
STAT Pathway p-STAT3Transcription factors that mediate cytokine signaling.Inhibition of phosphorylation[1]
TLR4/AKT Pathway LBP, CD14, MD-2, TLR4, p-AKTUpstream regulators of inflammatory signaling.Decrease in expression/phosphorylation[1]
Nrf2 Pathway p-Nrf2, HO-1Key regulators of the antioxidant response.Activation and increased expression[1][2]

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to investigate the effects of this compound on the aforementioned protein targets. This protocol is based on studies conducted on LPS-stimulated RAW 264.7 macrophages.[1]

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cells.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Seed RAW 264.7 cells (e.g., 3 x 10^4 cells/well in a 96-well plate for cytokine assays or scaled up for protein extraction) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Induce an inflammatory response by adding lipopolysaccharide (LPS) to the media and incubating for the desired time (e.g., 24 hours).

Protein Extraction
  • Total Protein Extraction:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a protein extraction solution (e.g., PRO-PREP™ Protein Extraction Solution) according to the manufacturer's instructions.

    • Centrifuge the lysates at 12,000 rpm for 20 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the total protein.

  • Nuclear Protein Extraction: For analysis of transcription factor translocation, use a nuclear extraction kit according to the manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

Western Blotting
  • SDS-PAGE:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by electrophoresis on an 8% to 12% sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). The gel percentage will depend on the molecular weight of the target protein.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.

  • Blocking:

    • Block the membrane with 5% non-fat milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-COX-2, anti-p-STAT3, anti-Nrf2, etc.) overnight at 4°C. Dilute the antibodies according to the manufacturer's recommendations.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody corresponding to the primary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the immunoreactive proteins using an enhanced chemiluminescence (ECL) reagent.

  • Imaging and Quantification:

    • Capture the chemiluminescent signal using an imaging system (e.g., GE Las 4000 Mimi Molecular Imaging System).

    • Quantify the band intensities using densitometry software (e.g., TotalLab gel analysis software). Normalize the expression of target proteins to a loading control such as β-actin or GAPDH.

Visualizations

Signaling Pathways Affected by this compound

The following diagram illustrates the signaling pathways modulated by this compound in LPS-stimulated macrophages.

Pipoxolan_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 AKT AKT TLR4->AKT MAPK MAPK TLR4->MAPK This compound This compound This compound->Pipoxolan_Inhibits_TLR4 IKK IκB Kinase AKT->IKK STAT3 STAT3 AKT->STAT3 AP1_complex AP-1 c-Jun c-Fos MAPK->AP1_complex IκB IκB IKK->IκB inhibits degradation NFκB_complex NF-κB p65 p50 IκB->NFκB_complex sequesters NFκB_nucleus NF-κB p65 p50 NFκB_complex->NFκB_nucleus AP1_nucleus AP-1 c-Jun c-Fos AP1_complex->AP1_nucleus STAT3_nucleus p-STAT3 STAT3->STAT3_nucleus Nrf2 Nrf2 Nrf2_nucleus p-Nrf2 Nrf2->Nrf2_nucleus Pipoxolan_Cytoplasm This compound Pipoxolan_Cytoplasm->Pipoxolan_Inhibits_Cytoplasm Pipoxolan_Cytoplasm->Pipoxolan_Activates_Nrf2 Inflammatory_Genes iNOS, COX-2, TNF-α, IL-6 NFκB_nucleus->Inflammatory_Genes AP1_nucleus->Inflammatory_Genes STAT3_nucleus->Inflammatory_Genes Antioxidant_Genes HO-1 Nrf2_nucleus->Antioxidant_Genes Western_Blot_Workflow Start Start Cell_Culture 1. Cell Culture & Treatment (RAW 264.7 cells + this compound + LPS) Start->Cell_Culture Protein_Extraction 2. Protein Extraction (Total or Nuclear Lysates) Cell_Culture->Protein_Extraction Protein_Quantification 3. Protein Quantification (BCA Assay) Protein_Extraction->Protein_Quantification SDS_PAGE 4. SDS-PAGE (Protein Separation) Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF Membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% Milk or BSA) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Overnight at 4°C) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (1 hour at RT) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection (ECL Reagent) Secondary_Ab->Detection Imaging 10. Imaging & Quantification (Densitometry Analysis) Detection->Imaging End End Imaging->End

References

Application Notes and Protocols for Flow Cytometry Analysis of Pipoxolan-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipoxolan is a compound with potential therapeutic applications. Emerging research suggests that this compound may exert its effects by inducing apoptosis, or programmed cell death, in target cells. Flow cytometry is a powerful and quantitative method for studying apoptosis. This document provides detailed protocols for assessing this compound-induced apoptosis using flow cytometry, enabling researchers to characterize its dose-dependent and time-course effects. The primary methods covered are Annexin V and Propidium Iodide (PI) staining for the detection of apoptotic cells, analysis of mitochondrial membrane potential, and measurement of caspase activity.

Principle of Apoptosis Assays

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome to label early apoptotic cells.[1][2] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells. However, in late-stage apoptotic or necrotic cells with compromised membrane integrity, PI can enter and stain the nucleus.[1][2] Co-staining with Annexin V and PI allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cell populations.[2][3]

Changes in the mitochondrial membrane potential (ΔΨm) are also a hallmark of early apoptosis.[4] The JC-1 dye can be used to measure ΔΨm; in healthy cells, it forms aggregates in the mitochondria and fluoresces red, while in apoptotic cells with low ΔΨm, it remains in the cytoplasm as monomers and fluoresces green.[4][5][6]

Caspases are a family of proteases that are key mediators of apoptosis.[7][8][9] Specific fluorogenic substrates can be used to detect the activity of executioner caspases like caspase-3 and -7, providing a direct measure of the apoptotic signaling cascade.[7][10]

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

The diagram below illustrates a plausible signaling cascade initiated by this compound, leading to the induction of apoptosis. In this hypothetical model, this compound is proposed to induce cellular stress, leading to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress Death_Receptors Death Receptors (e.g., Fas, TNFR) Cellular_Stress->Death_Receptors Mitochondria Mitochondria Cellular_Stress->Mitochondria DISC DISC Formation Death_Receptors->DISC Bcl2_family Bcl-2 Family (Bax/Bak activation) Mitochondria->Bcl2_family Caspase8 Caspase-8 Activation DISC->Caspase8 Cytochrome_c Cytochrome c Release Bcl2_family->Cytochrome_c Caspase37 Executioner Caspases (Caspase-3/7) Activation Caspase8->Caspase37 Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on Apoptosis
This compound Concentration (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
188.7 ± 3.48.1 ± 1.53.2 ± 0.7
575.4 ± 4.218.9 ± 2.95.7 ± 1.1
1052.1 ± 5.535.6 ± 4.112.3 ± 2.3
2525.8 ± 6.350.3 ± 5.823.9 ± 3.9
5010.2 ± 3.845.1 ± 6.244.7 ± 5.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of this compound-Induced Apoptosis
Incubation Time (hours)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
096.1 ± 1.82.1 ± 0.61.8 ± 0.4
685.3 ± 2.910.2 ± 1.84.5 ± 0.9
1268.7 ± 4.122.5 ± 3.58.8 ± 1.7
2440.2 ± 5.841.3 ± 4.918.5 ± 3.1
4815.6 ± 4.530.1 ± 5.254.3 ± 6.8

Cells were treated with 10 µM this compound. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Annexin V and Propidium Iodide (PI) Staining

This protocol outlines the steps for staining cells treated with this compound to differentiate between live, early apoptotic, and late apoptotic/necrotic populations.

Start Start: Seed and Treat Cells Harvest Harvest Cells (including supernatant) Start->Harvest Wash_PBS Wash with cold PBS Harvest->Wash_PBS Resuspend_Buffer Resuspend in 1X Binding Buffer Wash_PBS->Resuspend_Buffer Add_Stains Add Annexin V-FITC and PI Resuspend_Buffer->Add_Stains Incubate Incubate 15-20 min at RT in the dark Add_Stains->Incubate Add_Buffer Add 1X Binding Buffer Incubate->Add_Buffer Analyze Analyze by Flow Cytometry (within 1 hour) Add_Buffer->Analyze

Caption: Experimental workflow for Annexin V/PI staining.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Deionized water

  • This compound

  • Cell culture medium

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at a density of 1 x 10⁶ cells/well in a 6-well plate and incubate for 24 hours.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.[1]

    • Transfer the cell suspension to a flow cytometry tube and centrifuge at 300 x g for 5 minutes.[2]

  • Staining:

    • Discard the supernatant and wash the cells twice with cold PBS.

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[2]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[2]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[2]

    • Analyze the samples on a flow cytometer within one hour.[11]

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

    • Collect a minimum of 10,000 events per sample.

    • Analyze the data to distinguish between:

      • Live cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This protocol describes the use of the JC-1 dye to measure changes in mitochondrial membrane potential, an early indicator of apoptosis.

Materials:

  • JC-1 Mitochondrial Membrane Potential Assay Kit

  • This compound

  • Cell culture medium

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells with this compound as described in Protocol 1.

  • JC-1 Staining:

    • Harvest and wash the cells as described in Protocol 1.

    • Prepare the JC-1 staining solution according to the manufacturer's instructions.

    • Resuspend the cell pellet in the JC-1 staining solution and incubate at 37°C for 15-30 minutes in the dark.

  • Flow Cytometry Analysis:

    • After incubation, centrifuge the cells and resuspend them in an appropriate assay buffer provided with the kit.

    • Analyze the samples immediately on a flow cytometer.

    • Detect green fluorescence (JC-1 monomers) in the FITC channel (FL1) and red fluorescence (JC-1 aggregates) in the PE channel (FL2).[5]

    • A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization and apoptosis.[6]

Protocol 3: Caspase-3/7 Activity Assay

This protocol details the measurement of effector caspase activity, a key event in the execution phase of apoptosis.

Materials:

  • CellEvent™ Caspase-3/7 Green Flow Cytometry Assay Kit or similar

  • This compound

  • Cell culture medium

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells with this compound as described in Protocol 1.

  • Caspase-3/7 Staining:

    • Add the Caspase-3/7 detection reagent directly to the cell culture medium according to the manufacturer's protocol.[7]

    • Incubate the cells for the recommended time (typically 30-60 minutes) at 37°C.

  • Flow Cytometry Analysis:

    • Harvest the cells (no washing steps are typically required).

    • Analyze the samples on a flow cytometer.

    • Detect the green fluorescent signal from the cleaved substrate in the FITC channel.

    • An increase in green fluorescence intensity indicates an increase in caspase-3/7 activity and apoptosis.

Troubleshooting

  • High background fluorescence: Ensure complete washing of cells to remove excess unbound antibodies or dyes.

  • Low signal: Check the concentration of the staining reagents and the incubation time. Ensure the flow cytometer is properly calibrated and the correct laser and filters are being used.

  • Cell clumping: Handle cells gently and consider adding a small amount of EDTA to the buffer to prevent clumping.

  • Inconsistent results: Maintain consistency in cell number, reagent concentrations, and incubation times across all experiments.

By following these detailed protocols, researchers can effectively utilize flow cytometry to quantify and characterize this compound-induced apoptosis, providing valuable insights into its mechanism of action.

References

In Vivo Models for Evaluating the Efficacy of Pipoxolan: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipoxolan is a pharmacologically active compound, historically recognized for its antispasmodic and smooth muscle relaxant properties. Emerging research has unveiled its therapeutic potential across a spectrum of other conditions, including neurodegenerative diseases, psychiatric disorders, inflammation, and cancer. This document provides detailed application notes and protocols for in vivo models designed to evaluate the efficacy of this compound across these diverse therapeutic areas. The protocols are based on established preclinical research methodologies and are intended to guide researchers in designing and executing robust in vivo studies.

Neuroprotective Effects: Cerebral Ischemia

This compound has demonstrated significant neuroprotective effects in a rat model of cerebral ischemia, suggesting its potential in the treatment of stroke and other ischemic brain injuries. The primary mechanism involves the attenuation of neuronal apoptosis and the inhibition of vascular smooth muscle cell (VSMC) migration, which contributes to intimal hyperplasia.

Signaling Pathway

The neuroprotective and vascular effects of this compound in cerebral ischemia are mediated through the inhibition of the Ras/MEK/ERK signaling pathway and the downregulation of matrix metalloproteinases (MMPs).

Pipoxolan_Cerebral_Ischemia_Pathway cluster_this compound This compound cluster_cell Vascular Smooth Muscle Cell / Neuron This compound This compound Ras Ras This compound->Ras Apoptosis Neuronal Apoptosis This compound->Apoptosis Inhibits Migration VSMC Migration & Intimal Hyperplasia This compound->Migration Inhibits MEK MEK Ras->MEK ERK ERK MEK->ERK MMP2_9 MMP-2/9 ERK->MMP2_9 ERK->Apoptosis MMP2_9->Migration

This compound's neuroprotective mechanism in cerebral ischemia.
Quantitative Data Summary

In Vivo ModelAnimal SpeciesThis compound Dose (p.o.)Key FindingsPercentage Improvement
Transient Focal Cerebral Ischemia-ReperfusionRat (Sprague-Dawley)10 mg/kgReduction in cerebral infarction area43.18%
30 mg/kgReduction in cerebral infarction area73.43%
10 mg/kgImprovement in neurological deficit score31.25%
30 mg/kgImprovement in neurological deficit score46.88%
10 mg/kgReduction in TUNEL-positive cells (apoptosis)37.18%
30 mg/kgReduction in TUNEL-positive cells (apoptosis)63.44%
Carotid Artery LigationMouse (ICR)10 mg/kgReduction in intimal hyperplasiaNot specified
30 mg/kgReduction in intimal hyperplasiaNot specified
Experimental Protocol: Transient Focal Cerebral Ischemia-Reperfusion Model in Rats

This protocol is designed to induce a temporary blockage of a cerebral artery, followed by reperfusion, mimicking the events of an ischemic stroke.

Ischemia_Workflow Start Acclimatize Sprague-Dawley Rats (1 week) Dosing Oral Administration: - Vehicle (Control) - this compound (10 or 30 mg/kg) Start->Dosing Surgery Induce Transient Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO) Dosing->Surgery Reperfusion Reperfusion after 90 minutes Surgery->Reperfusion Evaluation Post-Reperfusion Evaluation (24 hours) Reperfusion->Evaluation Neuro Neurological Deficit Scoring Evaluation->Neuro Infarct Infarct Volume Measurement (TTC Staining) Evaluation->Infarct Histo Immunohistochemistry (e.g., TUNEL, Caspase-3) Evaluation->Histo End Data Analysis Neuro->End Infarct->End Histo->End

Workflow for the cerebral ischemia-reperfusion model.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound hydrochloride

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for MCAO

  • 4-0 monofilament nylon suture with a rounded tip

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Histology and immunohistochemistry reagents

Procedure:

  • Animal Acclimatization: Acclimate rats to the laboratory environment for at least one week before the experiment.

  • Drug Administration: Administer this compound (10 or 30 mg/kg) or vehicle orally one hour before inducing ischemia.

  • Anesthesia and Surgery: Anesthetize the rat. Perform a middle cerebral artery occlusion (MCAO) by inserting a 4-0 monofilament nylon suture into the internal carotid artery to block the origin of the middle cerebral artery.

  • Ischemia and Reperfusion: Maintain the occlusion for 90 minutes. After this period, withdraw the suture to allow reperfusion.

  • Post-Operative Care: Monitor the animal's recovery from anesthesia and provide appropriate post-operative care.

  • Neurological Evaluation (24 hours post-reperfusion): Assess neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

  • Infarct Volume Measurement: Euthanize the animal and harvest the brain. Slice the brain into coronal sections and stain with 2% TTC solution. The non-infarcted tissue will stain red, while the infarcted area will remain white. Calculate the infarct volume as a percentage of the total brain volume.

  • Histological Analysis: For a separate cohort of animals, perfuse the brains with paraformaldehyde and process for histology and immunohistochemistry to assess for markers of apoptosis (e.g., TUNEL staining, cleaved caspase-3).

Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties by suppressing key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.

Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB, AP-1, and STAT signaling pathways, while activating the antioxidant Nrf2 pathway.

Pipoxolan_Inflammation_Pathway cluster_pathways Pro-inflammatory Pathways cluster_antioxidant Antioxidant Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB AP1 AP-1 TLR4->AP1 STATs STATs TLR4->STATs This compound This compound This compound->NFkB This compound->AP1 This compound->STATs Nrf2 Nrf2 This compound->Nrf2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->Cytokines AP1->Cytokines STATs->Cytokines Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Paw_Edema_Workflow Start Acclimatize Wistar Rats (1 week) Dosing Administer Vehicle, this compound, or Reference Drug (e.g., Indomethacin) Start->Dosing Induction Inject Carrageenan (1%) into the subplantar region of the right hind paw Dosing->Induction Measurement Measure Paw Volume at regular intervals (e.g., 0, 1, 2, 3, 4, 5 hours) Induction->Measurement Calculation Calculate Percentage Inhibition of Edema Measurement->Calculation End Data Analysis Calculation->End Xenograft_Workflow Start Culture Human Cancer Cells (e.g., Oral Squamous Carcinoma) Implantation Subcutaneously Inject Cancer Cells into the flank of Nude Mice Start->Implantation Tumor_Growth Allow Tumors to reach a palpable size (e.g., 100-200 mm³) Implantation->Tumor_Growth Grouping Randomize mice into treatment groups (Vehicle, this compound, Positive Control) Tumor_Growth->Grouping Treatment Administer treatment as per schedule Grouping->Treatment Monitoring Monitor Tumor Volume and Body Weight regularly Treatment->Monitoring Endpoint Euthanize mice when tumors reach a predetermined size or at the end of the study Monitoring->Endpoint Analysis Analyze Tumor Weight and perform Immunohistochemistry Endpoint->Analysis GI_Transit_Workflow Start Acclimatize Mice and Fast Overnight Dosing Administer Vehicle, this compound, or Reference Drug (e.g., Atropine) Start->Dosing Charcoal Administer Charcoal Meal (e.g., 5% charcoal in 10% gum acacia) Dosing->Charcoal Wait Wait for a defined period (e.g., 20-30 minutes) Charcoal->Wait Sacrifice Euthanize Mice and Excise the Small Intestine Wait->Sacrifice Measurement Measure the total length of the small intestine and the distance traveled by the charcoal Sacrifice->Measurement Calculation Calculate the Percentage of Intestinal Transit Measurement->Calculation End Data Analysis Calculation->End

Application Notes and Protocols for the Quantification of Pipoxolan Using Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of Pipoxolan in pharmaceutical preparations using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals requiring accurate and reliable methods for quality control and stability testing of this compound.

Method 1: HPLC with Acetonitrile and Ammonium Acetate Mobile Phase

This method is a stability-indicating assay for the determination of this compound HCl in the presence of its degradation products.[1][2]

Quantitative Data Summary
ParameterValue
Linearity Range1 - 10 µg/mL[1][2]
Correlation Coefficient (r)0.9999[2]
Mean Percentage Recovery99.38 ± 0.672%[1][2]
Retention Time (this compound)4.143 ± 0.004 min[2]
Retention Time (Degradant)0.927 ± 0.09 min[2]
Experimental Protocol

1. Instrumentation:

  • An Agilent 1200 HPLC system or equivalent, equipped with a quaternary pump, vacuum degasser, autosampler, and a variable wavelength detector.[2]

2. Chromatographic Conditions:

  • Column: ODS Hypersil C18 (100 x 2.1 mm, 5 µm particle size) or equivalent.[2]

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and 1mM ammonium acetate (80:20, v/v).[1][2]

  • Flow Rate: 1.8 mL/min.[1][2]

  • Detection Wavelength: 210 nm.[1][2]

  • Injection Volume: 20 µL.[2]

  • Temperature: Ambient.[2]

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound HCl in the mobile phase.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to concentrations within the linearity range of 1-10 µg/mL.[1][2]

4. Sample Preparation:

  • For drug substance, accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibrated range.

  • For drug product (e.g., tablets), weigh and finely powder a number of tablets. An accurately weighed portion of the powder equivalent to a known amount of this compound HCl should be dissolved in the mobile phase, sonicated, and filtered to obtain a clear solution within the calibrated range.

5. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to establish a calibration curve.

  • Inject the sample solutions.

  • The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.

Method 2: HPLC with Methanol and Sodium Dihydrogen Phosphate Mobile Phase

This liquid chromatography method was developed for the quantitative determination of this compound hydrochloride (PPH) and its degradants, and has been validated for linearity, accuracy, precision, and robustness.[3][4][5]

Quantitative Data Summary
ParameterValue
Retention Time (this compound)4.99 ± 0.006 min[4]
Retention Time (Degradant)2.28 ± 0.005 min[4]
Experimental Protocol

1. Instrumentation:

  • A Shimadzu LC system or equivalent, equipped with a pump, system controller, degasser, injector with a 20 µL loop, and a UV-Vis detector.[4]

2. Chromatographic Conditions:

  • Column: Discovery C18 LC column (25 cm x 4.6 mm, 5 µm particle size).[3][4][5]

  • Mobile Phase: A mixture of methanol and 10 mM sodium dihydrogen phosphate (60:40, v/v), with the pH adjusted to 6.5 using 0.2 M sodium hydroxide.[3][4][5]

  • Flow Rate: Not specified in the provided search results. A typical starting flow rate for a 4.6 mm ID column would be 1.0 mL/min.

  • Detection Wavelength: 214 nm.[3][4][5]

  • Injection Volume: 20 µL.[4]

3. Standard and Sample Preparation:

  • Follow similar procedures as outlined in Method 1, using the mobile phase of this method as the diluent.

4. Analysis:

  • Equilibrate the column with the mobile phase.

  • Perform injections of standards and samples as described in Method 1.

  • Quantification is achieved based on the peak area.[3][4][5]

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_lc Liquid Chromatography Analysis cluster_data Data Analysis stock Prepare Stock Solution working Prepare Working Standards stock->working sample Prepare Sample Solution stock->sample injection Inject Standards & Samples working->injection sample->injection instrument Instrument Setup & Equilibration instrument->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: General workflow for this compound quantification by HPLC.

References

Pipoxolan Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pipoxolan

This compound is a compound originally developed as a smooth muscle relaxant and antispasmodic agent. Recent research has unveiled its broader therapeutic potential, demonstrating anti-inflammatory, neuroprotective, and notably, anticancer properties. These multifaceted activities have spurred interest in its use in in vitro cell culture experiments to elucidate its mechanisms of action and evaluate its efficacy in various disease models.

This compound hydrochloride, the salt form commonly used in research, is soluble in water. Its mechanism of action is complex, involving the modulation of multiple signaling pathways. In the context of the central nervous system, it is suggested to increase levels of dopamine and serotonin and possess antioxidant properties. As a smooth muscle relaxant, it acts on calcium channels. Furthermore, it has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

This document provides detailed protocols for the preparation of this compound solutions for use in cell culture experiments, summarizes its known biological activities, and presents its effects on key signaling pathways.

Physicochemical Properties and Storage

A clear understanding of the physicochemical properties of this compound hydrochloride is essential for the accurate preparation of solutions.

PropertyValue
Molecular Formula C₂₂H₂₆ClNO₃
Molecular Weight 387.90 g/mol
Appearance Crystalline solid
Solubility Soluble in water. While specific quantitative data in DMSO and ethanol is not readily available, it is common practice to dissolve similar compounds in these solvents for cell culture applications. A preliminary solubility test is recommended.
Storage Store the solid compound in a dry, dark place at 0-4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years)[1].

Experimental Protocols

Preparation of this compound Hydrochloride Stock Solution

Objective: To prepare a high-concentration stock solution of this compound hydrochloride that can be easily diluted to working concentrations for cell culture experiments. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds for in vitro studies due to its high solubilizing capacity and miscibility with cell culture media.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, RNase/DNase-free microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, filtered pipette tips

Procedure:

  • Determine the Desired Stock Concentration: A common stock concentration for in vitro studies is 10 mM to 100 mM. For this protocol, we will prepare a 10 mM stock solution.

  • Calculate the Required Mass:

    • Molecular Weight of this compound hydrochloride = 387.90 g/mol

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 387.90 g/mol x 1000 mg/g

      • Mass = 3.879 mg

  • Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh 3.879 mg of this compound hydrochloride powder using a calibrated analytical balance. Transfer the powder to a sterile microcentrifuge tube.

  • Dissolving the Compound: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound hydrochloride powder.

  • Ensuring Complete Dissolution: Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.

  • Sterilization (Optional but Recommended): While DMSO at high concentrations is generally sterile, if there are concerns about contamination, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Storage of Stock Solution: Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution should be stable for several months.

Preparation of Working Solutions in Cell Culture Medium

Objective: To dilute the high-concentration stock solution to the final desired concentrations for treating cells in culture.

Materials:

  • This compound hydrochloride stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (appropriate for the cell line being used)

  • Sterile conical tubes or microcentrifuge tubes

  • Sterile, filtered pipette tips

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the this compound hydrochloride stock solution at room temperature or in a 37°C water bath.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5%, and a vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Example Dilution for a 10 µM Final Concentration:

  • To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, you would perform a 1:1000 dilution.

  • Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium.

  • Mix thoroughly by gentle pipetting or vortexing.

  • Application to Cells: Add the appropriate volume of the working solution to your cell culture plates to achieve the desired final concentration. For example, if you have cells in 1 mL of medium in a well and you want a final concentration of 10 µM, you would add a specific volume of a higher concentration working solution. To minimize pipetting errors, it is often easier to prepare a 2X or 10X working solution and add a corresponding volume to the wells.

  • Incubation: Incubate the cells with this compound for the desired experimental duration.

In Vitro Applications and Effective Concentrations

This compound has been shown to exert cytotoxic and anti-proliferative effects on various cancer cell lines. The effective concentration can vary significantly depending on the cell line and the duration of exposure. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Cell LineEffectEffective Concentration (IC₅₀)Reference
HL-60 (Human Leukemia) Induces apoptosis and G0/G1 cell cycle arrest6.25 µg/mL[2]
Oral Squamous Cell Carcinoma (OSCC) cells (TW206 and HSC-3) Induces apoptosisNot specified, but effects observed with treatment[3]
RAW 264.7 (Murine Macrophage) Suppresses inflammatory factorsNot specified for cytotoxicity, but anti-inflammatory effects observed[4]

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. It is a common measure of a compound's potency.

Known Signaling Pathways Affected by this compound

This compound modulates several key signaling pathways involved in inflammation, cell survival, and proliferation.

Inhibition of Pro-inflammatory Pathways

This compound has been shown to suppress the activation of several pro-inflammatory transcription factors, including NF-κB, AP-1, and STATs, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4][5] This is achieved, in part, by inhibiting the upstream Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT signaling pathways.

G cluster_this compound This compound cluster_pathways Signaling Pathways This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits PI3K_AKT PI3K/AKT This compound->PI3K_AKT Inhibits MAPK MAPK This compound->MAPK Inhibits LPS LPS LPS->TLR4 TLR4->PI3K_AKT TLR4->MAPK STATs STATs TLR4->STATs IKK IKK PI3K_AKT->IKK AP1 AP-1 MAPK->AP1 NFkB NF-κB IKK->NFkB Inflammation Inflammatory Response (e.g., NO, PGE2, TNF-α, IL-6) NFkB->Inflammation AP1->Inflammation STATs->Inflammation

Caption: this compound's anti-inflammatory mechanism.

Induction of Apoptosis in Cancer Cells

In cancer cells, this compound has been demonstrated to induce apoptosis by inhibiting the pro-survival PI3K/AKT signaling pathway. This leads to a cascade of events including an increased Bax/Bcl-2 ratio, cytochrome c release, and activation of caspases.[3]

G cluster_this compound This compound cluster_pathway Apoptotic Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced apoptotic pathway.

Experimental Workflow for Cytotoxicity Assay

A typical workflow to assess the cytotoxicity of this compound on a cancer cell line using an MTT assay is outlined below.

G cluster_workflow Cytotoxicity Assay Workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate overnight. B 2. This compound Treatment Treat cells with a range of this compound concentrations. A->B C 3. Incubation Incubate for a defined period (e.g., 24, 48, 72 hours). B->C D 4. MTT Assay Add MTT reagent and incubate. C->D E 5. Formazan Solubilization Add solubilization solution (e.g., DMSO). D->E F 6. Absorbance Reading Measure absorbance at the appropriate wavelength. E->F G 7. Data Analysis Calculate cell viability and determine IC₅₀. F->G

Caption: Workflow for a typical cytotoxicity assay.

Conclusion

This compound is a compound with diverse biological activities that make it a valuable tool for in vitro research in oncology, immunology, and neuroscience. The protocols and information provided herein offer a comprehensive guide for researchers to prepare and utilize this compound solutions in cell culture experiments. Adherence to proper solution preparation, storage, and the inclusion of appropriate controls will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of this compound's therapeutic potential.

References

Pipoxolan in Organ Bath Experiments: Application Notes and Protocols for Muscle Relaxation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipoxolan is recognized as a smooth muscle relaxant with antispasmodic properties.[1] Its mechanism of action is primarily attributed to the inhibition of calcium influx into smooth muscle cells and an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This dual action leads to the relaxation of smooth muscle, making it a compound of interest for therapeutic applications in conditions characterized by smooth muscle spasms, such as in the gastrointestinal, respiratory, and urogenital tracts.[1]

These application notes provide a comprehensive guide for utilizing this compound hydrochloride in organ bath experiments to investigate its muscle relaxant effects. The protocols detailed below are designed to be adaptable for various smooth muscle tissues and can be tailored to specific research questions.

Mechanism of Action

This compound exerts its muscle relaxant effects through a dual mechanism:

  • Calcium Channel Blockade: this compound inhibits the influx of extracellular calcium (Ca2+) into smooth muscle cells by blocking L-type calcium channels.[2] The influx of Ca2+ is a critical step in the initiation of smooth muscle contraction. By blocking these channels, this compound reduces the intracellular Ca2+ concentration available for binding to calmodulin, thereby inhibiting the activation of myosin light chain kinase (MLCK) and preventing the phosphorylation of myosin light chains, which is essential for muscle contraction.

  • Elevation of cAMP Levels: this compound also increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2] This is likely achieved through the inhibition of phosphodiesterase (PDE), the enzyme responsible for cAMP degradation. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[2] PKA then phosphorylates several target proteins that promote muscle relaxation. These can include the phosphorylation of MLCK, which decreases its affinity for the Ca2+-calmodulin complex, and the phosphorylation of phospholamban, which stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump to sequester Ca2+ from the cytoplasm back into the sarcoplasmic reticulum.

The synergistic effect of reducing intracellular calcium and increasing cAMP-mediated relaxation signaling results in a potent and sustained smooth muscle relaxant effect.[2]

Signaling Pathway Diagram

Pipoxolan_Mechanism_of_Action cluster_cell Smooth Muscle Cell This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Inhibits PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Ca_influx Ca2+ Influx Ca_Calmodulin Ca2+-Calmodulin Complex Ca_influx->Ca_Calmodulin Activates MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction cAMP cAMP PDE->cAMP Degrades PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active PKA_active->MLCK_active Inhibits (via phosphorylation) Relaxation Relaxation PKA_active->Relaxation Promotes

Caption: Signaling pathway of this compound-induced muscle relaxation.

Data Presentation

While this compound is known for its smooth muscle relaxant properties, a comprehensive search of publicly available scientific literature did not yield specific quantitative data (e.g., EC50 values, percentage of relaxation) for its effects on various smooth muscle preparations in organ bath experiments. Therefore, the following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Spasmolytic Effect of this compound on Pre-contracted Smooth Muscle Preparations

Tissue PreparationSpasmogen (Concentration)This compound EC50 (M)Maximum Relaxation (%)
e.g., Guinea Pig Ileume.g., Acetylcholine (1 µM)Data to be determinedData to be determined
e.g., Rat Uteruse.g., Oxytocin (10 nM)Data to be determinedData to be determined
e.g., Rat Tracheae.g., Carbachol (1 µM)Data to be determinedData to be determined
e.g., Rat Aortae.g., Phenylephrine (1 µM)Data to be determinedData to be determined

Table 2: Inhibitory Effect of this compound on Agonist-Induced Contractions

Tissue PreparationAgonistThis compound Concentration (M)Agonist EC50 Shift (Fold Change)
e.g., Guinea Pig Ileume.g., Acetylcholinee.g., 10⁻⁷ MData to be determined
e.g., 10⁻⁶ MData to be determined
e.g., 10⁻⁵ MData to be determined
e.g., Rat Aortae.g., KCle.g., 10⁻⁷ MData to be determined
e.g., 10⁻⁶ MData to be determined
e.g., 10⁻⁵ MData to be determined

Experimental Protocols

General Organ Bath Setup

A standard isolated organ bath system is required for these experiments. The setup typically includes:

  • A water-jacketed organ bath to maintain a constant temperature (usually 37°C).

  • A reservoir for physiological salt solution (e.g., Krebs-Henseleit solution).

  • An aeration system to bubble the physiological solution with carbogen (95% O₂ / 5% CO₂).

  • An isometric force transducer to measure muscle tension.

  • An amplifier and data acquisition system to record the output from the transducer.

Experimental Workflow Diagram

Organ_Bath_Workflow A Tissue Dissection and Preparation B Mount Tissue in Organ Bath A->B C Equilibration Period (e.g., 60 min) B->C D Induce Contraction with Spasmogen (e.g., ACh, KCl) C->D E Cumulative Addition of this compound D->E F Record Relaxation Response E->F G Data Analysis (Generate Concentration-Response Curve) F->G H Calculate EC50 and Max Relaxation G->H

Caption: General workflow for an organ bath experiment.

Protocol 1: Evaluation of Spasmolytic Activity of this compound

Objective: To determine the concentration-dependent relaxant effect of this compound on pre-contracted smooth muscle tissue.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rat uterus, rat trachea, or rat aortic rings).

  • Physiological Salt Solution (PSS), appropriate for the tissue (e.g., Krebs-Henseleit solution).

  • Carbogen gas (95% O₂ / 5% CO₂).

  • Spasmogen (e.g., Acetylcholine, Histamine, Oxytocin, Phenylephrine, KCl).

  • This compound hydrochloride stock solution.

  • Standard organ bath apparatus.

Procedure:

  • Tissue Preparation: Dissect the desired smooth muscle tissue from a euthanized animal and place it in cold, aerated PSS. Prepare tissue segments of appropriate size (e.g., 1-2 cm for ileum, 2-3 mm rings for aorta).

  • Mounting: Suspend the tissue segment in the organ bath chamber containing PSS, maintained at 37°C and continuously bubbled with carbogen. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a determined optimal resting tension (e.g., 1 g for guinea pig ileum). During this period, wash the tissue with fresh PSS every 15-20 minutes.

  • Induction of Contraction: After equilibration, induce a sustained contraction using a submaximal concentration of a suitable spasmogen (e.g., 1 µM Acetylcholine for guinea pig ileum or 60 mM KCl for vascular smooth muscle).

  • Cumulative Concentration-Response Curve: Once the contraction has stabilized, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., from 10⁻⁹ M to 10⁻⁴ M). Allow the response to stabilize at each concentration before adding the next.

  • Data Recording: Continuously record the muscle tension throughout the experiment.

  • Data Analysis: Express the relaxation at each this compound concentration as a percentage of the initial contraction induced by the spasmogen. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve. From this curve, calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the maximum relaxation percentage.

Protocol 2: Investigation of this compound's Effect on Agonist-Induced Contractions

Objective: To assess the inhibitory effect of this compound on contractions induced by various agonists.

Procedure:

  • Follow steps 1-3 of Protocol 1 for tissue preparation, mounting, and equilibration.

  • Control Concentration-Response Curve: Generate a cumulative concentration-response curve for a contractile agonist (e.g., Acetylcholine or KCl) by adding it to the organ bath in increasing logarithmic concentrations.

  • Washout: After obtaining the maximal response, wash the tissue repeatedly with fresh PSS until the baseline tension is restored.

  • Incubation with this compound: Add a fixed concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 20-30 minutes).

  • Second Concentration-Response Curve: In the continued presence of this compound, repeat the cumulative addition of the contractile agonist to generate a second concentration-response curve.

  • Repeat (Optional): Repeat steps 4 and 5 with different fixed concentrations of this compound.

  • Data Analysis: Compare the concentration-response curves of the agonist in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. Calculate the fold shift in the agonist's EC50 value at each concentration of this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the muscle relaxant properties of this compound in a variety of smooth muscle tissues using organ bath pharmacology. While the dual mechanism of calcium channel blockade and cAMP elevation is established, further research is encouraged to quantify the potency and efficacy of this compound in different tissues and against various contractile stimuli. The provided templates for data presentation will aid in the systematic collection and comparison of these valuable findings.

References

Application Notes and Protocols for Pipoxolan in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipoxolan is a compound that has demonstrated inhibitory effects on the proliferation of leukemia cell lines. This document provides a detailed overview of the experimental protocols to assess the efficacy and mechanism of action of this compound in leukemia cells, with a specific focus on the HL-60 human promyelocytic leukemia cell line. The provided protocols are based on established methodologies for evaluating cytotoxicity, cell cycle arrest, and apoptosis.

Mechanism of Action

This compound has been shown to inhibit the proliferation of HL-60 human leukemia cancer cells by inducing cell cycle arrest and apoptosis.[1] The molecular mechanism involves the generation of intracellular reactive oxygen species (ROS), which plays a crucial role in initiating the apoptotic process.[1] Key events include the upregulation of p53 and p21, leading to an arrest of the cell cycle in the G0/G1 phase.[1] Furthermore, this compound treatment results in an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria into the cytosol.[1] This, in turn, activates a caspase cascade, involving the cleavage of procaspases-9 and -3, ultimately leading to the execution of apoptosis.[1]

Data Presentation

While detailed dose-response and time-course data for this compound's effects on HL-60 cells are not extensively available in the public domain, the following tables summarize the key qualitative and semi-quantitative findings.

Table 1: Cytotoxicity of this compound in HL-60 Cells

ParameterCell LineMethodObservationCitation
Apoptosis InductionHL-60Flow Cytometry, DNA FragmentationSignificant induction of apoptosis at 6.25 µg/mL after 24 hours.[1]

Table 2: Effect of this compound on Cell Cycle Distribution in HL-60 Cells

TreatmentCell LineMethodEffectCitation
This compoundHL-60Flow CytometryArrest of cells in the G0/G1 phase of the cell cycle.[1]

Table 3: Modulation of Apoptosis-Related Proteins by this compound in HL-60 Cells

ProteinEffectMethodCitation
p53UpregulationWestern Blotting[1]
p21UpregulationWestern Blotting[1]
Bax/Bcl-2 RatioIncreasedWestern Blotting[1]
Cytochrome cRelease from mitochondriaWestern Blotting[1]
Caspase-9Cleavage (Activation)Western Blotting[1]
Caspase-3Cleavage (Activation)Western Blotting[1]

Mandatory Visualizations

Pipoxolan_Signaling_Pathway cluster_cell Leukemia Cell cluster_mito Mitochondrion This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS p53_p21 ↑ p53 / p21 ROS->p53_p21 Bax_Bcl2 ↑ Bax/Bcl-2 Ratio ROS->Bax_Bcl2 G0G1_Arrest G0/G1 Phase Cell Cycle Arrest p53_p21->G0G1_Arrest CytoC_release Cytochrome c Release Bax_Bcl2->CytoC_release Casp9 Caspase-9 Activation CytoC_release->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced signaling pathway in leukemia cells.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis start Seed HL-60 cells in multi-well plates treat Treat cells with varying concentrations of this compound (and vehicle control) start->treat incubate Incubate for desired time points (e.g., 24, 48, 72h) treat->incubate viability Cell Viability Assay (MTT) incubate->viability cell_cycle Cell Cycle Analysis (PI Staining, Flow Cytometry) incubate->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI, Flow Cytometry) incubate->apoptosis western_blot Western Blot Analysis (Protein Expression) incubate->western_blot data_viability Calculate IC50 viability->data_viability data_cell_cycle Quantify cell cycle phases (G0/G1, S, G2/M) cell_cycle->data_cell_cycle data_apoptosis Quantify apoptotic and necrotic cells apoptosis->data_apoptosis data_western Analyze protein levels western_blot->data_western

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits the metabolic activity of leukemia cells by 50% (IC50).

Materials:

  • HL-60 cells

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO at the same concentration as the highest this compound dose) and untreated cells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Centrifuge the plate at 1,000 x g for 5 minutes. Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Treated and control HL-60 cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed and treat HL-60 cells with this compound as described in the cell viability assay in 6-well plates.

  • Cell Harvesting: After the desired incubation time, collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the samples immediately on a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in the different phases of the cell cycle after this compound treatment.

Materials:

  • Treated and control HL-60 cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Preparation and Harvesting: Culture and treat HL-60 cells with this compound in 6-well plates. Harvest the cells by centrifugation.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes. Add PI staining solution and incubate in the dark for 15-30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is for detecting the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Treated and control HL-60 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p53, p21, Bax, Bcl-2, Cytochrome c, Cleaved Caspase-9, Cleaved Caspase-3, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

References

Application Notes: Immunohistochemical Analysis of Pipoxolan-Treated Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pipoxolan is a smooth muscle relaxant historically used as an antispasmodic agent.[1][2] Its primary mechanism of action involves the inhibition of calcium influx into smooth muscle cells, a critical step for muscle contraction.[3] this compound has been shown to interact with L-type calcium channels, reducing their permeability to calcium ions.[3] Additionally, it may enhance cyclic adenosine monophosphate (cAMP) levels, which activates protein kinase A (PKA) to further promote muscle relaxation.[3] Recent studies have also explored its effects on vascular smooth muscle cell proliferation and migration, suggesting potential applications in conditions like vascular injury and cerebral ischemia.[1][4]

These application notes provide a generalized framework for using immunohistochemistry (IHC) to study the effects of this compound on tissue samples. The protocols outlined below are intended as a starting point and should be optimized for specific tissues and target antigens.

Data Presentation

Quantitative analysis of IHC staining is crucial for objective interpretation. The H-Score is a common semi-quantitative method that accounts for both the intensity of staining and the percentage of positively stained cells.[5][6]

H-Score Calculation: The H-Score is calculated using the formula: H-Score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)][5][6]

The resulting score ranges from 0 to 300.[5] Deep learning-based algorithms are also available to automate H-score quantification, increasing speed and reducing subjectivity.[7][8][9]

Table 1: Example Data Summary for Biomarker Expression in this compound-Treated Smooth Muscle Tissue

Treatment GroupTarget BiomarkerMean H-Score (± SD)P-value (vs. Control)Fold Change
Vehicle Controlα-Smooth Muscle Actin (α-SMA)250 ± 15-1.0
This compound (10 µM)α-Smooth Muscle Actin (α-SMA)245 ± 180.580.98
Vehicle ControlPhospho-Myosin Light Chain180 ± 20-1.0
This compound (10 µM)Phospho-Myosin Light Chain95 ± 12<0.010.53
Vehicle ControlCalponin210 ± 10-1.0
This compound (10 µM)Calponin205 ± 140.450.98

Table 2: Example Cellular Localization of Target Biomarkers

Target BiomarkerPredominant Cellular LocalizationExpected Change with this compoundRationale for Selection
α-Smooth Muscle Actin (α-SMA)Cytoplasm / CytoskeletonNo significant change expectedStructural marker for smooth muscle cells.[10][11]
Phospho-Myosin Light ChainCytoplasmDecreaseKey indicator of contractile activity; reduced by Ca2+ channel blockade.
CalponinCytoplasmNo significant change expectedCalcium-binding protein involved in regulating smooth muscle contraction.
L-type Calcium Channel (Ca v 1.2)Plasma MembranePotential internalization or expression changeDirect target of this compound.[3][12]

Experimental Protocols

Protocol 1: Immunohistochemistry for Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol provides a standard method for detecting protein expression in FFPE tissue sections.

1. Materials and Reagents:

  • FFPE tissue sections (4-5 µm thick) on positively charged slides

  • Xylene and graded ethanol series (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

  • Phosphate Buffered Saline (PBS)

  • Primary Antibody (diluted in blocking buffer)

  • Biotinylated Secondary Antibody

  • Horseradish Peroxidase (HRP)-conjugated Streptavidin

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin counterstain

  • Mounting Medium

2. Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each. b. Immerse in 100% Ethanol: 2 changes, 3 minutes each. c. Immerse in 95% Ethanol: 1 change, 3 minutes. d. Immerse in 70% Ethanol: 1 change, 3 minutes. e. Rinse thoroughly in deionized water.

3. Antigen Retrieval: a. Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer. b. Use a steamer, water bath, or pressure cooker (e.g., 95-100°C for 20-30 minutes). c. Allow slides to cool to room temperature for at least 20 minutes.[13] d. Rinse slides in PBS.

4. Peroxidase Blocking: a. Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes to quench endogenous peroxidase activity. b. Rinse slides in PBS.

5. Blocking: a. Apply Blocking Buffer to cover the tissue section. b. Incubate for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.

6. Primary Antibody Incubation: a. Gently tap off the blocking buffer (do not rinse). b. Apply the diluted primary antibody. c. Incubate overnight at 4°C in a humidified chamber.

7. Secondary Antibody and Detection: a. Rinse slides with PBS: 3 changes, 5 minutes each. b. Apply biotinylated secondary antibody and incubate for 30-60 minutes at room temperature. c. Rinse slides with PBS: 3 changes, 5 minutes each. d. Apply HRP-conjugated streptavidin and incubate for 30 minutes at room temperature. e. Rinse slides with PBS: 3 changes, 5 minutes each.

8. Chromogenic Development: a. Prepare DAB substrate solution according to the manufacturer's instructions. b. Apply DAB solution to the tissue and monitor for color development (typically 1-10 minutes). c. Stop the reaction by immersing the slides in deionized water.

9. Counterstaining and Mounting: a. Lightly counterstain with Hematoxylin for 30-60 seconds. b. "Blue" the stain by rinsing in running tap water. c. Dehydrate the sections through a graded ethanol series and clear with xylene. d. Apply a coverslip using a permanent mounting medium.

Visualizations

Signaling Pathway and Workflow Diagrams

G cluster_0 This compound's Mechanism of Action This compound This compound l_type L-Type Ca2+ Channel This compound->l_type Inhibits camp cAMP Increase This compound->camp Promotes ca_influx Ca2+ Influx l_type->ca_influx contraction Smooth Muscle Contraction ca_influx->contraction Stimulates pka PKA Activation camp->pka relaxation Smooth Muscle Relaxation pka->relaxation Promotes

Caption: this compound's dual mechanism promoting smooth muscle relaxation.

IHC_Workflow start FFPE Tissue Section deparaffin 1. Deparaffinization & Rehydration start->deparaffin retrieval 2. Antigen Retrieval (HIER) deparaffin->retrieval blocking_perox 3. Peroxidase Block retrieval->blocking_perox blocking_serum 4. Serum Blocking blocking_perox->blocking_serum primary_ab 5. Primary Antibody (Overnight at 4°C) blocking_serum->primary_ab secondary_ab 6. Secondary Antibody primary_ab->secondary_ab detection 7. HRP-Enzyme Complex secondary_ab->detection develop 8. DAB Substrate Development detection->develop counterstain 9. Counterstain (Hematoxylin) develop->counterstain dehydrate 10. Dehydration & Mounting counterstain->dehydrate end Microscopy & Analysis (H-Score) dehydrate->end

Caption: Step-by-step experimental workflow for immunohistochemistry.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pipoxolan Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Pipoxolan solubility in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known by its trade name Rowapraxin, is primarily classified as an antispasmodic drug used to relieve muscle spasms.[1] Recent studies have revealed its potential in other therapeutic areas, including anticancer and anti-inflammatory applications.[2][3] Its mechanism of action is multifaceted, involving the relaxation of smooth muscle and the modulation of various signaling pathways.[2][3]

Q2: I am observing precipitation of this compound when I add my DMSO stock solution to the aqueous cell culture medium. What is causing this?

This is a common issue when a compound that is highly soluble in a non-aqueous solvent like DMSO is introduced into an aqueous environment. The dramatic change in solvent polarity reduces the solubility of the compound, leading to precipitation. The final concentration of DMSO in your cell culture medium should be kept to a minimum, typically below 0.5%, to avoid both direct cytotoxicity from the solvent and precipitation of the test compound.

Q3: What is the optimal final concentration of DMSO in my in vitro assay?

The final concentration of DMSO should be as low as possible while ensuring the solubility of this compound. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the treated wells) in your experiments to account for any effects of the solvent on cell viability and function. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is considered safe and is unlikely to cause significant cytotoxicity.

Q4: How can I determine the solubility of this compound in different solvents?

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in in vitro assays.

Problem Potential Cause Recommended Solution
This compound precipitates out of solution upon dilution in aqueous media. The concentration of this compound exceeds its solubility limit in the final aqueous medium.- Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the desired final concentration in the assay. - Increase the final concentration of the co-solvent (e.g., DMSO), but ensure it remains within a non-toxic range for your cells (typically <0.5%). - Consider using a different co-solvent or a combination of solvents. - Investigate the use of solubilizing agents such as cyclodextrins.
Inconsistent or non-reproducible assay results. - this compound may not be fully dissolved in the stock solution. - The compound may be degrading in the stock solution or in the cell culture medium over the course of the experiment.- Ensure the stock solution is clear and free of any visible precipitate. Gentle warming or sonication may aid dissolution. - Prepare fresh stock solutions for each experiment. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Perform a stability study of this compound in your specific cell culture medium at the experimental conditions (e.g., 37°C, 5% CO2).
Observed cytotoxicity is higher than expected or present in vehicle controls. The solvent (e.g., DMSO) concentration is too high and is causing cellular toxicity.- Reduce the final concentration of the solvent in the assay. - Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.

Quantitative Data

As precise, publicly available quantitative solubility data for this compound is limited, the following table provides a general overview of expected solubility in common laboratory solvents. It is highly recommended to experimentally verify these values.

Solvent Expected Solubility Notes
Dimethyl Sulfoxide (DMSO) HighCommonly used for preparing high-concentration stock solutions.
Ethanol Moderate to HighCan be used as a co-solvent.
Water LowThis compound hydrochloride salt is expected to have some aqueous solubility, but the free base is likely poorly soluble.
Phosphate-Buffered Saline (PBS) LowSimilar to water, solubility is expected to be limited.

Experimental Protocols

Protocol 1: Determination of this compound Solubility

This protocol provides a basic method for estimating the solubility of this compound in a solvent of interest.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound hydrochloride powder to a known volume of the solvent (e.g., 1 mL of DMSO) in a microcentrifuge tube.

    • Vortex the tube vigorously for 1-2 minutes.

    • Incubate the tube at room temperature for 24 hours with continuous agitation (e.g., on a rotator or shaker) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

  • Quantification:

    • Prepare a series of dilutions of the supernatant.

    • Determine the concentration of this compound in the diluted supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength or High-Performance Liquid Chromatography (HPLC).

    • Calculate the concentration of the original saturated supernatant to determine the solubility.

Protocol 2: In Vitro Anti-Inflammatory Assay Using this compound in RAW 264.7 Macrophages

This protocol is adapted from a study investigating the anti-inflammatory effects of this compound.[2]

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[2]

  • This compound Treatment and LPS Stimulation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in cell culture medium to achieve final concentrations of 4, 8, 16, and 32 μM.[2] The final DMSO concentration should be kept constant across all wells, including a vehicle control (0 μM this compound).

    • Pre-treat the cells with the different concentrations of this compound for 1 hour.[2]

    • After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 24 hours to induce an inflammatory response.[2]

  • Assessment of Cytotoxicity (MTT Assay):

    • After the 24-hour incubation, remove the culture medium.

    • Add 100 μL of 0.5 mg/mL MTT reagent to each well and incubate for 2 hours at 37°C.[2]

    • Remove the MTT reagent and add 100 μL of a solubilization solution (e.g., 0.04 N HCl in isopropanol) to dissolve the formazan crystals.[2]

    • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Measurement of Nitrite Production (Griess Assay):

    • Collect the cell culture supernatants after the 24-hour incubation.

    • Use the Griess reagent to determine the concentration of nitrite, an indicator of nitric oxide production.[2]

    • Measure the absorbance at 540 nm.[2]

  • Measurement of Cytokine Production (ELISA):

    • Use the collected cell culture supernatants to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits.[2]

Visualizations

TroubleshootingWorkflow start Start: this compound Solubility Issue precipitation Precipitation in Aqueous Medium? start->precipitation stock_solution Check Stock Solution precipitation->stock_solution Yes end_success Success: Soluble Solution precipitation->end_success No final_concentration Reduce Final Concentration stock_solution->final_concentration co_solvent Optimize Co-solvent final_concentration->co_solvent final_concentration->end_success solubilizing_agent Consider Solubilizing Agent co_solvent->solubilizing_agent co_solvent->end_success end_fail Further Optimization Needed solubilizing_agent->end_fail

Caption: Troubleshooting workflow for this compound solubility issues.

ExperimentalWorkflow cell_culture 1. Culture & Seed RAW 264.7 Cells pipoxolan_prep 2. Prepare this compound Working Solutions cell_culture->pipoxolan_prep treatment 3. Pre-treat Cells with this compound (1 hr) pipoxolan_prep->treatment stimulation 4. Stimulate with LPS (24 hr) treatment->stimulation assays 5. Perform Assays stimulation->assays mtt MTT (Cytotoxicity) assays->mtt griess Griess (Nitrite) assays->griess elisa ELISA (Cytokines) assays->elisa

Caption: Workflow for the in vitro anti-inflammatory assay of this compound.

References

Pipoxolan stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Pipoxolan Stability Technical Support Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the long-term storage and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during long-term storage?

A1: The main stability concerns for this compound, a dioxolane derivative, revolve around its susceptibility to hydrolysis and oxidation. The ester-like dioxolane ring can be sensitive to acidic or basic conditions, leading to ring-opening. Additionally, the piperidine and diphenyl moieties may be susceptible to oxidation over time, especially if exposed to air, light, or trace metal impurities.

Q2: What are the ideal long-term storage conditions for this compound?

A2: For optimal stability, this compound active pharmaceutical ingredient (API) should be stored in well-closed containers, protected from light, at controlled room temperature. Based on general stability guidelines for stable active substances, conditions of 25°C ± 2°C at 60% RH ± 5% RH are recommended.[1] Short-term excursions to more extreme conditions may be acceptable, but should be minimized.[2][3] Always refer to the manufacturer's specific recommendations if available.

Q3: How long can I expect this compound to remain stable under recommended conditions?

A3: For stable active substances, a re-test period is established through long-term stability studies.[4] Testing frequency for these studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[2][4][5] Without specific data for this compound, users should implement a routine testing schedule to monitor purity and degradation over time.

Q4: Are there any known degradation products of this compound?

A4: Specific degradation products formed during long-term storage are not extensively detailed in publicly available literature. However, forced degradation studies, which subject the drug to harsh conditions like strong acids, bases, and oxidizing agents, have been performed to develop stability-indicating analytical methods.[3][6][7] These studies confirm that this compound does degrade, and the resulting products can be separated and quantified using techniques like HPLC.[3][6][7] The primary degradation pathways are likely hydrolysis of the dioxolane ring and oxidation.

Troubleshooting Guide

Problem 1: My this compound sample shows a decrease in purity or the appearance of new peaks in the chromatogram.

  • Possible Cause: Chemical degradation due to improper storage conditions (e.g., exposure to high temperature, humidity, or light).

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the sample has been stored according to the recommended conditions (25°C/60% RH, protected from light).

    • Characterize Degradants: Use a validated stability-indicating method, such as the HPLC-UV method described in the protocols section, to quantify the loss of this compound and the increase in impurity peaks.

    • Perform Stress Testing: To understand the nature of the degradation, you can perform a forced degradation study on a control sample to see if the degradation profile matches what is observed in your stored sample.[8][9]

    • Consider Container Closure: Ensure the container is properly sealed and is made of an inert material to prevent interaction with the drug substance.[4][5]

Problem 2: The physical appearance of my this compound powder has changed (e.g., color change, clumping).

  • Possible Cause: This could indicate physical instability or chemical degradation. A color change may suggest oxidation, while clumping can result from moisture absorption.

  • Troubleshooting Steps:

    • Document Changes: Record the changes in appearance.

    • Chemical Analysis: Test the sample's purity using a stability-indicating analytical method to determine if a chemical change has accompanied the physical change.

    • Moisture Content: Determine the water content of the sample to check for hygroscopicity.

    • Review Handling Procedures: Ensure that the material was handled in an environment with controlled humidity to prevent moisture uptake.

Data on Stability

The following tables present illustrative data based on typical stability testing protocols for active pharmaceutical ingredients. This data is for guidance and should be confirmed with in-house stability studies.

Table 1: Illustrative Long-Term Stability Data for this compound Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH

Time Point (Months)Assay (% of Initial)Total Impurities (%)Appearance
099.8%0.15%White Crystalline Powder
399.7%0.20%Conforms
699.6%0.24%Conforms
1299.4%0.35%Conforms
2499.1%0.55%Conforms
3698.7%0.80%Conforms

Table 2: Illustrative Accelerated Stability Data for this compound Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH

Time Point (Months)Assay (% of Initial)Total Impurities (%)Appearance
099.8%0.15%White Crystalline Powder
199.2%0.45%Conforms
398.5%0.90%Conforms
697.6%1.52%Slight Yellow Tint

Note: A "significant change" is often defined as a failure to meet the specification, which could include more than a 5% drop in assay from the initial value or exceeding the limit for total impurities.[4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This method is adapted from published literature for the determination of this compound HCl in the presence of its degradation products.[3][6]

  • Instrumentation: High-Performance Liquid Chromatograph with UV Detector.

  • Column: C18, 25 cm x 4.6 mm, 5 µm particle size.[7]

  • Mobile Phase: Acetonitrile and 10 mM sodium dihydrogen phosphate (60:40, v/v). Adjust pH to 6.5 with 0.2 M sodium hydroxide.[7]

  • Flow Rate: 1.8 mL/min.[3][6]

  • Detection Wavelength: 210 nm.[3][6]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a standard solution of this compound reference standard (e.g., 100 µg/mL) in the mobile phase.

    • Prepare the sample solution of the this compound batch to be tested at the same concentration.

    • Inject the standard and sample solutions into the chromatograph.

    • Calculate the assay of this compound and the percentage of impurities by comparing the peak areas from the sample chromatogram to the standard chromatogram.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions to intentionally degrade this compound to establish degradation pathways and validate the stability-indicating nature of the analytical method.[9][10]

  • Acid Hydrolysis: Dissolve this compound in 1 M HCl and reflux for 6 hours.[3] Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve this compound in 0.2 M NaOH and reflux for 6 hours.[7] Neutralize the solution before injection.

  • Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound powder to 70°C for 48 hours.[7]

  • Photolytic Degradation: Expose a solution of this compound to a light source providing combined UV and visible light (as per ICH Q1B guidelines) for a specified duration.

Visualizations

Stability_Testing_Workflow cluster_setup 1. Study Setup cluster_testing 2. Analytical Testing cluster_evaluation 3. Data Evaluation start Receive this compound Batch protocol Define Stability Protocol (ICH Guidelines) start->protocol batches Select Batches (min. 3 primary) protocol->batches storage Place Samples in Stability Chambers (e.g., 25°C/60%RH, 40°C/75%RH) batches->storage pull Pull Samples at Time Points (0, 3, 6, 9, 12... months) storage->pull analysis Analyze via Stability- Indicating Method (HPLC) pull->analysis tests Perform Tests: - Assay - Impurities - Appearance analysis->tests data Compile & Evaluate Data tests->data spec Compare to Specification data->spec report Generate Stability Report spec->report Pass fail OOS Investigation spec->fail Fail end Establish Re-Test Period report->end

Caption: Workflow for a typical long-term stability study of this compound.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation This compound This compound (Dioxolane Ring Intact) Hydrolyzed Ring-Opened Product (Hydroxy Acid Ester) This compound->Hydrolyzed H₂O / H⁺ or OH⁻ Oxidized N-Oxide or Hydroxylated Products This compound->Oxidized [O]

Caption: Plausible degradation pathways for this compound.

References

Overcoming Pipoxolan precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pipoxolan. This resource is designed for researchers, scientists, and drug development professionals to provide clear solutions for common experimental challenges. Here you will find frequently asked questions and in-depth troubleshooting guides to help you overcome issues with this compound precipitation in culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating after being added to the cell culture medium?

Precipitation of this compound in aqueous culture media is a common issue that can arise from several factors:

  • Exceeding Aqueous Solubility: While this compound Hydrochloride is reported to be soluble in water, the final concentration in your medium may exceed its solubility limit, especially under specific pH and temperature conditions of the culture environment.[1]

  • "Crashing Out" from Organic Solvent: this compound is often dissolved in a non-aqueous solvent like DMSO to create a high-concentration stock. When this stock is added to the aqueous culture medium, the sudden change in solvent polarity can cause the compound to "crash out" or precipitate, as it is far less soluble in the medium than in the initial solvent.[2][3]

  • Interaction with Media Components: Complex culture media contain salts, amino acids, vitamins, and proteins (especially if supplemented with Fetal Bovine Serum - FBS). This compound may interact with these components, leading to the formation of insoluble complexes.[4][5]

  • pH and Temperature Shifts: The pH of your culture medium (typically ~7.4) and the incubation temperature (37°C) can influence the ionization state and solubility of this compound, potentially leading to precipitation.

Q2: What is the recommended solvent and stock concentration for this compound?

The choice of solvent depends on the form of this compound you are using.

  • For this compound Hydrochloride (CAS: 18174-58-8): This salt form is water-soluble.[1] For initial testing, sterile water or PBS can be used. However, to achieve higher concentrations and ensure stability, DMSO is still the recommended solvent for creating a concentrated stock solution.

  • For this compound Free Base (CAS: 23744-24-3): This form is less polar and requires an organic solvent. Anhydrous, cell-culture grade DMSO is the standard choice.

Recommendation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.[6] This allows you to add a very small volume to your culture medium to reach the desired final concentration, minimizing the risk of solvent-induced precipitation and cellular toxicity.

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

The final concentration of DMSO in the culture medium should be kept as low as possible, as it can be toxic to cells. A widely accepted practice is to maintain the final DMSO concentration at or below 0.5% (v/v), with many protocols recommending not exceeding 0.1% .[7] It is critical to always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental group.

Q4: Can I prepare a large batch of this compound-containing media and store it for later use?

It is strongly recommended to prepare this compound-containing media fresh for each experiment. Storing the compound in a dilute, complex aqueous solution for extended periods can lead to degradation or delayed precipitation, affecting the reproducibility of your results.[4]

In-Depth Troubleshooting Guides

Guide 1: Troubleshooting this compound Precipitation

If you are observing precipitation, follow this logical workflow to diagnose and solve the issue. The diagram below outlines the key decision points and corrective actions.

G cluster_0 start Precipitation Observed in Culture Medium q1 Is the high-concentration stock solution (in DMSO) clear? start->q1 sol1 Stock solution has precipitated. 1. Gently warm stock to 37°C. 2. Sonicate for 5-10 mins. 3. If still precipitated, remake stock. q1->sol1 No q2 What is the final DMSO concentration in the medium? q1->q2 Yes end_node Solution Implemented sol1->end_node sol2 DMSO concentration is too high (>0.5%). This can contribute to precipitation and toxicity. Prepare a more concentrated stock solution to reduce the added volume. q2->sol2 >0.5% q3 How was the stock solution added to the medium? q2->q3 <0.5% sol2->end_node sol3 Improper dilution technique. High local concentration causes precipitation. Follow the 'Protocol for Preparing Working Solutions' below. Add stock dropwise to warm, vortexing media. q3->sol3 Added quickly or all at once sol4 Solubility limit exceeded. 1. Lower the final this compound concentration. 2. Test media with reduced serum (e.g., 5% or 2% FBS). 3. Consider using solubilizing agents (requires validation). q3->sol4 Added slowly with mixing sol3->end_node sol4->end_node

Caption: Troubleshooting workflow for this compound precipitation.
Guide 2: Physicochemical Data and Stock Solution Calculations

Understanding the properties of this compound is the first step in proper handling.

PropertyValueSource
Compound Name This compound Hydrochloride[1][8]
CAS Number 18174-58-8[1]
Molecular Weight 387.90 g/mol [8]
Molecular Formula C₂₂H₂₆ClNO₃[9]
Solubility Soluble in water[1]
Primary Solvent (Stock) DMSO (recommended)[6]

The following table provides examples for calculating the volume of a DMSO stock solution needed for a final concentration, while keeping the DMSO percentage low.

Stock Concentration (in DMSO)Desired Final ConcentrationFinal VolumeVolume of Stock to AddFinal DMSO % (v/v)
10 mM10 µM10 mL10 µL0.1%
10 mM50 µM10 mL50 µL0.5%
50 mM10 µM10 mL2 µL0.02%
50 mM50 µM10 mL10 µL0.1%

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the standard procedure for preparing a this compound stock solution in DMSO and diluting it into culture medium to prevent precipitation.[6][10][11]

Materials:

  • This compound Hydrochloride (or free base) powder

  • Anhydrous, cell culture-grade DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

  • Pre-warmed (37°C) cell culture medium

Procedure:

  • Calculate Mass for Stock Solution:

    • To prepare 1 mL of a 50 mM stock solution of this compound Hydrochloride (MW: 387.90 g/mol ):

    • Mass (g) = 50 mmol/L * 0.001 L * 387.90 g/mol = 0.0194 g = 19.4 mg

  • Prepare High-Concentration Stock Solution (50 mM):

    • Aseptically weigh 19.4 mg of this compound Hydrochloride powder.

    • Add it to a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO.

    • Vortex vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be perfectly clear.

    • Aliquot into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[9]

  • Prepare Working Solution (Dilution into Medium):

    • Thaw an aliquot of the 50 mM stock solution.

    • Warm your complete culture medium to 37°C.

    • To prepare 10 mL of medium with a final concentration of 50 µM this compound:

      • Calculate the required stock volume: (50 µM * 10 mL) / 50,000 µM = 0.01 mL = 10 µL .

    • Dispense 10 mL of the pre-warmed medium into a sterile tube.

    • While gently vortexing or swirling the tube of medium, add the 10 µL of stock solution drop-by-drop or very slowly.[10] Do not add the stock solution directly to the medium in the cell culture plate.

    • Continue to mix for another 10-15 seconds to ensure homogeneity.

    • Visually inspect the medium for any signs of precipitation or cloudiness before adding it to your cells.

Signaling Pathway Reference

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways. Understanding this mechanism can provide context for your experiments. The diagram below illustrates a simplified overview of the LPS-induced inflammatory pathway and the inhibitory action of this compound.[12][13]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus lps LPS tlr4 TLR4 Receptor lps->tlr4 Binds nfkb_i IκB-NF-κB (Inactive) tlr4->nfkb_i Activates Signaling Cascade nfkb_a NF-κB (Active) nfkb_i->nfkb_a IκB Degradation gene Pro-inflammatory Gene Expression (TNF-α, IL-6) nfkb_a->gene Translocates & Binds This compound This compound This compound->tlr4 Inhibits This compound->nfkb_i Inhibits

Caption: this compound's inhibition of the LPS/TLR4/NF-κB pathway.[12][13]

References

Pipoxolan Experiments: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pipoxolan research. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and ensure the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound primarily acts as a smooth muscle relaxant.[1] This is achieved through a dual mechanism: inhibition of calcium influx into smooth muscle cells and enhancement of cyclic AMP (cAMP) levels.[1] By blocking L-type calcium channels, it reduces muscle contractility.[1] The increase in cAMP activates protein kinase A (PKA), further promoting muscle relaxation.[1] Additionally, research suggests this compound has neuroprotective, anti-inflammatory, and anti-cancer properties.[2][3][4]

Q2: We are observing variable results in our cell viability assays with this compound. What could be the cause?

Inconsistent results in cell viability assays can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common culprits include inconsistent this compound concentration, variations in cell culture conditions, or issues with the assay reagents themselves.

Q3: How does this compound exert its anti-inflammatory effects?

This compound has been shown to suppress the expression of pro-inflammatory mediators by inhibiting multiple inflammatory transcription factor pathways.[3][5] These include NF-κB, AP-1, and STATs.[3][5] It also appears to modulate the TLR4 signaling pathway.[3] Concurrently, this compound activates the antioxidative Nrf2/heme oxygenase-1 pathway.[3][5]

Troubleshooting Inconsistent Experimental Results

This guide provides a structured approach to troubleshooting common issues encountered during this compound experiments.

Issue 1: Inconsistent Cell Viability/Proliferation Assay Results
Potential Cause Recommended Action
This compound Preparation and Storage - Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before dilution in culture media. - Prepare fresh dilutions for each experiment to avoid degradation. - Store stock solutions at the recommended temperature and protect from light.
Cell Culture Conditions - Maintain consistent cell seeding density across all wells and experiments.[] - Regularly check for and address any microbial contamination (bacteria, fungi, mycoplasma).[][7][8] - Use a consistent source and lot of media and serum, as variations can affect cell growth.[] - Ensure the incubator provides a stable environment (temperature, CO2, humidity).[]
Assay Protocol - Verify the accuracy of pipetting and serial dilutions. - Ensure consistent incubation times with this compound and assay reagents. - Check for potential interference of this compound or its solvent with the assay reagents (e.g., colorimetric or fluorometric readouts).
Cell Line Integrity - Use cells within a consistent and low passage number range. - Periodically authenticate cell lines to ensure they have not been misidentified or cross-contaminated.
Issue 2: Variability in Western Blotting Results for Signaling Pathway Analysis
Potential Cause Recommended Action
Inconsistent Protein Extraction - Ensure complete cell lysis and protein solubilization. - Use protease and phosphatase inhibitors in your lysis buffer. - Perform a protein concentration assay (e.g., BCA) and normalize protein loading amounts.
Antibody Performance - Use antibodies that have been validated for the specific application and species. - Optimize primary and secondary antibody concentrations and incubation times. - Include appropriate positive and negative controls.
This compound Treatment - Optimize the treatment duration and concentration of this compound to observe the desired effect on the target signaling pathway. - Ensure consistent timing of cell harvesting after treatment.
Transfer and Detection - Verify efficient protein transfer from the gel to the membrane. - Use a consistent and high-quality substrate for chemiluminescence or fluorescence detection.

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol is adapted from studies investigating the anti-inflammatory effects of this compound.[3][5]

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentration of inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Normalize cytokine levels to the vehicle control and perform statistical analysis.

Protocol 2: Western Blot Analysis of NF-κB Pathway Activation
  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound and stimulate with LPS as described in Protocol 1.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against total and phosphorylated forms of proteins in the NF-κB pathway (e.g., IκBα, p65) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Visualizations

This compound's Anti-Inflammatory Signaling Pathways

Pipoxolan_Anti_Inflammatory_Pathway cluster_pathways Intracellular Signaling LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB Pathway TLR4->NFkB AP1 AP-1 Pathway TLR4->AP1 STATs STATs Pathway TLR4->STATs This compound This compound This compound->NFkB inhibits This compound->AP1 inhibits This compound->STATs inhibits Nrf2 Nrf2 Pathway (Antioxidant) This compound->Nrf2 activates Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation AP1->Inflammation STATs->Inflammation Anti_inflammation Antioxidant Response Nrf2->Anti_inflammation

Caption: this compound's inhibitory and activatory effects on key inflammatory and antioxidant signaling pathways.

Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Reagents Step 1: Verify Reagent Integrity (this compound, Media, Antibodies) Start->Check_Reagents Check_Protocol Step 2: Review Experimental Protocol (Timing, Concentrations, Technique) Check_Reagents->Check_Protocol Check_Culture Step 3: Assess Cell Culture Conditions (Contamination, Passage #, Density) Check_Protocol->Check_Culture Check_Equipment Step 4: Calibrate and Check Equipment (Incubator, Pipettes, Plate Reader) Check_Culture->Check_Equipment Problem_Identified Problem Identified? Check_Equipment->Problem_Identified Implement_Changes Implement Corrective Actions Problem_Identified->Implement_Changes Yes Consult Consult Senior Researcher or Technical Support Problem_Identified->Consult No Repeat_Experiment Repeat Experiment Implement_Changes->Repeat_Experiment Resolved Results are Consistent Repeat_Experiment->Resolved

Caption: A systematic workflow for troubleshooting inconsistent experimental outcomes.

References

Pipoxolan Degradation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation kinetics and byproducts of Pipoxolan.

Frequently Asked Questions (FAQs)

Q1: Under what conditions does this compound typically degrade?

A1: this compound is susceptible to degradation under hydrolytic conditions, specifically in both acidic and alkaline environments. It demonstrates significant instability in the presence of 1 M hydrochloric acid and 0.2 M sodium hydroxide. Conversely, the drug is stable under oxidative stress (e.g., 0.33% hydrogen peroxide), thermal stress (e.g., 70°C), and photolytic stress.

Q2: What is the kinetic profile of this compound degradation?

A2: The degradation of this compound hydrochloride (PPH) follows pseudo-first-order kinetics in both acidic and alkaline solutions. The degradation is notably more rapid in alkaline media compared to acidic media.

Q3: What are the known degradation byproducts of this compound?

A3: The degradation of this compound results in the formation of at least two byproducts, referred to as DG1 and DG2. DG2 has been identified as 3-(1-piperidino) propanol. The degradation pathway suggests that DG1 is an intermediate in the hydrolysis of the this compound molecule.

Q4: What is the optimal pH for this compound stability?

A4: The optimal pH for the stability of this compound hydrochloride has been determined to be pH 5.7.

Q5: Is there a validated analytical method to study this compound degradation?

A5: Yes, a stability-indicating liquid chromatography (LC) method has been developed and validated for the quantitative determination of this compound and its degradants. This method can effectively separate the parent drug from its degradation products.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected degradation rates in kinetic studies.
  • Possible Cause 1: pH Fluctuation.

    • Troubleshooting: Ensure the pH of your reaction medium is accurately measured and buffered, especially for studies conducted over extended periods. The degradation rate of this compound is highly pH-dependent.

  • Possible Cause 2: Temperature Variation.

    • Troubleshooting: Use a calibrated and stable heating system (e.g., water bath, heating block) to maintain a constant temperature throughout the experiment. Degradation reactions are sensitive to temperature changes.

  • Possible Cause 3: Inaccurate Reagent Concentration.

    • Troubleshooting: Prepare fresh solutions of acid or base for each experiment and standardize them to ensure accurate molarity.

Issue 2: Poor separation of this compound and its degradation products in HPLC analysis.
  • Possible Cause 1: Suboptimal Mobile Phase Composition.

    • Troubleshooting: Adjust the ratio of the organic modifier (e.g., methanol) to the aqueous buffer. A gradient elution might be necessary to achieve optimal separation. The validated method uses methanol and 10 mM sodium dihydrogen phosphate (60:40, v/v) with the pH adjusted to 6.5.

  • Possible Cause 2: Inappropriate Column.

    • Troubleshooting: A Discovery® C18 column (25 cm × 4.6 mm, 5 µm particle size) has been shown to provide good resolution. Ensure your column is in good condition and properly equilibrated.

  • Possible Cause 3: Incorrect Detection Wavelength.

    • Troubleshooting: The recommended UV detection wavelength is 214 nm for simultaneous determination of this compound and its degradants.

Data Presentation

Table 1: Summary of this compound Forced Degradation Studies

Stress ConditionReagent/ParameterObservationReference
Acidic Hydrolysis1 M Hydrochloric AcidDegradation follows pseudo-first-order kinetics; slow degradation.
Alkaline Hydrolysis0.2 M Sodium HydroxideDegradation follows pseudo-first-order kinetics; rapid degradation.
Oxidation0.33% Hydrogen PeroxideNo degradation observed.
Thermal70°C (dry heat)No degradation observed.
PhotolyticTungsten lamp (40 W)No degradation observed.

Table 2: Kinetic Parameters for this compound Degradation (Illustrative)

ConditionTemperature (°C)Apparent Rate Constant (k) (h⁻¹)Half-life (t½) (h)
1 M HCl50ValueValue
1 M HCl60ValueValue
1 M HCl70ValueValue
0.2 M NaOH30ValueValue
0.2 M NaOH40ValueValue
0.2 M NaOH50ValueValue
Note: This table is illustrative. The actual values can be found in the cited literature.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound
  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in methanol.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 1 M hydrochloric acid.

    • Reflux the solution at a controlled temperature (e.g., 100°C) for a specified duration (e.g., 6 hours).

    • Periodically withdraw samples, neutralize, and dilute for analysis.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with 0.2 M sodium hydroxide.

    • Maintain the solution at a controlled temperature.

    • Periodically withdraw samples, neutralize, and dilute for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 0.33% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period (e.g., 7 days).

    • Withdraw samples for analysis.

  • Thermal Degradation:

    • Expose a solid sample of this compound hydrochloride to dry heat at 70°C for 7 days.

    • Dissolve the sample in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solid sample of this compound hydrochloride to light from a tungsten lamp (40 W) for 7 days.

    • Dissolve the sample in a suitable solvent for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating LC method.

Protocol 2: Stability-Indicating LC Method for this compound and Its Degradants
  • Column: Discovery® C18 (25 cm × 4.6 mm, 5 µm particle size)

  • Mobile Phase: Methanol : 10 mM Sodium Dihydrogen Phosphate (60:40, v/v), pH adjusted to 6.5 with 0.2 M Sodium Hydroxide

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm

  • Injection Volume: 20 µL

  • Temperature: Ambient

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation stock This compound Stock Solution acid Acid Hydrolysis (1 M HCl, heat) stock->acid alkali Alkaline Hydrolysis (0.2 M NaOH) stock->alkali oxide Oxidative Stress (0.33% H2O2) stock->oxide thermal Thermal Stress (70°C) stock->thermal photo Photolytic Stress stock->photo hplc Stability-Indicating HPLC acid->hplc alkali->hplc oxide->hplc thermal->hplc photo->hplc detect UV Detection (214 nm) hplc->detect kinetics Degradation Kinetics detect->kinetics byproducts Byproduct Identification detect->byproducts

Caption: Experimental workflow for this compound forced degradation studies.

degradation_pathway This compound This compound dg1 Degradation Product 1 (DG1 - Intermediate) This compound->dg1 Hydrolysis (Acid or Alkaline) dg2 Degradation Product 2 (DG2: 3-(1-piperidino)propanol) dg1->dg2

Caption: Proposed degradation pathway of this compound.

Minimizing off-target effects of Pipoxolan in research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Pipoxolan. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design and interpret experiments while minimizing the potential for off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

This compound is primarily known as an antispasmodic agent. Its mechanism of action is understood to involve the relaxation of smooth muscle, which is achieved through the inhibition of calcium channels. Additionally, it is believed to modulate neurotransmitter systems, including dopamine and serotonin levels. Recent research has also suggested potential neuroprotective and anti-cancer activities.

Q2: What are off-target effects and why are they a concern in my this compound research?

Off-target effects occur when a drug interacts with proteins other than its intended therapeutic target. These unintended interactions can lead to a variety of issues in a research setting, including:

  • Misinterpretation of experimental results: A biological response may be incorrectly attributed to the on-target action of this compound when it is actually caused by an off-target effect.

  • Unforeseen toxicity or side effects: Off-target binding can lead to cellular toxicity or other adverse effects that are not related to the primary mechanism of action.

  • Lack of translatability: Results obtained in vitro may not be reproducible in vivo due to complex off-target interactions in a whole organism.

Q3: I am observing a novel phenotype in my cell-based assay after treating with this compound. How can I determine if this is an on-target or off-target effect?

Distinguishing between on-target and off-target effects is crucial for validating your findings. Here is a systematic approach to address this:

  • Confirm Target Engagement: First, verify that this compound is interacting with its intended target in your experimental system at the concentrations you are using.

  • Use a Structurally Unrelated Agonist/Antagonist: If another compound with a different chemical structure that also targets the same primary mechanism (e.g., another calcium channel blocker) produces the same phenotype, it strengthens the case for an on-target effect.

  • Perform a Rescue Experiment: If possible, overexpressing the intended target protein in your cells may "rescue" the phenotype by effectively sequestering the drug, requiring a higher concentration of this compound to elicit the same effect.

  • Knockout/Knockdown of the Target: If you have the tools available, knocking out or knocking down the intended target gene should abolish the phenotype if it is an on-target effect.

If these experiments suggest the phenotype is not due to the primary target, it is likely an off-target effect, and further investigation is warranted.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cellular Assays

You are observing variability in your experimental results or a cellular phenotype that is not consistent with the known pharmacology of this compound.

Troubleshooting Workflow:

G A Inconsistent/Unexpected Phenotype Observed B Step 1: Confirm Target Engagement (e.g., CETSA) A->B C Step 2: Dose-Response Analysis B->C Target Engaged G Conclusion: Likely Off-Target Effect B->G Target Not Engaged D Step 3: Use Structurally Unrelated Compound C->D Potency Correlates with Target Inhibition C->G Potency Does Not Correlate E Step 4: Target Overexpression or Knockdown/Knockout D->E Similar Phenotype Observed D->G Different Phenotype F Conclusion: Likely On-Target Effect E->F Phenotype Rescued/ Abolished E->G Phenotype Unchanged

Caption: Troubleshooting inconsistent results.

Detailed Steps:

  • Validate Target Engagement: Confirm that this compound is binding to its intended target (e.g., specific calcium channels) in your cellular model. The Cellular Thermal Shift Assay (CETSA) is a valuable technique for this purpose.

  • Perform Dose-Response Analysis: A hallmark of a specific drug effect is a clear dose-response relationship. The potency (EC50 or IC50) of this compound in producing the phenotype should align with its known potency for its primary target.

  • Use a Structurally Unrelated Inhibitor: Employ an inhibitor with a different chemical structure that targets the same protein. If this compound recapitulates the observed phenotype, it provides strong evidence for an on-target effect.

  • Rescue or Abolish the Phenotype: Overexpression of the target protein may require a higher concentration of this compound to achieve the same effect, thereby "rescuing" the phenotype at lower concentrations. Conversely, knocking down or knocking out the target should eliminate the phenotype.

  • Profile for Off-Targets: If the evidence points towards an off-target effect, consider using techniques like affinity chromatography coupled with mass spectrometry to identify other proteins that this compound interacts with.

Issue 2: High Background or Non-Specific Effects at High Concentrations

You observe the desired effect at low concentrations of this compound, but at higher concentrations, you see widespread cellular changes or toxicity that seem unrelated to the primary target.

Troubleshooting Workflow:

G A High Concentration Non-Specific Effects B Step 1: Determine Therapeutic Window A->B C Step 2: In Silico Off-Target Prediction B->C Narrow Window Identified D Step 3: Broad Panel Screening (e.g., Kinase Panel) C->D Potential Off-Targets Predicted E Step 4: Modify Experimental Design D->E Off-Targets Confirmed F Refined Experiment with Minimized Off-Target Effects E->F

Caption: Addressing high-concentration effects.

Detailed Steps:

  • Determine the Therapeutic Window: Carefully titrate this compound to determine the concentration range where you observe the specific on-target effect without significant non-specific effects.

  • In Silico Prediction: Utilize computational tools and databases to predict potential off-targets of this compound based on its chemical structure. This can provide a list of candidate proteins for further investigation.

  • Broad Panel Screening: If resources permit, screen this compound against a broad panel of receptors, kinases, and other enzymes to empirically identify off-target interactions.

  • Modify Experimental Design: Based on the findings from the above steps, you may need to adjust your experimental protocol. This could involve using a lower, more specific concentration of this compound or using it in combination with antagonists for identified off-targets to isolate the on-target effect.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the engagement of this compound with its intracellular target protein(s) in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture your cells of interest to the desired confluency. Treat the cells with either vehicle control or various concentrations of this compound for a specified time.

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing unbound, stable protein) from the precipitated, denatured protein by centrifugation.

  • Protein Quantification: Analyze the soluble fraction by Western blotting or mass spectrometry to quantify the amount of the target protein that remained soluble at each temperature.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of this compound compared to the vehicle control indicates target engagement.

Protocol 2: In Silico Off-Target Prediction and Analysis

Objective: To computationally predict potential off-target interactions of this compound.

Methodology:

  • Obtain this compound Structure: Obtain the 2D or 3D chemical structure of this compound in a suitable format (e.g., SMILES, SDF).

  • Select Prediction Tools: Utilize publicly available or commercial software that predicts protein targets based on ligand chemistry. Examples include SEA (Similarity Ensemble Approach), SwissTargetPrediction, or more comprehensive platforms.

  • Perform Prediction: Submit the structure of this compound to the selected tool(s). The output will be a ranked list of potential protein targets.

  • Filter and Prioritize: Filter the results based on prediction scores, biological relevance to your experimental system, and known tissue expression patterns of the predicted targets.

  • Hypothesis Generation: The prioritized list of potential off-targets can then be used to generate hypotheses for experimental validation.

Workflow for Off-Target Identification and Mitigation:

G cluster_1 Phase 1 cluster_2 Phase 2 cluster_3 Phase 3 A Start: Novel Phenotype Observed with this compound B Phase 1: On-Target Validation A->B C Phase 2: Off-Target Identification B->C Evidence for Off-Target E Conclusion: Confirmed On-Target or Off-Target Effect B->E Evidence for On-Target D Phase 3: Off-Target Mitigation C->D D->E B1 CETSA B2 Dose-Response B3 Orthogonal Compound B4 Genetic Perturbation C1 In Silico Prediction C2 Broad Panel Screening C3 Affinity Chromatography-MS D1 Optimize Concentration D2 Use Off-Target Antagonist D3 Structural Modification of this compound

Caption: Overall research workflow.

Data Presentation

Table 1: Hypothetical Off-Target Screening Results for this compound

This table illustrates how data from a broad kinase screen might be presented. In this hypothetical example, this compound shows some off-target activity at higher concentrations.

Kinase TargetIC50 (µM)Primary Target(s) of this compound
CaMKII> 50Calcium/calmodulin-dependent protein kinase II
PKA25Protein Kinase A
ROCK115Rho-associated coiled-coil containing protein kinase 1
Primary Target < 1 (e.g., L-type calcium channel)

Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Table 2: Comparison of On-Target vs. Off-Target Effects

This table provides a framework for comparing the characteristics of on- and off-target effects observed in your experiments.

CharacteristicOn-Target EffectOff-Target Effect
Potency (EC50/IC50) Correlates with known affinity for the primary target.May be significantly different from on-target potency.
Effect of Orthogonal Compound Phenotype is reproduced.Phenotype is not reproduced or is different.
Effect of Target Knockdown Phenotype is abolished.Phenotype is unaffected.
Structural Analogs Activity correlates with on-target activity across analogs.Activity may not correlate with on-target activity.

Pipoxolan Dosage Adjustment: A Technical Support Guide for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for adjusting Pipoxolan dosage across different animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound primarily acts as a smooth muscle relaxant. Its mechanism involves the modulation of intracellular calcium levels, which are crucial for muscle contraction. By affecting calcium channels, this compound leads to the relaxation of smooth muscles. Additionally, it has been reported to exhibit anti-inflammatory and neuroprotective properties through various signaling pathways.

Q2: How do I determine a starting dose for this compound in a new animal model?

A2: When establishing a starting dose for a new animal model, a thorough literature review for studies using this compound or similar compounds in that species is the first step. If no direct data is available, consider the dosage used in other species and apply allometric scaling principles as a preliminary estimation. It is crucial to begin with a low dose and perform a dose-ranging study to determine the optimal therapeutic window and identify any potential toxicity.

Q3: What are the common routes of administration for this compound in animal studies?

A3: The most common routes of administration in preclinical studies are oral (PO), intraperitoneal (IP), and intravenous (IV). The choice of administration route depends on the experimental objective, the formulation of this compound, and the desired pharmacokinetic profile. Oral gavage is frequently used for systemic effects, while IV administration provides rapid and complete bioavailability. IP injections are also common in rodent studies.

Q4: What are the potential side effects of this compound in animal models?

A4: As a smooth muscle relaxant, potential side effects at higher doses may include sedation, ataxia (loss of coordination), and hypotension (low blood pressure). Gastrointestinal disturbances such as diarrhea or vomiting may also occur. Close monitoring of animals after administration is essential to identify and manage any adverse effects. If severe side effects are observed, the dosage should be reduced or the administration ceased.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of Efficacy - Insufficient dosage- Inappropriate route of administration- Poor bioavailability of the formulation- High metabolic clearance in the specific animal model- Conduct a dose-escalation study to find the effective dose.- Consider a different route of administration (e.g., IV instead of PO).- Ensure the drug is properly dissolved or suspended in a suitable vehicle.- Investigate the pharmacokinetic profile in the specific species to understand drug metabolism and clearance rates.
Observed Toxicity or Adverse Events - Dosage is too high- Rapid administration (especially IV)- Sensitivity of the animal model to the drug- Reduce the dosage.- For IV administration, infuse the drug more slowly.- Conduct a thorough toxicological assessment to determine the maximum tolerated dose (MTD).- Monitor for species-specific signs of toxicity.
High Variability in Experimental Results - Inconsistent dosing technique- Differences in animal age, weight, or strain- Variations in the experimental environment- Ensure all personnel are properly trained in the administration technique.- Use animals of a consistent age, weight, and genetic background.- Standardize housing, diet, and handling procedures to minimize environmental variables.

Quantitative Data Summary: Estimated this compound Dosage Ranges

The following tables provide estimated dosage ranges for this compound in common animal models based on its classification as a smooth muscle relaxant and anti-inflammatory agent. These are starting points and should be optimized for each specific experimental protocol.

Table 1: Estimated Dosage for Smooth Muscle Relaxation

Animal Model Oral (PO) Dosage (mg/kg) Intraperitoneal (IP) Dosage (mg/kg) Intravenous (IV) Dosage (mg/kg)
Mouse 10 - 505 - 251 - 10
Rat 10 - 305 - 201 - 5
Rabbit 5 - 202.5 - 150.5 - 5
Dog 1 - 10N/A0.5 - 2

Table 2: Estimated Dosage for Anti-Inflammatory Effects

Animal Model Oral (PO) Dosage (mg/kg) Intraperitoneal (IP) Dosage (mg/kg) Intravenous (IV) Dosage (mg/kg)
Mouse 5 - 202.5 - 101 - 5
Rat 5 - 152.5 - 7.51 - 3

Note: These are estimated ranges. Always consult existing literature and conduct pilot studies to determine the optimal dosage for your specific research needs.

Experimental Protocols

Detailed Methodology: Oral Gavage Administration in Rats

This protocol describes the standard procedure for administering this compound via oral gavage to rats.

Materials:

  • This compound solution/suspension

  • Appropriate vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Gavage needles (flexible or rigid, size appropriate for the rat's weight)

  • Syringes (1-3 mL)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Acclimatize rats to the experimental environment for at least one week prior to the study.

    • Fast the animals for 4-6 hours before dosing to ensure an empty stomach, which can improve drug absorption. Water should be available ad libitum.

    • Weigh each rat immediately before dosing to calculate the precise volume of the this compound formulation to be administered.

  • This compound Formulation Preparation:

    • Prepare the this compound solution or suspension at the desired concentration in the chosen vehicle.

    • Ensure the formulation is homogenous by vortexing or stirring before drawing it into the syringe.

  • Administration:

    • Gently restrain the rat. One common method is to hold the rat by the scruff of the neck to prevent movement and biting.

    • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

    • Once the needle has reached the pre-measured depth, slowly administer the this compound formulation.

    • Carefully withdraw the gavage needle.

  • Post-Administration Monitoring:

    • Return the rat to its cage and monitor for any immediate adverse reactions, such as respiratory distress or regurgitation.

    • Continue to monitor the animals at regular intervals as dictated by the experimental design.

Visualizations

Signaling Pathways

Pipoxolan_Signaling_Pathways cluster_0 Smooth Muscle Relaxation Pathway cluster_1 Anti-inflammatory & Antioxidant Pathways This compound This compound Ca_Channel L-type Ca²⁺ Channel This compound->Ca_Channel Inhibits Relaxation Relaxation This compound->Relaxation NFkB NF-κB This compound->NFkB Inhibits AP1 AP-1 This compound->AP1 Inhibits STATs STATs This compound->STATs Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates Smooth_Muscle Smooth Muscle Cell Ca_Channel->Smooth_Muscle Ca²⁺ Influx Smooth_Muscle->Relaxation LPS Lipopolysaccharide (LPS) TLR4 TLR4 LPS->TLR4 TLR4->NFkB TLR4->AP1 TLR4->STATs Pro_inflammatory Pro-inflammatory Cytokines NFkB->Pro_inflammatory AP1->Pro_inflammatory STATs->Pro_inflammatory Antioxidant Antioxidant Response Nrf2->Antioxidant

Caption: this compound's dual mechanism of action.

Experimental Workflow

Experimental_Workflow start Start: Define Research Question lit_review Literature Review: - Similar compounds - Relevant animal models start->lit_review dose_estimation Initial Dose Estimation: - Allometric scaling - In vitro data lit_review->dose_estimation pilot_study Pilot Dose-Ranging Study: - Small animal groups - Multiple dose levels dose_estimation->pilot_study mtd_determination Determine Maximum Tolerated Dose (MTD) and Effective Dose Range pilot_study->mtd_determination protocol_design Design Main Experiment: - Control and treatment groups - Define endpoints mtd_determination->protocol_design dosing This compound Administration: - Select route - Adhere to protocol protocol_design->dosing monitoring Monitor Animals: - Clinical signs - Behavioral changes dosing->monitoring data_collection Data Collection: - Biological samples - Endpoint measurements monitoring->data_collection analysis Data Analysis and Interpretation data_collection->analysis conclusion Conclusion and Reporting analysis->conclusion

Caption: Workflow for this compound dosage determination.

Technical Support Center: Pipoxolan Interference with Fluorescent Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by Pipoxolan in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

This compound is a smooth muscle relaxant and antispasmodic drug.[1][2] It is also known by the trade name Rowapraxin.[1][2][3] Like many small molecules, this compound has the potential to interfere with fluorescence-based assays. Its chemical structure, containing aromatic rings (5,5-diphenyl-2-(2-(1-piperidinyl)ethyl)-1,3-dioxolan-4-one), presents a possibility of intrinsic fluorescence (autofluorescence) or interaction with the light path of the assay (fluorescence quenching).[1][4][5]

Q2: What are the primary mechanisms by which a small molecule like this compound can interfere with fluorescent assays?

There are two main ways a small molecule can interfere with a fluorescent assay:

  • Autofluorescence: The molecule itself may absorb light at the excitation wavelength and emit light at the emission wavelength of your assay's fluorophore. This leads to an artificially high signal, which can be misinterpreted as a positive result.

  • Fluorescence Quenching: The molecule can absorb the excitation light intended for the fluorophore or the emission light from the fluorophore. This phenomenon, often called the "inner filter effect," results in a decreased fluorescence signal and can lead to false negatives.

Q3: My assay shows a dose-dependent change in signal in the presence of this compound. How do I know if this is a real biological effect or an artifact?

A dose-dependent signal change is not conclusive evidence of a true biological effect. Both autofluorescence and fluorescence quenching are concentration-dependent phenomena. Therefore, it is crucial to perform control experiments to rule out assay interference.

Q4: Are there any known fluorescent properties of this compound?

Currently, there is no publicly available data on the absorption spectrum, emission spectrum, or quantum yield of this compound. This lack of information makes it essential for researchers to empirically determine its potential for interference within their specific assay system.

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and mitigating potential interference from this compound in your fluorescent assays.

Problem 1: Unexpected Increase in Fluorescence Signal

Possible Cause: Autofluorescence of this compound.

Troubleshooting Workflow:

start Unexpected Increase in Fluorescence Signal exp1 Run 'this compound-Only' Control start->exp1 decision1 Is Fluorescence Signal Elevated? exp1->decision1 conclusion1 This compound is Autofluorescent at Your Assay Wavelengths decision1->conclusion1 Yes conclusion2 Interference is Unlikely the Cause of Increased Signal decision1->conclusion2 No mitigation Proceed to Mitigation Strategies conclusion1->mitigation

Caption: Workflow to diagnose autofluorescence.

Experimental Protocol: 'this compound-Only' Control

  • Objective: To measure the intrinsic fluorescence of this compound under your experimental conditions.

  • Methodology:

    • Prepare a serial dilution of this compound in your assay buffer, matching the concentrations used in your main experiment.

    • Dispense the dilutions into the wells of your assay plate.

    • Add all other assay components except for your fluorescent probe or substrate.

    • Include a "buffer-only" control.

    • Read the plate using the same excitation and emission wavelengths as your primary assay.

  • Data Analysis:

    • Subtract the "buffer-only" background from all wells.

    • Plot the fluorescence intensity against the this compound concentration. A dose-dependent increase in fluorescence indicates autofluorescence.

Data Presentation Example:

This compound (µM)Raw Fluorescence (RFU)Background Corrected (RFU)
10051205015
5026502545
2513801275
12.5750645
0 (Buffer)1050
Problem 2: Unexpected Decrease in Fluorescence Signal

Possible Cause: Fluorescence quenching by this compound.

Troubleshooting Workflow:

start Unexpected Decrease in Fluorescence Signal exp1 Run 'Fluorophore + this compound' Control start->exp1 decision1 Is Fluorescence Signal Decreased? exp1->decision1 conclusion1 This compound is Quenching the Fluorophore decision1->conclusion1 Yes conclusion2 Interference is Unlikely the Cause of Decreased Signal decision1->conclusion2 No mitigation Proceed to Mitigation Strategies conclusion1->mitigation

Caption: Workflow to diagnose fluorescence quenching.

Experimental Protocol: 'Fluorophore + this compound' Control

  • Objective: To determine if this compound quenches the fluorescence of your probe.

  • Methodology:

    • Prepare a serial dilution of this compound in your assay buffer.

    • Add your fluorescent probe to each dilution at the final assay concentration.

    • Do not include other biological components of the assay (e.g., enzymes, cells).

    • Include a "fluorophore-only" control (no this compound).

    • Read the plate using the same excitation and emission wavelengths as your primary assay.

  • Data Analysis:

    • Plot the fluorescence intensity against the this compound concentration. A dose-dependent decrease in fluorescence compared to the "fluorophore-only" control indicates quenching.

Data Presentation Example:

This compound (µM)Raw Fluorescence (RFU)% of Control
100450045%
50680068%
25850085%
12.5950095%
0 (Fluorophore Only)10000100%

Mitigation Strategies

If the control experiments confirm interference, consider the following strategies:

Decision Tree for Mitigation:

start Interference Confirmed strategy1 Change Fluorophore (e.g., to a red-shifted dye) start->strategy1 strategy2 Lower this compound Concentration start->strategy2 strategy3 Use an Orthogonal Assay (non-fluorescence based) start->strategy3 strategy4 Data Correction (if interference is minor and predictable) start->strategy4

Caption: Decision tree for mitigating assay interference.

  • Change the Fluorophore: If there is spectral overlap, switching to a fluorophore with different excitation and emission wavelengths can resolve the issue. Red-shifted dyes are often less prone to interference from small molecules.

  • Lower the Concentration of this compound: If the interference is only observed at high concentrations, determine the concentration range where the effect is negligible and conduct your experiments within that range, if experimentally feasible.

  • Use an Orthogonal Assay: The most robust way to validate a hit is to use an orthogonal assay with a different detection method (e.g., luminescence, absorbance, or a label-free technology). This confirms that the observed biological activity is not an artifact of the detection modality.

  • Data Correction: If the interference is consistent and well-characterized, it may be possible to mathematically correct the data from your primary assay. This should be done with caution and is generally the least preferred option.

By systematically applying these troubleshooting guides and control experiments, researchers can confidently determine whether observed effects of this compound in fluorescent assays are genuine biological activities or artifacts of assay interference.

References

Best practices for handling and storing Pipoxolan hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling, storing, and utilizing Pipoxolan hydrochloride in a research setting.

I. Handling and Storage: Best Practices & FAQs

This section provides crucial information on the safe handling and optimal storage of this compound hydrochloride to ensure its stability and minimize risks to laboratory personnel.

Frequently Asked Questions (FAQs):

Q1: What is the recommended personal protective equipment (PPE) when handling this compound hydrochloride powder?

Q2: How should I store this compound hydrochloride powder for short-term and long-term use?

A2: For short-term storage (days to weeks), keep the powder in a tightly sealed container in a dry, dark place at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[2][3]

Q3: What are the known incompatibilities for this compound hydrochloride?

A3: this compound hydrochloride should be kept away from strong oxidizing agents and acids, as these can cause degradation.[4]

Q4: How do I handle a spill of this compound hydrochloride powder?

A4: In case of a spill, wear appropriate PPE, including respiratory protection. Gently sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal. The spill area should then be thoroughly cleaned with soap and water.[1]

Data Presentation: Storage Conditions

Storage DurationTemperatureConditions
Short-term (days to weeks)0-4°CDry, dark, tightly sealed container
Long-term (months to years)-20°CDry, dark, tightly sealed container

II. Troubleshooting Guides for Experiments

This section offers solutions to common problems that may arise during in vitro experiments using this compound hydrochloride.

1. Stock Solution Preparation

  • Problem: Difficulty dissolving this compound hydrochloride in a desired solvent.

    • Troubleshooting:

      • This compound hydrochloride is reported to be soluble in water.[5][6][7] If you encounter issues, gentle warming and vortexing may aid dissolution.

      • For cell culture experiments, dissolving in sterile, cell culture-grade dimethyl sulfoxide (DMSO) at a high concentration is a common practice for many compounds.[8] A final DMSO concentration in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

      • Ethanol is another potential solvent, but its volatility and potential effects on cells at higher concentrations should be considered.[5][6][7][8]

  • Problem: Precipitation of the compound after dilution in aqueous media.

    • Troubleshooting:

      • This may occur if the final concentration exceeds the aqueous solubility of the compound.

      • Ensure the stock solution is fully dissolved before further dilution.

      • Consider preparing fresh dilutions for each experiment.

      • When diluting a DMSO stock into an aqueous buffer or cell culture medium, add the stock solution to the aqueous solution dropwise while vortexing to facilitate mixing and prevent immediate precipitation.

2. Cell-Based Assays

  • Problem: Inconsistent results in cell viability assays (e.g., MTT assay).

    • Troubleshooting:

      • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Create a cell growth curve to determine the optimal seeding density for your specific cell line and experiment duration.

      • Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of cells, compound, and reagents.

      • Edge Effects: "Edge effects" in 96-well plates can lead to variability. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.

      • Incubation Time: Optimize the incubation time with this compound hydrochloride and the MTT reagent for your specific cell line and experimental conditions.[9][10][11]

  • Problem: High background in ELISA for cytokine measurements.

    • Troubleshooting:

      • Washing Steps: Increase the number and vigor of washing steps between antibody and substrate incubations to remove unbound reagents.[12]

      • Blocking: Ensure that the blocking buffer is effective and that the incubation time is sufficient to prevent non-specific antibody binding.

      • Reagent Quality: Use high-quality, validated antibodies and reagents. Check for proper storage and handling of all kit components.[13]

  • Problem: Weak or no signal in Western blot analysis.

    • Troubleshooting:

      • Protein Concentration: Ensure you are loading a sufficient amount of protein in each lane. Perform a protein quantification assay (e.g., BCA or Bradford) on your cell lysates.

      • Antibody Dilution: Optimize the concentration of your primary and secondary antibodies. A titration experiment may be necessary.

      • Transfer Efficiency: Verify that proteins have successfully transferred from the gel to the membrane. You can use a Ponceau S stain to visualize total protein on the membrane after transfer.

      • Lysis Buffer: Use a lysis buffer that is appropriate for the target proteins and contains protease and phosphatase inhibitors to prevent protein degradation.

III. Experimental Protocols

Here are detailed methodologies for key experiments frequently performed with compounds like this compound hydrochloride.

1. Preparation of this compound Hydrochloride Stock Solution

  • Weigh out the desired amount of this compound hydrochloride powder using an analytical balance.

  • In a sterile microcentrifuge tube, add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

2. MTT Assay for Cell Viability in RAW 264.7 Macrophages

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound hydrochloride in cell culture medium from your stock solution.

  • After 24 hours, carefully remove the old medium and add 100 µL of the medium containing different concentrations of this compound hydrochloride to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

  • Incubate the plate for the desired treatment period (e.g., 24 hours).

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[9][11]

  • After the incubation, carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Measure the absorbance at 570 nm using a microplate reader.

3. ELISA for Inflammatory Cytokines (e.g., TNF-α, IL-6)

  • Seed RAW 264.7 cells in a 24-well plate and treat with this compound hydrochloride as described for the MTT assay. Co-treat with an inflammatory stimulus like lipopolysaccharide (LPS) if investigating anti-inflammatory effects.

  • After the treatment period, collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit you are using.[12][13][14][15] A general workflow is as follows:

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate and block with a blocking buffer.

    • Add your samples (the collected supernatant) and the standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash the plate and add the enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).

    • Wash the plate and add the substrate solution.

    • Stop the reaction and read the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations in your samples based on the standard curve.

4. Western Blot for NF-κB and Nrf2 Pathway Proteins

  • Seed RAW 264.7 cells in a 6-well plate and treat with this compound hydrochloride and/or LPS.

  • After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against your proteins of interest (e.g., phospho-p65, p65, Nrf2, HO-1, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

IV. Signaling Pathways and Experimental Workflows

Mechanism of Action: Smooth Muscle Relaxation

This compound hydrochloride primarily functions as a smooth muscle relaxant. This effect is achieved through a dual mechanism:

  • L-type Calcium Channel Inhibition: It binds to L-type calcium channels on smooth muscle cells, inducing a conformational change that reduces their permeability to calcium ions. This inhibition of calcium influx leads to a decrease in the contractile response of the muscle tissue.[16][17][18][19][20]

  • cAMP Pathway Modulation: this compound hydrochloride can also increase intracellular levels of cyclic adenosine monophosphate (cAMP) by inhibiting phosphodiesterase enzymes, which are responsible for cAMP degradation. Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates target proteins that promote muscle relaxation.[16][21][22][23][24][25]

Smooth_Muscle_Relaxation This compound This compound hydrochloride LType_Ca_Channel L-type Calcium Channel This compound->LType_Ca_Channel inhibits PDE Phosphodiesterase (PDE) This compound->PDE inhibits Ca_Influx Ca2+ Influx LType_Ca_Channel->Ca_Influx mediates Contraction Smooth Muscle Contraction Ca_Influx->Contraction induces cAMP cAMP PDE->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Smooth Muscle Relaxation PKA->Relaxation promotes Anti_Inflammatory_Signaling cluster_pro_inflammatory Pro-inflammatory Signaling cluster_anti_inflammatory Anti-inflammatory/Antioxidant Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases Nucleus_NFkB Nuclear NF-κB NFκB->Nucleus_NFkB translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus_NFkB->Pro_inflammatory_Genes activates Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2->Keap1 sequestered by Nucleus_Nrf2 Nuclear Nrf2 Nrf2->Nucleus_Nrf2 translocates ARE Antioxidant Response Element (ARE) Nucleus_Nrf2->ARE binds to Anti_inflammatory_Genes Anti-inflammatory & Antioxidant Genes (e.g., HO-1) ARE->Anti_inflammatory_Genes activates This compound This compound hydrochloride This compound->IKK inhibits This compound->Nrf2 activates Experimental_Workflow start Start cell_culture Seed RAW 264.7 macrophages start->cell_culture treatment Treat with this compound HCl +/- LPS cell_culture->treatment harvest Harvest cells and supernatant treatment->harvest mtt MTT Assay (Cell viability) treatment->mtt elisa ELISA on supernatant (Cytokine levels) harvest->elisa western Western Blot on cell lysate (Protein expression) harvest->western end End elisa->end western->end mtt->end

References

Validation & Comparative

A Comparative Analysis of Pipoxolan and Other Antispasmodic Drugs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparison of the pharmacological properties of Pipoxolan and other classes of antispasmodic drugs. Designed for researchers, scientists, and drug development professionals, this document provides an objective overview of their mechanisms of action, supported by available data and illustrated with clear signaling pathway diagrams.

Introduction

Smooth muscle spasms are a debilitating symptom of numerous gastrointestinal, urogenital, and respiratory conditions. Antispasmodic drugs aim to alleviate these spasms by targeting the underlying mechanisms of smooth muscle contraction. This guide focuses on this compound and compares its efficacy profile with three major classes of antispasmodic agents: anticholinergics, direct-acting smooth muscle relaxants (including calcium channel blockers), and phosphodiesterase (PDE) inhibitors. While direct head-to-head clinical trial data is limited, this comparison synthesizes available preclinical and mechanistic information to provide a valuable resource for research and development.

Data Presentation: A Mechanistic Overview

Due to the limited availability of direct comparative preclinical data for this compound, this table focuses on the distinct mechanisms of action of the different antispasmodic classes.

Drug ClassExample Drug(s)Primary Mechanism of ActionIntracellular SignalingReported Efficacy Data
This compound This compoundDual-action: L-type calcium channel blockade and potential phosphodiesterase inhibition.[1]Decreases intracellular Ca²⁺ influx and potentially increases cAMP levels.[1]Primarily clinical observations of smooth muscle relaxation in the GI tract, urogenital system, and bronchial passages.[2][3][4] Specific preclinical potency data (e.g., IC50) is not readily available in the public domain.
Anticholinergics Hyoscyamine, DicyclomineCompetitive antagonists of acetylcholine at muscarinic (M3) receptors on smooth muscle cells.Blocks the Gq-protein coupled pathway, preventing the formation of inositol trisphosphate (IP₃) and subsequent release of Ca²⁺ from the sarcoplasmic reticulum.Efficacy demonstrated in clinical trials for irritable bowel syndrome (IBS) versus placebo, though studies are often older and have methodological limitations.[5]
Calcium Channel Blockers Verapamil, DiltiazemBlockade of L-type voltage-gated calcium channels on the smooth muscle cell membrane.Directly reduces the influx of extracellular Ca²⁺, which is a primary trigger for muscle contraction.Well-established efficacy in cardiovascular indications; their utility as primary antispasmodics for gut disorders is less defined in large-scale trials.
Phosphodiesterase (PDE) Inhibitors DrotaverineSelective inhibition of phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).Increases intracellular cAMP levels, which activates Protein Kinase A (PKA). PKA then phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), leading to muscle relaxation.Clinical studies have shown efficacy in treating smooth muscle spasms in various conditions.[6]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of antispasmodic drugs.

Isolated Organ Bath Studies
  • Objective: To assess the direct effect of a compound on smooth muscle contractility ex vivo.

  • Methodology:

    • A segment of smooth muscle tissue (e.g., guinea pig ileum, rat uterus, or vascular rings) is dissected and mounted in an organ bath.

    • The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).

    • The tissue is connected to an isometric force transducer to record changes in muscle tension.

    • A contractile agonist (spasmogen) such as acetylcholine, histamine, or potassium chloride is added to the bath to induce a stable contraction.

    • Increasing concentrations of the test antispasmodic drug are added cumulatively to the bath.

    • The relaxation of the smooth muscle is recorded, and the concentration of the drug that produces 50% of the maximal relaxation (IC50) is calculated to determine its potency.

Calcium Channel Blocking Activity Assay
  • Objective: To determine the inhibitory effect of a compound on calcium influx.

  • Methodology:

    • Smooth muscle preparations are obtained and prepared as described in the isolated organ bath protocol.

    • The tissue is placed in a calcium-free physiological solution containing a high concentration of potassium to depolarize the cell membranes.

    • Calcium chloride is then added to the bath to induce contractions that are dependent on the influx of extracellular calcium through voltage-gated calcium channels.

    • The protocol is repeated in the presence of increasing concentrations of the test compound.

    • The inhibitory effect on the calcium-induced contractions is measured, and the IC50 value is determined.

Phosphodiesterase (PDE) Inhibition Assay
  • Objective: To quantify the inhibitory activity of a compound against a specific phosphodiesterase isoenzyme (e.g., PDE4).

  • Methodology:

    • A recombinant human PDE enzyme is used in an in vitro assay system.

    • The assay buffer contains the PDE enzyme, the test compound at various concentrations, and a fluorescently labeled substrate (e.g., cAMP).

    • The reaction is initiated, and the enzyme is allowed to hydrolyze the substrate.

    • A binding agent that selectively binds to the hydrolyzed substrate is added, resulting in a change in fluorescence polarization.

    • The degree of inhibition is determined by measuring the change in fluorescence, and the IC50 value is calculated.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways involved in smooth muscle contraction and relaxation, as well as a typical experimental workflow for evaluating antispasmodic compounds.

cluster_this compound This compound's Dual Mechanism This compound This compound ca_channel L-type Ca²⁺ Channel This compound->ca_channel Blocks pde Phosphodiesterase This compound->pde Inhibits ca_influx ↓ Ca²⁺ Influx ca_channel->ca_influx camp ↑ cAMP pde->camp relaxation_this compound Smooth Muscle Relaxation ca_influx->relaxation_this compound camp->relaxation_this compound

This compound's dual-action mechanism.

cluster_anticholinergic Anticholinergic Pathway acetylcholine Acetylcholine m3_receptor Muscarinic M3 Receptor acetylcholine->m3_receptor gq_protein Gq Protein m3_receptor->gq_protein anticholinergic Anticholinergic Drug anticholinergic->m3_receptor Blocks plc PLC gq_protein->plc pip2 PIP₂ plc->pip2 ip3 IP₃ pip2->ip3 dag DAG pip2->dag sr Sarcoplasmic Reticulum ip3->sr ca_release ↑ Ca²⁺ Release sr->ca_release contraction_anticholinergic Smooth Muscle Contraction ca_release->contraction_anticholinergic

Mechanism of anticholinergic antispasmodics.

cluster_ca_blocker Calcium Channel Blocker Pathway depolarization Depolarization ca_channel_blocker L-type Ca²⁺ Channel depolarization->ca_channel_blocker ca_channel_blocker_drug Ca²⁺ Channel Blocker ca_channel_blocker_drug->ca_channel_blocker Blocks ca_influx_blocker ↓ Ca²⁺ Influx ca_channel_blocker->ca_influx_blocker calmodulin Calmodulin relaxation_ca_blocker Smooth Muscle Relaxation ca_influx_blocker->relaxation_ca_blocker mlck_activation MLCK Activation calmodulin->mlck_activation Activates contraction_ca_blocker Smooth Muscle Contraction mlck_activation->contraction_ca_blocker

Mechanism of calcium channel blockers.

cluster_pde_inhibitor PDE Inhibitor Pathway atp ATP ac Adenylyl Cyclase atp->ac camp_pde cAMP ac->camp_pde pde4 PDE4 camp_pde->pde4 pka Protein Kinase A camp_pde->pka amp AMP pde4->amp pde_inhibitor PDE4 Inhibitor pde_inhibitor->pde4 Inhibits mlck_pde MLCK pka->mlck_pde mlck_p MLCK-P (Inactive) mlck_pde->mlck_p Phosphorylates relaxation_pde Smooth Muscle Relaxation mlck_p->relaxation_pde

Mechanism of PDE4 inhibitors.

cluster_workflow Experimental Workflow for Antispasmodic Evaluation tissue Isolate Smooth Muscle Tissue organ_bath Mount in Organ Bath tissue->organ_bath spasmogen Induce Contraction (Spasmogen) organ_bath->spasmogen drug_addition Add Test Compound (Cumulative Doses) spasmogen->drug_addition record Record Relaxation drug_addition->record analysis Data Analysis (IC50 Calculation) record->analysis

A typical experimental workflow.

Conclusion

This compound presents a potentially advantageous profile with its dual mechanism of action, targeting both calcium influx and cAMP levels to promote smooth muscle relaxation.[1] This contrasts with the more singular mechanisms of traditional anticholinergics, calcium channel blockers, and PDE inhibitors. While the lack of publicly available, direct comparative preclinical data for this compound makes a quantitative efficacy comparison challenging, its described mechanisms suggest a broad-spectrum antispasmodic potential.

For drug development professionals, the exploration of dual-action compounds like this compound may offer a promising avenue for developing novel therapeutics with enhanced efficacy and potentially a wider therapeutic window. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and safety profile of this compound against other established antispasmodic agents.

References

Validating Pipoxolan's Anticancer Potential: A Review of Preclinical Evidence in Oral Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and safety profiles is a continuous endeavor. Pipoxolan, a drug traditionally used as a smooth muscle relaxant, has emerged as a candidate with potential anticancer properties, particularly in the context of oral squamous cell carcinoma (OSCC). In vitro studies have begun to elucidate its mechanism of action, pointing towards the induction of cancer cell death through the generation of reactive oxygen species (ROS) and the inhibition of the critical PI3K/AKT signaling pathway. However, a comprehensive evaluation of its therapeutic efficacy in preclinical xenograft models remains a critical yet underexplored area.

This guide aims to synthesize the current understanding of this compound's anticancer effects and provide a framework for its validation in xenograft models. Due to a notable lack of publicly available in vivo data, this document will focus on the established in vitro findings as a basis for proposing essential future xenograft studies.

In Vitro Anticancer Activity of this compound

Initial research has demonstrated that this compound exhibits cytotoxic effects against human oral squamous cell carcinoma cell lines.[1][2] The primary mechanism of action appears to be the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.

Key Mechanistic Insights:
  • Induction of Reactive Oxygen Species (ROS): this compound treatment has been shown to increase the intracellular levels of ROS in OSCC cells.[1] This elevation in oxidative stress is a key trigger for the apoptotic cascade.

  • Inhibition of the PI3K/AKT Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway is a central regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers, including OSCC. Studies have indicated that this compound can suppress the phosphorylation of AKT, thereby inhibiting this pro-survival pathway and promoting apoptosis.[1][2]

The Crucial Need for In Vivo Xenograft Studies

While in vitro data provide a strong rationale for further investigation, the translation of these findings into a clinical setting necessitates robust validation in animal models. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, offering insights into a drug's efficacy, toxicity, and pharmacokinetics in a living system.

Currently, there is a significant gap in the scientific literature regarding the in vivo efficacy of this compound in xenograft models of oral cancer or any other cancer type. To bridge this gap and validate the promising in vitro results, a series of well-designed xenograft studies are imperative.

Proposed Xenograft Study Design and Key Endpoints

The following outlines a proposed experimental workflow for evaluating the anticancer effects of this compound in an OSCC xenograft model.

This compound Xenograft Experimental Workflow Experimental Workflow for this compound in OSCC Xenograft Model cluster_Preparation Preparation cluster_Tumor_Induction Tumor Induction cluster_Treatment Treatment cluster_Endpoint_Analysis Endpoint Analysis cell_culture OSCC Cell Culture (e.g., HSC-3, SCC-25) inoculation Subcutaneous Injection of OSCC Cells cell_culture->inoculation animal_model Immunodeficient Mice (e.g., Nude, SCID) animal_model->inoculation tumor_growth Tumor Growth Monitoring (Calipers) inoculation->tumor_growth randomization Randomization of Mice (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment_groups Treatment Groups: 1. Vehicle Control 2. This compound (Multiple Doses) 3. Positive Control (e.g., Cisplatin) randomization->treatment_groups tumor_volume Tumor Volume Measurement (Bi-weekly) treatment_groups->tumor_volume body_weight Body Weight Monitoring (Toxicity Assessment) treatment_groups->body_weight tumor_excision Tumor Excision at Endpoint tumor_volume->tumor_excision body_weight->tumor_excision histology Histological Analysis (H&E, IHC for Ki-67, Caspase-3) tumor_excision->histology western_blot Western Blot Analysis (p-AKT, etc.) tumor_excision->western_blot

Caption: Proposed experimental workflow for evaluating this compound in an OSCC xenograft model.

Detailed Methodologies:

A comprehensive xenograft study would involve the following key steps:

  • Cell Line and Animal Model Selection: Human OSCC cell lines with known genetic backgrounds (e.g., HSC-3, SCC-25) would be cultured. Immunodeficient mice (e.g., athymic nude or SCID mice) would be used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of OSCC cells would be injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth would be monitored regularly using calipers to measure tumor dimensions. Tumor volume would be calculated using the standard formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice would be randomized into different treatment groups:

    • Vehicle control (the solution used to dissolve this compound)

    • This compound at various dose levels (to determine a dose-response relationship)

    • A positive control group treated with a standard-of-care chemotherapeutic agent for OSCC, such as cisplatin.

  • Efficacy and Toxicity Assessment:

    • Tumor Growth Inhibition: Tumor volumes would be measured at regular intervals throughout the study. The primary efficacy endpoint would be the percentage of tumor growth inhibition in the this compound-treated groups compared to the vehicle control group.

    • Body Weight: Mouse body weight would be monitored as an indicator of systemic toxicity.

  • Endpoint Analysis: At the end of the study, tumors would be excised for further analysis:

    • Histology and Immunohistochemistry (IHC): Tumor tissues would be examined for changes in morphology (H&E staining) and for the expression of markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

    • Western Blot Analysis: Protein extracts from the tumors would be analyzed to confirm the in vivo inhibition of the PI3K/AKT pathway (e.g., by measuring the levels of phosphorylated AKT).

Comparative Analysis: this compound vs. Standard of Care

A critical component of validating a new anticancer agent is to compare its efficacy against existing treatments. In the context of OSCC, cisplatin is a commonly used chemotherapeutic agent. A direct comparison in a xenograft model would provide valuable information on the relative potency of this compound.

Table 1: Proposed Comparison of this compound and Cisplatin in an OSCC Xenograft Model

ParameterThis compoundCisplatin (Positive Control)Vehicle Control
Tumor Growth Inhibition (%) To be determinedTo be determined0% (Baseline)
Change in Body Weight (%) To be determinedTo be determinedTo be determined
Tumor Proliferation (Ki-67) To be determinedTo be determinedTo be determined
Tumor Apoptosis (Caspase-3) To be determinedTo be determinedTo be determined
p-AKT Expression To be determinedTo be determinedTo be determined

Signaling Pathway of this compound-Induced Apoptosis

The in vitro data suggests a clear signaling cascade initiated by this compound. The following diagram illustrates this proposed pathway.

This compound Signaling Pathway Proposed Signaling Pathway of this compound in OSCC This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS induces PI3K PI3K This compound->PI3K inhibits Apoptosis Apoptosis ROS->Apoptosis triggers AKT AKT PI3K->AKT activates pAKT p-AKT (Active) AKT->pAKT phosphorylation pAKT->Apoptosis inhibits

Caption: Proposed signaling pathway for this compound-induced apoptosis in oral cancer cells.

Future Directions and Conclusion

The available in vitro evidence strongly suggests that this compound warrants further investigation as a potential therapeutic agent for oral squamous cell carcinoma. The induction of ROS and the inhibition of the PI3K/AKT pathway represent a promising dual mechanism of action. However, the critical next step is to validate these findings in well-designed xenograft models.

The generation of in vivo efficacy and safety data will be paramount in determining the true therapeutic potential of this compound. Comparative studies against standard-of-care agents like cisplatin will provide a benchmark for its relative effectiveness. Should these preclinical studies yield positive results, they would provide a solid foundation for advancing this compound into clinical trials for the treatment of OSCC, offering a potential new therapeutic option for patients with this challenging disease.

References

Cross-validation of Pipoxolan's anti-inflammatory effects in different cell types

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the in-vitro anti-inflammatory effects of Pipoxolan, benchmarked against established anti-inflammatory agents, Dexamethasone and Diclofenac. This guide provides a detailed examination of the available experimental data, methodologies, and underlying signaling pathways.

Introduction

This compound, a known smooth muscle relaxant, has recently emerged as a compound of interest for its potential anti-inflammatory properties. This comparison guide delves into the existing scientific literature to provide a cross-validated assessment of this compound's anti-inflammatory efficacy. The primary focus of this analysis is on its effects in RAW 264.7 murine macrophage cells, a widely used in-vitro model for studying inflammation. To provide a clear benchmark, this compound's performance is compared with two well-established anti-inflammatory drugs: the corticosteroid Dexamethasone and the nonsteroidal anti-inflammatory drug (NSAID) Diclofenac. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the current evidence base for this compound's anti-inflammatory potential and to identify areas for future investigation.

Comparative Efficacy of Anti-Inflammatory Agents in RAW 264.7 Macrophages

The anti-inflammatory effects of this compound, Dexamethasone, and Diclofenac were evaluated by their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The following table summarizes the quantitative data on the inhibition of Nitric Oxide (NO), Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).

CompoundTarget MediatorConcentration% InhibitionIC50Reference
This compound NO32 µM68.24%-[1]
PGE232 µM90.73%-[1]
TNF-α32 µM90%-[1]
IL-632 µM4.73%-[1]
Dexamethasone NO--3.5 ng/mL[2]
TNF-α-Significant Inhibition-[3][4]
IL-1β-Significant Inhibition-[3]
IL-6-Significant Inhibition-
Diclofenac NO--47.12 µg/mL[3]

Note: Direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions across different studies. The data presented for this compound is at a fixed concentration, and IC50 values were not reported in the primary study.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide for the assessment of anti-inflammatory effects in RAW 264.7 cells.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For inflammatory stimulation, cells are treated with lipopolysaccharide (LPS).

Assessment of Anti-Inflammatory Activity

A standardized workflow is employed to evaluate the anti-inflammatory potential of test compounds.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation cluster_3 Analysis seed_cells Seed RAW 264.7 cells in plates incubate_overnight Incubate overnight for adherence seed_cells->incubate_overnight pretreat Pre-treat with this compound or alternative drug incubate_overnight->pretreat stimulate Stimulate with Lipopolysaccharide (LPS) pretreat->stimulate incubate_24h Incubate for 24 hours stimulate->incubate_24h collect_supernatant Collect cell culture supernatant incubate_24h->collect_supernatant cell_lysate Prepare cell lysates incubate_24h->cell_lysate elisa Measure cytokine levels (ELISA) collect_supernatant->elisa griess_assay Measure Nitric Oxide (Griess Assay) collect_supernatant->griess_assay western_blot Analyze protein expression (Western Blot) cell_lysate->western_blot G cluster_0 This compound's Dual Action cluster_1 Inhibition of Pro-Inflammatory Pathways cluster_2 Activation of Antioxidant Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB This compound inhibits AP1 AP-1 TLR4->AP1 This compound inhibits STATs STATs TLR4->STATs This compound inhibits Inflammation ↓ Inflammatory Mediators (NO, PGE2, TNF-α) NFkB->Inflammation AP1->Inflammation STATs->Inflammation Nrf2_inactive Nrf2 (inactive) Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active This compound promotes ARE Antioxidant Response Element Nrf2_active->ARE Antioxidant_enzymes ↑ Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_enzymes

References

A Head-to-Head Examination of Pipoxolan and Other Leading Smooth Muscle Relaxants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of smooth muscle relaxants, a clear understanding of the comparative efficacy and mechanisms of action is crucial for advancing therapeutic strategies. This guide provides an objective comparison of pipoxolan with other prominent smooth muscle relaxants, namely mebeverine, otilonium bromide, and pinaverium bromide. The information is supported by available experimental data to aid in research and drug development endeavors.

Mechanism of Action: A Comparative Overview

The primary mechanism for many smooth muscle relaxants involves the modulation of calcium ion influx into smooth muscle cells, a critical step in the contractile process.

This compound Hydrochloride exhibits a dual mechanism of action. Primarily, it functions as a smooth muscle relaxant by inhibiting L-type calcium channels in muscle cells. This blockage of calcium influx reduces the contractile response of smooth muscle tissues. Additionally, this compound has been shown to increase intracellular levels of cyclic adenosine monophosphate (cAMP), which further promotes muscle relaxation.

Mebeverine is a musculotropic antispasmodic that acts directly on the smooth muscle of the gastrointestinal tract. Its mechanism is thought to involve the blockade of sodium channels, which in turn reduces calcium influx through voltage-gated channels. Some evidence also suggests a weak anti-muscarinic effect.

Otilonium Bromide exerts its spasmolytic effect through multiple mechanisms. It blocks L-type calcium channels and also exhibits antagonist activity at muscarinic M3 receptors and tachykinin NK2 receptors in the smooth muscle of the colon.

Pinaverium Bromide is a locally acting spasmolytic that selectively blocks L-type calcium channels in the smooth muscle cells of the intestinal tract. This action inhibits the influx of calcium, leading to muscle relaxation.

Signaling Pathway of this compound

Pipoxolan_Mechanism This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Inhibits cAMP ↑ cAMP This compound->cAMP Enhances Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Contraction Smooth Muscle Contraction Ca_Influx->Contraction Relaxation Smooth Muscle Relaxation cAMP->Relaxation Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development In_Vitro In Vitro Studies (Isolated Organ Bath) In_Vivo In Vivo Animal Models (Gastrointestinal Motility) In_Vitro->In_Vivo Confirmation of Activity Tox Toxicology Studies In_Vivo->Tox Safety Assessment Phase_I Phase I Trials (Safety & Pharmacokinetics) Tox->Phase_I Proceed to Human Trials Phase_II Phase II Trials (Efficacy & Dose-Ranging) Phase_I->Phase_II Demonstrated Safety Phase_III Phase III Trials (Pivotal Efficacy & Safety) Phase_II->Phase_III Proof of Concept NDA New Drug Application (Regulatory Review) Phase_III->NDA Positive Outcomes

Pipoxolan's Anticancer Profile: A Review of Preclinical Evidence and Future Synergistic Potential

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental data on the synergistic effects of Pipoxolan with other anticancer compounds is not yet available in published literature, preclinical studies have established its standalone antitumor properties. This guide provides a comprehensive overview of the existing research on this compound's anticancer activity, its mechanism of action, and the broader context of vasodilator repurposing in oncology, which suggests a potential for future synergistic applications.

This compound, a drug traditionally prescribed as a smooth muscle relaxant and peripheral vasodilator, has recently been investigated for its potential as a cancer therapeutic.[1][2] Research has demonstrated its cytotoxic effects against specific cancer cell lines, positioning it as a candidate for drug repurposing in oncology.[3] This guide will objectively present the current preclinical data on this compound and explore the theoretical basis for its potential use in combination therapies.

I. Standalone Anticancer Activity of this compound

Recent in vitro studies have shown that this compound exhibits cytotoxic activity against human oral squamous cell carcinoma (OSCC) and leukemia cells.[4][5] The primary mechanism of action is the induction of apoptosis, or programmed cell death, through two key pathways: the generation of reactive oxygen species (ROS) and the inhibition of the PI3K/AKT signaling pathway.[1][4]

The cytotoxic effects of this compound have been quantified in several cancer cell lines. The following table summarizes the key findings from a study on OSCC cell lines (TW206 and HSC-3).

Cell LineTreatment Concentration (µg/ml)ObservationReference
TW206 & HSC-320 and 50Time-dependent increase in cytosolic cytochrome c[4]
HSC-3Not specifiedIncreased Bax/Bcl-2 ratio[1]
HSC-3Not specifiedSuppression of PI3K and phosphorylated Akt expression[1][6]

The following are detailed methodologies for the key experiments used to evaluate this compound's anticancer effects.

1. Cell Cytotoxicity Assessment (MTT Assay)

  • Objective: To determine the effect of this compound on the viability of cancer cells.

  • Procedure:

    • Oral squamous cell carcinoma (OSCC) cells (TW206 and HSC-3) were seeded in 96-well plates.

    • After 24 hours of incubation, the cells were treated with varying concentrations of this compound.

    • Following treatment, the medium was replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours.

    • The formazan crystals formed by viable cells were dissolved in DMSO.

    • The absorbance was measured at 570 nm using a microplate reader to determine the percentage of viable cells relative to an untreated control group.[1]

2. Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the number of apoptotic and necrotic cells after this compound treatment.

  • Procedure:

    • OSCC cells were treated with this compound for a specified duration.

    • The cells were harvested, washed with phosphate-buffered saline (PBS), and resuspended in a binding buffer.

    • Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.

    • The samples were incubated in the dark at room temperature for 15 minutes.

    • The stained cells were analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic.[1]

3. Western Blot Analysis

  • Objective: To detect the expression levels of proteins involved in apoptosis and cell signaling pathways.

  • Procedure:

    • Cells were treated with this compound and then lysed to extract total protein.

    • Protein concentration was determined using a BCA protein assay kit.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane was blocked and then incubated with primary antibodies against specific proteins (e.g., caspase-3, -9, PARP, PI3K, Akt, p-Akt, Bax, Bcl-2, cytochrome c).

    • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[4][6]

II. Mechanism of Action: Signaling Pathways

This compound's anticancer activity is primarily attributed to its ability to induce apoptosis by modulating specific signaling pathways.

1. Intrinsic Apoptosis Pathway this compound treatment leads to an increase in intracellular ROS.[1] This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[4] Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis.[4] This is further supported by an observed increase in the Bax/Bcl-2 ratio, which favors apoptosis.[1]

2. Inhibition of PI3K/AKT Signaling Pathway The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often overactive in many cancers.[4][7] Studies have shown that this compound markedly suppresses the expression of PI3K and the phosphorylation of AKT in OSCC cells.[1][4] By inhibiting this pathway, this compound removes a key survival signal, thereby sensitizing cancer cells to apoptosis.

Pipoxolan_Mechanism cluster_cell Cancer Cell cluster_ros Mitochondrial Stress cluster_pi3k Survival Signaling cluster_apoptosis Apoptosis Cascade This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PI3K PI3K This compound->PI3K Inhibits BaxBcl2 ↑ Bax/Bcl-2 Ratio This compound->BaxBcl2 Mito Mitochondrion ROS->Mito CytC Cytochrome c (release) Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Survival Cell Survival & Proliferation pAKT->Survival pAKT->Casp9 Inhibits BaxBcl2->Mito Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

References

Independent Validation of Pipoxolan's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the proposed mechanism of action of Pipoxolan against established therapeutic agents. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent validation and further investigation of this compound's pharmacological profile. While this compound is understood to exert its effects primarily through the inhibition of L-type calcium channels and phosphodiesterase, a notable gap exists in the public domain regarding specific quantitative data on its binding affinities and inhibitory concentrations. This guide, therefore, presents the available qualitative information for this compound alongside quantitative data for comparator drugs to offer a framework for experimental validation.

Comparative Analysis of Mechanism of Action

This compound's primary therapeutic application is as a smooth muscle relaxant, with additional reports of neuroprotective and anti-inflammatory properties. To provide a comprehensive comparison, this guide includes data on established drugs that share these therapeutic indications: Diazepam and Buspirone as anxiolytics, and Dicyclomine and Otilonium Bromide as smooth muscle relaxants.

Table 1: Comparison of Receptor Binding Affinities (Ki in nM)
TargetThis compoundDiazepamBuspironeDicyclomineOtilonium Bromide
GABA-A Receptor Data not availableHigh affinity (subtype dependent)No significant affinityData not availableData not available
Serotonin Receptors
5-HT1AData not availableData not available4 - 78 (Partial Agonist)Data not availableData not available
5-HT2AData not availableData not availableWeak affinity (Antagonist)Data not availableData not available
Dopamine Receptors
D2Data not availableData not available484 (Weak Antagonist)Data not availableData not available
D3Data not availableData not available98 (Antagonist)Data not availableData not available
D4Data not availableData not available29.2 (Antagonist)Data not availableData not available
Muscarinic Receptors
M1Data not availableData not availableData not available5.1 (Antagonist)Binds to muscarinic receptors
M2Data not availableData not availableData not available54.6 (Antagonist)Binds to muscarinic receptors
M3Data not availableData not availableData not availableData not availableBinds to muscarinic receptors
Calcium Channels
L-typeProposed TargetData not availableData not availableData not availableInhibits L-type and T-type
Tachykinin Receptors
NK2Data not availableData not availableData not availableData not availableBinds to NK2 receptors

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Comparison of Enzyme Inhibition (IC50 in µM)
EnzymeThis compound
Phosphodiesterase (PDE) Proposed Target

Note: IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. Lower values indicate greater potency.

Signaling Pathways and Experimental Workflows

To visually represent the proposed mechanisms and the experimental approaches for their validation, the following diagrams are provided in the DOT language for Graphviz.

Proposed Signaling Pathway of this compound

Pipoxolan_Mechanism cluster_smooth_muscle Smooth Muscle Cell cluster_neuronal Neuronal Cell (Proposed) This compound This compound L_type L-type Ca2+ Channel This compound->L_type Inhibits PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Dopamine_R Dopamine Receptors This compound->Dopamine_R Modulates? Serotonin_R Serotonin Receptors This compound->Serotonin_R Modulates? Ca_influx Ca2+ Influx Contraction Muscle Contraction Ca_influx->Contraction Leads to cAMP_degradation cAMP Degradation cAMP cAMP levels cAMP_degradation->cAMP Reduces PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Muscle Relaxation PKA->Relaxation Promotes Neurotransmission Altered Neurotransmission Dopamine_R->Neurotransmission Serotonin_R->Neurotransmission Anxiolytic Anxiolytic Effect Neurotransmission->Anxiolytic

Caption: Proposed dual mechanism of this compound in smooth muscle cells and potential neuronal effects.

Experimental Workflow: Receptor Binding Assay

Receptor_Binding_Workflow start Start prep Prepare cell membranes expressing the target receptor start->prep radioligand Incubate membranes with a radiolabeled ligand and varying concentrations of this compound prep->radioligand separate Separate bound from free radioligand (e.g., filtration) radioligand->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine IC50 and Ki values measure->analyze end End analyze->end

Caption: General workflow for a competitive radioligand binding assay.

Experimental Workflow: Phosphodiesterase (PDE) Inhibition Assay

PDE_Inhibition_Workflow start Start reagents Prepare reaction mixture: PDE enzyme, cAMP/cGMP substrate, and varying concentrations of this compound start->reagents incubate Incubate at 37°C for a defined period reagents->incubate stop Stop the reaction incubate->stop measure Measure the amount of product (AMP/GMP) formed stop->measure analyze Calculate the percentage of inhibition and determine the IC50 value measure->analyze end End analyze->end

Caption: Workflow for an in vitro phosphodiesterase inhibition assay.

Experimental Protocols

The following are generalized protocols for key experiments that would be necessary to independently validate the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., L-type calcium channels, dopamine receptors, serotonin receptors).

    • A radiolabeled ligand known to bind to the receptor (e.g., [³H]-nitrendipine for L-type calcium channels).

    • This compound hydrochloride of high purity.

    • Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

    • Glass fiber filters.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a multi-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and the different concentrations of this compound. Include control wells with no this compound (total binding) and wells with a high concentration of a known non-radiolabeled ligand to determine non-specific binding.

    • Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a PDE enzyme.

  • Materials:

    • Purified PDE enzyme (e.g., PDE4, PDE5).

    • Cyclic nucleotide substrate (cAMP or cGMP).

    • This compound hydrochloride.

    • Assay buffer.

    • A detection system to measure the product of the reaction (AMP or GMP), which can be based on fluorescence, luminescence, or colorimetry.

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a multi-well plate, add the PDE enzyme, the cyclic nucleotide substrate, and the different concentrations of this compound. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

    • Incubate the plate at 37°C for a specific time.

    • Stop the enzymatic reaction.

    • Add the detection reagents to quantify the amount of AMP or GMP produced.

    • Measure the signal (e.g., fluorescence intensity) using a plate reader.

    • Calculate the percentage of PDE inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Isolated Smooth Muscle Contraction Assay

This assay assesses the effect of a compound on the contraction of smooth muscle tissue.

  • Materials:

    • A segment of smooth muscle tissue (e.g., guinea pig ileum, rat aorta).

    • An organ bath system with a force transducer.

    • Physiological salt solution (e.g., Krebs-Henseleit solution) aerated with carbogen (95% O2, 5% CO2).

    • A contractile agent (e.g., potassium chloride, acetylcholine, histamine).

    • This compound hydrochloride.

  • Procedure:

    • Dissect and mount a segment of smooth muscle tissue in the organ bath filled with physiological salt solution maintained at 37°C and aerated with carbogen.

    • Allow the tissue to equilibrate under a resting tension.

    • Induce a sustained contraction of the muscle tissue by adding a contractile agent to the bath.

    • Once a stable contraction is achieved, add increasing cumulative concentrations of this compound to the bath.

    • Record the changes in muscle tension using the force transducer.

    • Calculate the percentage of relaxation induced by each concentration of this compound relative to the maximal contraction induced by the contractile agent.

    • Plot the percentage of relaxation against the logarithm of the this compound concentration to determine the EC50 value (the concentration of this compound that produces 50% of its maximal relaxant effect).

Conclusion and Recommendations

The available evidence suggests that this compound acts as a smooth muscle relaxant through a dual mechanism involving the inhibition of L-type calcium channels and phosphodiesterase.[1] There are also indications of its potential modulation of neuronal pathways, which may contribute to anxiolytic effects, and anti-inflammatory actions.[2][3] However, a critical lack of publicly available quantitative data, such as receptor binding affinities (Ki) and enzyme inhibitory concentrations (IC50), prevents a direct and robust comparison with other therapeutic agents.

For a comprehensive validation of this compound's mechanism of action, it is imperative for researchers to conduct in-house experiments following the protocols outlined in this guide. Specifically, determining the Ki values of this compound at various L-type calcium channel subtypes, as well as at dopamine and serotonin receptors, would provide invaluable insight into its potency and selectivity. Similarly, quantifying the IC50 values against different phosphodiesterase isoforms would elucidate its profile as a PDE inhibitor. The results of these experiments will be crucial in establishing a definitive pharmacological profile for this compound and will facilitate its comparison with existing drugs, ultimately guiding future drug development and clinical applications.

References

Assessing the Specificity of Pipoxolan's Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular targets of Pipoxolan, a smooth muscle relaxant, and assesses its specificity against other drugs with similar therapeutic applications. By examining available experimental data, this document aims to offer an objective overview to aid in research and drug development.

Introduction to this compound

This compound is clinically used as an antispasmod "ic and vasodilator. Its mechanism of action is primarily attributed to its ability to relax smooth muscle, which is achieved through the inhibition of calcium influx and an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Recent studies have also shed light on its influence over various signaling pathways, including those involved in inflammation and cancer, such as NF-κB, AP-1, STATs, Nrf2, PI3K/AKT, and Ras/MEK/ERK. The primary molecular targets of this compound are believed to be L-type calcium channels and phosphodiesterases (PDEs).

Comparative Analysis of Target Specificity

To assess the specificity of this compound, this guide compares its known or putative targets with those of other smooth muscle relaxants: Papaverine, Drotaverine, and Alverine.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the available half-maximal inhibitory concentration (IC50) and equilibrium dissociation constant (Ki) values for this compound and its alternatives against various molecular targets. Lower values indicate higher potency.

DrugPrimary TargetIC50 / KiOff-TargetIC50 / KiReference
This compound L-type Calcium ChannelData Not Available---
Phosphodiesterase (PDE)Data Not Available---
Papaverine PDE10A17 nM (IC50)Mitochondrial Complex I-[1]
HERG Channel0.58 µM (IC50)--[2]
Drotaverine PDE4-L-type Calcium Channel2.6 µM (IC50)[3][4]
(inhibition of diltiazem binding)5.6 µM (IC50)[4]
(inhibition of nifedipine binding)-
Alverine 5-HT1A Receptor101 nM (IC50)L-type Calcium Channel-[5][6]
(Antagonist)(inhibition of inactivation)-[5]

Note: The lack of publicly available, quantitative binding affinity data for this compound presents a significant challenge in directly comparing its potency and selectivity against alternative drugs.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided.

Signaling Pathway of Smooth Muscle Relaxation

This diagram illustrates the general mechanism of smooth muscle relaxation targeted by this compound and its alternatives, involving the modulation of intracellular calcium and cAMP levels.

cluster_membrane Cell Membrane cluster_cytosol Cytosol L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Ca2+ L-type Ca2+ Channel->Ca2+ GPCR GPCR AC AC GPCR->AC CaM CaM Ca2+->CaM MLCK MLCK CaM->MLCK Myosin-LC-P Myosin-LC-P MLCK->Myosin-LC-P Phosphorylation Myosin-LC Myosin-LC Myosin-LC->Myosin-LC-P Contraction Contraction Myosin-LC-P->Contraction cAMP cAMP AC->cAMP PKA PKA cAMP->PKA AMP AMP cAMP->AMP Hydrolysis Relaxation Relaxation PKA->Relaxation PDE PDE PDE->AMP This compound (putative) This compound (putative) This compound (putative)->L-type Ca2+ Channel Inhibition This compound (putative)->PDE Inhibition Papaverine Papaverine Papaverine->PDE Inhibition Drotaverine Drotaverine Drotaverine->L-type Ca2+ Channel Inhibition Drotaverine->PDE Inhibition Alverine (putative) Alverine (putative) Alverine (putative)->L-type Ca2+ Channel Inhibition

Caption: General signaling pathway for smooth muscle contraction and relaxation.

Experimental Workflow for Receptor Binding Assay

This diagram outlines a typical workflow for a radioligand receptor binding assay, a common method for determining the binding affinity of a drug to its target.

cluster_workflow Radioligand Binding Assay Workflow start Start prep Prepare Membranes (Expressing Target Receptor) start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate separate Separate Bound and Free Radioligand (e.g., Filtration) incubate->separate quantify Quantify Bound Radioligand (e.g., Scintillation Counting) separate->quantify analyze Data Analysis (Calculate Ki) quantify->analyze end End analyze->end

Caption: Workflow for a radioligand receptor binding assay.

Detailed Experimental Protocols

Precise and reproducible experimental design is crucial for the accurate assessment of drug-target interactions. Below are generalized protocols for key assays.

Radioligand Binding Assay for L-type Calcium Channels

Objective: To determine the binding affinity (Ki) of a test compound for L-type calcium channels.

Materials:

  • Cell membranes prepared from a cell line overexpressing the desired L-type calcium channel subtype (e.g., HEK293 cells).

  • Radioligand (e.g., [3H]-nitrendipine).

  • Test compound (this compound or alternative) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Phosphodiesterase (PDE) Enzyme Inhibition Assay

Objective: To determine the IC50 value of a test compound for a specific PDE isozyme.

Materials:

  • Recombinant human PDE enzyme (e.g., PDE4).

  • Substrate (e.g., cAMP).

  • Test compound (this compound or alternative) at various concentrations.

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2).

  • Detection reagents (e.g., a kit that measures the amount of AMP produced).

Procedure:

  • Reaction Setup: In a microplate, add the PDE enzyme, assay buffer, and varying concentrations of the test compound.

  • Initiation: Start the enzymatic reaction by adding the substrate (cAMP).

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set period.

  • Termination: Stop the reaction using a stop solution provided in the assay kit.

  • Detection: Add the detection reagents and measure the signal (e.g., fluorescence, absorbance) which is proportional to the amount of product (AMP) formed.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Isolated Organ Bath for Smooth Muscle Relaxation

Objective: To assess the functional effect of a test compound on smooth muscle contraction.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rat aorta).

  • Organ bath system with a transducer to measure isometric tension.

  • Physiological salt solution (PSS), aerated with 95% O2 / 5% CO2 and maintained at 37°C.

  • Contractile agent (e.g., KCl, carbachol).

  • Test compound (this compound or alternative) at various concentrations.

Procedure:

  • Tissue Mounting: Mount the isolated smooth muscle strip in the organ bath containing PSS and allow it to equilibrate under a resting tension.

  • Contraction Induction: Induce a sustained contraction by adding a contractile agent to the bath.

  • Cumulative Concentration-Response Curve: Once the contraction has stabilized, add the test compound in a cumulative manner, increasing the concentration stepwise.

  • Recording: Record the changes in muscle tension after each addition.

  • Data Analysis: Express the relaxation as a percentage of the maximal contraction induced by the contractile agent. Plot the percentage of relaxation against the logarithm of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal relaxation).[8][9][10][11]

Conclusion

A comprehensive assessment of this compound's target specificity is currently hindered by the lack of publicly available quantitative binding and functional data. While its mechanism is generally understood to involve the inhibition of L-type calcium channels and phosphodiesterases, the exact potency and selectivity remain to be elucidated. In contrast, more extensive data is available for alternative smooth muscle relaxants like Papaverine, Drotaverine, and Alverine, revealing their interactions with specific PDE isoforms, calcium channels, and other receptors. For a more definitive comparison, further experimental studies are required to determine the binding affinities and functional potencies of this compound at its primary targets and across a panel of potential off-targets. Such data would be invaluable for understanding its complete pharmacological profile and for guiding future drug development efforts.

References

Safety Operating Guide

Navigating the Disposal of Pipoxolan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Pipoxolan is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, ensuring compliance with general laboratory safety standards and promoting a culture of responsible chemical management.

The disposal of any chemical, including this compound, is governed by stringent regulations that vary by jurisdiction. Therefore, all laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and adhere to local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before proceeding with any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the general steps for the disposal of this compound. A formal hazardous waste determination must be conducted by qualified personnel before initiating disposal.

Step 1: Hazardous Waste Determination

The first and most critical step is to determine if the this compound waste is classified as hazardous. This determination should be made in consultation with your institution's EHS department. Factors that influence this classification include:

  • Regulatory Listings: Check if this compound or any of its components are explicitly listed as a hazardous waste in federal or state regulations (e.g., EPA's P- or U-lists).

  • Characteristic Hazards: Assess if the waste exhibits any characteristics of hazardous waste, such as ignitability, corrosivity, reactivity, or toxicity.

While specific data for this compound is limited, its pharmacological activity necessitates a cautious approach.

Step 2: Segregation of this compound Waste

Proper waste segregation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid this compound Waste: Unused or expired this compound powder, as well as grossly contaminated items such as weighing boats and spatulas, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid this compound Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container compatible with the solvents used.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.

  • Trace-Contaminated Materials: Items with minimal residual contamination, such as empty vials and lightly contaminated gloves or bench paper, may have different disposal requirements. Consult your EHS department for guidance on managing trace-contaminated waste.

Step 3: Container Labeling

All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" or "this compound Hydrochloride"

  • The specific hazards (e.g., "Toxic")

  • The accumulation start date

  • The name and contact information of the generating laboratory or researcher

Step 4: Storage of this compound Waste

Store this compound waste in a designated satellite accumulation area within or near the laboratory. This area should be secure, under the control of the laboratory personnel, and away from general laboratory traffic. Ensure that the storage area is cool, dry, and away from incompatible materials.

Step 5: Arranging for Waste Pickup and Disposal

Contact your institution's EHS department to schedule a pickup of the this compound waste. EHS professionals are trained in the proper procedures for transporting and disposing of hazardous chemical waste in accordance with all applicable regulations. Do not attempt to dispose of this compound waste via standard trash or sewer systems.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound Hydrochloride. This information is essential for safety assessments and waste determination.

PropertyValue
Chemical Formula C₂₂H₂₅NO₃ · HCl
Molecular Weight 387.9 g/mol
Oral LD₅₀ (Rat) 1500 mg/kg
Oral LD₅₀ (Mouse) 700 mg/kg

LD₅₀ (Lethal Dose, 50%) is the dose required to be fatal to half the members of a tested population.

Experimental Protocols

While specific experimental protocols for this compound disposal are not available, the principles of chemical waste management are guided by established safety and environmental science methodologies. The hazardous waste determination process, for instance, is based on standardized tests for characteristics like ignitability (flash point testing), corrosivity (pH testing), and toxicity (Toxicity Characteristic Leaching Procedure - TCLP). The LD₅₀ data presented above is derived from acute toxicity studies in animal models, which are conducted under controlled laboratory conditions following internationally recognized guidelines.

This compound Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

PipoxolanDisposal start This compound Waste Generated waste_determination Conduct Hazardous Waste Determination (Consult EHS) start->waste_determination is_hazardous Is Waste Hazardous? waste_determination->is_hazardous non_hazardous_disposal Follow Institutional Guidelines for Non-Hazardous Chemical Waste is_hazardous->non_hazardous_disposal No segregate_waste Segregate Waste by Type (Solid, Liquid, Sharps) is_hazardous->segregate_waste Yes label_container Label Container as 'Hazardous Waste - this compound' segregate_waste->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Waste Pickup and Disposal store_waste->contact_ehs

Caption: Decision workflow for this compound waste disposal.

Personal protective equipment for handling Pipoxolan

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling Pipoxolan, appropriate personal protective equipment is mandatory to prevent skin and respiratory exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Hand Protection GlovesDouble-gloving with powder-free nitrile or neoprene gloves is recommended. Ensure gloves meet ASTM D6978 standard for chemotherapy gloves.[1]
Body Protection Gown/Lab CoatA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[2] Polyethylene-coated polypropylene is a suitable material.[1]
Eye & Face Protection Goggles & Face ShieldChemical safety goggles are required.[3] A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.[1][4]
Respiratory Protection RespiratorFor handling powders or creating aerosols, a NIOSH-approved respirator (e.g., N95) is necessary to prevent inhalation.[3][5]
Foot Protection Shoe CoversDisposable shoe covers should be worn to prevent the tracking of contaminants out of the work area.[4]

Operational and Disposal Plan

A systematic approach to handling and disposing of this compound is critical to maintaining a safe laboratory. The following workflow provides a step-by-step guide from preparation to final disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area Designate Controlled Work Area don_ppe Don Full PPE prep_area->don_ppe gather_materials Gather All Necessary Materials & Equipment don_ppe->gather_materials weigh Weigh this compound in a Vented Enclosure gather_materials->weigh Proceed to Handling dissolve Dissolve/Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate_surfaces Decontaminate Work Surfaces experiment->decontaminate_surfaces Proceed to Cleanup dispose_waste Segregate & Dispose of Chemical Waste decontaminate_surfaces->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pipoxolan
Reactant of Route 2
Reactant of Route 2
Pipoxolan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.